molecular formula C8H5BrN2 B1268445 5-Bromoquinoxaline CAS No. 76982-23-5

5-Bromoquinoxaline

Cat. No.: B1268445
CAS No.: 76982-23-5
M. Wt: 209.04 g/mol
InChI Key: UJEGBESUCWOWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoquinoxaline is a useful research compound. Its molecular formula is C8H5BrN2 and its molecular weight is 209.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEGBESUCWOWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346216
Record name 5-Bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76982-23-5
Record name 5-Bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromoquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromoquinoxaline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinoxaline is a halogenated heterocyclic compound that serves as a pivotal building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its quinoxaline core, a fusion of a benzene and a pyrazine ring, bestows upon it a unique electronic architecture and reactivity profile. The presence of a bromine atom at the 5-position provides a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecular scaffolds. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development.

Chemical Structure and Identification

The fundamental structure of this compound is characterized by a quinoxaline ring system with a bromine atom substituted at the C5 position.

IdentifierValue
IUPAC Name This compound
CAS Number 76982-23-5
Molecular Formula C₈H₅BrN₂
Canonical SMILES C1=CC2=NC=CN=C2C(=C1)Br[1]
InChI InChI=1S/C8H5BrN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H[1]
InChI Key UJEGBESUCWOWNQ-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to distinguish these properties from those of its derivatives, such as 5-Bromoquinoxalin-6-amine, with which it is sometimes confused in the literature.

PropertyValueReference
Molecular Weight 209.05 g/mol [2]
Appearance Solid[2]
Melting Point 63-68 °C[3]
66-67 °C[4]
Boiling Point 300 °C[1]
Solubility Soluble in chloroform and methanol (qualitative).[5]

Synthesis of this compound

While numerous synthetic routes exist for quinoxaline derivatives, a common method for the preparation of halogenated quinoxalines involves the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.

A general workflow for the synthesis of quinoxalines is depicted below:

Synthesis_Workflow o_phenylenediamine o-Phenylenediamine (or substituted derivative) condensation Condensation Reaction o_phenylenediamine->condensation dicarbonyl 1,2-Dicarbonyl Compound (e.g., glyoxal) dicarbonyl->condensation quinoxaline Quinoxaline (or substituted derivative) condensation->quinoxaline bromination Bromination quinoxaline->bromination bromoquinoxaline This compound bromination->bromoquinoxaline

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of 6-Amino-5-bromoquinoxaline (as an example of a related synthesis)

While a specific detailed protocol for this compound was not found in the search results, a representative procedure for a closely related and often confused compound, 6-amino-5-bromoquinoxaline, is described. This can provide insight into the types of reactions and conditions that may be applicable.

One method involves the cyclization of 4-nitro-o-phenylenediamine, followed by reduction and subsequent bromination.[3][6]

  • Cyclization: 4-nitro-o-phenylenediamine is reacted with glyoxal in an aqueous solution and heated to form 6-nitroquinoxaline.

  • Reduction: The 6-nitroquinoxaline is then reduced to 6-aminoquinoxaline. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent such as methanol or ethanol under hydrogen pressure.[3]

  • Bromination: The final step is the bromination of 6-aminoquinoxaline to yield 6-amino-5-bromoquinoxaline. A selective brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a solvent like dichloromethane is often employed to achieve high regioselectivity and yield.[6][7]

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the quinoxaline ring system. The chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The signals for the carbon atoms in the quinoxaline ring will appear in the aromatic region, with the carbon atom attached to the bromine (C-5) showing a characteristic shift. A study on substituted quinoxalines indicates that the chemical shifts can be predicted with reasonable accuracy based on additivity rules.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups and aromatic system. Key expected absorptions include:

  • C-H stretching (aromatic): Typically observed in the region of 3100-3000 cm⁻¹.

  • C=N and C=C stretching (aromatic rings): A series of bands in the 1600-1400 cm⁻¹ region.

  • C-Br stretching: Usually found in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns can provide further structural information.

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the presence of the bromine atom, which makes it an excellent substrate for various cross-coupling reactions.

Cross-Coupling Reactions

This compound is a versatile building block for the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position of the quinoxaline ring.

Suzuki_Coupling Bromoquinoxaline This compound Pd_Catalyst Pd Catalyst + Base Bromoquinoxaline->Pd_Catalyst Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Pd_Catalyst Coupled_Product 5-Aryl/Heteroaryl Quinoxaline Pd_Catalyst->Coupled_Product

Caption: Suzuki-Miyaura cross-coupling reaction of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of a bromo-heterocycle like this compound would typically involve the following steps:

  • To a reaction vessel, add this compound, the desired aryl or heteroaryl boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • The reaction vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., a mixture of toluene/water, dioxane/water, or DMF) is added.

  • The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified, usually by column chromatography.

Applications in Medicinal Chemistry

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. This compound serves as a key intermediate in the synthesis of several biologically active molecules.

Brimonidine Precursor: The most prominent application of this compound is as a starting material for the synthesis of Brimonidine, a selective alpha-2 adrenergic agonist used in the treatment of glaucoma and ocular hypertension.[4] The synthesis involves the conversion of this compound to 5-bromo-6-aminoquinoxaline, which is then further elaborated to yield the final drug substance.[10][11]

The versatility of the bromo-substituent allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships and the development of novel quinoxaline-based therapeutic agents.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. Its well-defined chemical structure and the reactivity of the bromine atom facilitate the construction of complex molecular architectures. While its primary documented role in drug development is as a key intermediate in the synthesis of Brimonidine, the potential for its use in the creation of other novel bioactive compounds remains an active area of research. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and scientists working in the field of drug discovery and development.

References

5-Bromoquinoxaline: A Technical Overview for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 5-Bromoquinoxaline (CAS No: 76982-23-5), a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, potential synthetic routes, and reactivity, with a focus on its application in synthetic chemistry.

Core Compound Data

Quantitative data for this compound is summarized in the table below, providing a clear reference for key molecular and physical properties.

PropertyValueReference
CAS Number 76982-23-5[1]
Molecular Formula C₈H₅BrN₂[1]
Molecular Weight 209.05 g/mol [1]
InChIKey UJEGBESUCWOWNQ-UHFFFAOYSA-N
Appearance Expected to be a solid at room temperature

Synthetic Pathways and Experimental Protocols

The synthesis of quinoxaline derivatives is well-established in organic chemistry, typically involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively documented in readily available literature, a plausible synthetic approach can be extrapolated from general methodologies for similar halogenated quinoxalines.

A common strategy involves the cyclocondensation of 3-bromo-1,2-phenylenediamine with glyoxal. The following is a representative, generalized experimental protocol:

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-1,2-phenylenediamine (1 equivalent) and a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: While stirring, slowly add an aqueous solution of glyoxal (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: The mixture is then heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield this compound.

The workflow for this synthetic approach is illustrated in the diagram below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Purification cluster_product Final Product 3-bromo-1,2-phenylenediamine 3-bromo-1,2-phenylenediamine Cyclocondensation Cyclocondensation 3-bromo-1,2-phenylenediamine->Cyclocondensation Glyoxal Glyoxal Glyoxal->Cyclocondensation Solvent Removal Solvent Removal Cyclocondensation->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography This compound This compound Column Chromatography->this compound

Synthetic Workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is largely dictated by the quinoxaline core and the presence of the bromine atom. The quinoxaline moiety is a key pharmacophore in a variety of biologically active compounds, exhibiting a broad spectrum of activities including anticancer, antibacterial, and anti-inflammatory properties.

The bromine atom at the 5-position serves as a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of novel quinoxaline derivatives for drug discovery programs.

Suzuki Coupling of this compound

A primary application of this compound in synthetic chemistry is its use as a substrate in Suzuki coupling reactions to form new carbon-carbon bonds. This reaction typically involves the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.

The generalized signaling pathway for a Suzuki coupling reaction involving this compound is depicted below.

G This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Organoboron Reagent Organoboron Reagent Transmetalation Transmetalation Organoboron Reagent->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Coupled Product Coupled Product Reductive Elimination->Coupled Product

Suzuki Coupling Reaction Pathway.

Biological Activity

While the broader class of quinoxaline derivatives is known for a wide range of biological activities, specific studies on the biological profile of this compound are limited. Its primary role in the current body of scientific literature is as a synthetic intermediate for the creation of more complex molecules. The derivatization of this compound, particularly through palladium-catalyzed coupling, offers a promising avenue for the exploration of new chemical entities with potential therapeutic applications.

Conclusion

This compound is a valuable building block for synthetic and medicinal chemists. Its defined chemical properties and the reactivity of its bromine substituent make it a key intermediate for the synthesis of a wide array of quinoxaline derivatives. Further research into the biological activities of these derivatives could unlock new therapeutic opportunities.

References

Physical properties of 5-bromoquinoxaline (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 5-bromoquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its melting point and solubility, outlines experimental protocols for their determination, and presents a relevant biological pathway to provide context for its potential applications.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, formulation, and application in research and development.

Data Presentation

The quantitative physical property data for this compound is summarized in the table below.

PropertyValueReference(s)
Melting Point 63-68 °CN/A
66-67 °CN/A
Solubility
Dimethyl Sulfoxide (DMSO)Soluble[1]
N,N-Dimethylformamide (DMF)Soluble[1]
Acetic AcidSoluble[1]

Experimental Protocols

The following sections describe standardized methodologies for the determination of the physical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

Apparatus:

  • Melting point apparatus (e.g., Fisher-Johns or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.

Solubility Determination

The solubility of this compound in various solvents can be determined using the isothermal shake-flask method, a reliable technique for establishing equilibrium solubility.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO, etc.).

  • Equilibration: The vials are sealed and placed in a constant temperature shaker bath. They are agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

  • Phase Separation: After equilibration, the samples are allowed to stand to allow the excess solid to settle. The samples are then centrifuged to ensure a clear supernatant.

  • Sample Analysis: A known aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated analytical method.

  • Calculation: The solubility is calculated from the measured concentration and is typically expressed in units such as mg/mL or g/100 mL.

Signaling Pathway and Biological Context

Quinoxaline derivatives are recognized for their diverse biological activities, including their role as kinase inhibitors. This compound is a precursor to 5-bromo-6-aminoquinoxaline, a key intermediate in the synthesis of Brimonidine. Brimonidine is a highly selective alpha-2 adrenergic receptor agonist used in the treatment of glaucoma. The alpha-2 adrenergic signaling pathway is therefore a relevant biological context for understanding the potential applications of this compound derivatives.

Alpha-2 Adrenergic Receptor Signaling Pathway

The following diagram illustrates the general mechanism of the alpha-2 adrenergic receptor signaling pathway.

Alpha2_Adrenergic_Pathway Agonist Alpha-2 Adrenergic Agonist (e.g., Brimonidine) Receptor Alpha-2 Adrenergic Receptor (GPCR) Agonist->Receptor G_protein Gi Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Cellular_Response Cellular Response (e.g., ↓ Aqueous Humor Production) PKA_active->Cellular_Response Phosphorylates Targets

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to support further research and development efforts in the fields of medicinal chemistry and materials science.

References

Spectroscopic Profile of 5-Bromoquinoxaline: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for professionals in the scientific and pharmaceutical fields, this document provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 5-bromoquinoxaline. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition. Such information is critical for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science due to its versatile chemical scaffold. Accurate and detailed spectroscopic data are paramount for its application in complex synthetic pathways and for ensuring the integrity of downstream products. This whitepaper presents a consolidation of available ¹H NMR, ¹³C NMR, IR, and MS data, offering a centralized resource for researchers. The methodologies behind these data acquisitions are also outlined to ensure reproducibility and adherence to rigorous scientific standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the precise molecular structure of this compound. The following sections provide details on the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of its hydrogen atoms.

Table 1: ¹H NMR Chemical Shift Data for this compound

ProtonChemical Shift (δ, ppm)
H28.85
H38.84
H68.15
H77.80
H88.05

Note: Predicted data based on spectral databases and similar structures. Actual experimental values may vary slightly.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within the this compound molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound

CarbonChemical Shift (δ, ppm)
C2146.2
C3145.8
C4a141.5
C5122.5
C6132.8
C7129.5
C8131.0
C8a140.8

Source: SpectraBase, Copyright © 2016-2026 W. Robien, Inst. of Org. Chem., Univ. of Vienna. All Rights Reserved.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of quinoxaline derivatives is as follows:

  • Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled sequence is common to simplify the spectrum to single lines for each carbon.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline-corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups and vibrational modes present in this compound.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-3150Medium-WeakAromatic C-H stretch
1600-1650MediumC=N stretch (pyrazine ring)
1450-1580Strong-MediumAromatic C=C ring stretch
1000-1200StrongC-H in-plane bending
750-850StrongC-H out-of-plane bending
600-700Medium-StrongC-Br stretch

Note: These are typical ranges for the assigned functional groups. Specific peak positions can be found in the experimental spectrum.

Experimental Protocol for FT-IR Spectroscopy

The following is a standard procedure for acquiring an FT-IR spectrum:

  • Sample Preparation: A small amount of the solid this compound sample is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
208/210High[M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine)
129Moderate[M - Br]⁺
102Moderate[M - Br - HCN]⁺

Note: The presence of two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units, is characteristic of a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Experimental Protocol for Mass Spectrometry

A typical experimental setup for obtaining the mass spectrum is as follows:

  • Sample Introduction: The this compound sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Impact (EI) is a common ionization technique for such aromatic compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Workflow and Data Integration

The characterization of this compound is a multi-step process that involves the integration of data from various spectroscopic techniques to build a complete and accurate profile of the molecule.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Finalization Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

This integrated approach ensures a high degree of confidence in the identity and quality of the this compound, which is essential for its use in further research and development activities. By following standardized protocols and carefully interpreting the spectral data, researchers can effectively utilize this important chemical entity in their work.

The Intricate Dance of Light and Matter: A Technical Guide to the Photophysical Properties of Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted quinoxalines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in materials science, medicinal chemistry, and optoelectronics. Their inherent photophysical properties, which can be finely tuned through synthetic modification, make them promising candidates for a wide array of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. This in-depth technical guide provides a comprehensive overview of the core photophysical characteristics of substituted quinoxalines, detailing experimental methodologies and presenting key quantitative data to facilitate research and development in this exciting field.

Core Photophysical Principles of Quinoxalines

The photophysical behavior of substituted quinoxalines is governed by the interplay of their electronic structure and the nature of their substituents. The quinoxaline core acts as an electron-accepting moiety, and when combined with electron-donating or electron-withdrawing substituents, it can form donor-acceptor (D-A) systems.[1] This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key process that dictates the absorption and emission properties of these molecules.[2][3] The extent of this charge transfer and the resulting photophysical characteristics are highly sensitive to the electronic nature and position of the substituents, as well as the polarity of the surrounding solvent.[1][4]

Quantitative Photophysical Data

The following tables summarize key photophysical data for a selection of substituted quinoxalines from the literature, providing a comparative overview of their absorption and emission characteristics in various solvents.

Table 1: Photophysical Data of Selected 2-(Thienyl)quinoxaline and 2,3-Bis(5-arylthiophen-2-yl)quinoxaline Derivatives [1]

Compound/Substituentλabs (nm)λem (nm)Stokes Shift (cm-1)Quantum Yield (Φ)Solvent
2-(Thienyl)quinoxaline Derivatives
L¹H (unsubstituted)3684163380-Acetonitrile
L²H (5-Bromo)3734253580-Acetonitrile
L³H (5-Chloro)3714233590-Acetonitrile
L⁴H (5-Iodo)3784323610-Acetonitrile
2,3-Bis(5-arylthiophen-2-yl)quinoxaline Derivatives
Compound with H43451034900.45Toluene
Compound with NMe246858539300.53Toluene
Compound with OMe44252335600.61Toluene
Compound with Br43851735400.38Toluene

Table 2: Photophysical Data of Quinoxaline-Based Blue Aggregation-Induced Emission (AIE) Molecules in THF [3][5]

Compoundλabs (nm)λem (nm)CIE (x, y)
1 364425(0.16, 0.03)
2 371420(0.16, 0.02)
3 369418(0.16, 0.02)
4 367422(0.16, 0.03)

Key Photophysical Processes

The interaction of light with a substituted quinoxaline molecule initiates a series of events, as depicted in the diagram below. These processes, including absorption, fluorescence, and non-radiative decay, determine the overall photoluminescent behavior of the compound.[6]

Photophysical_Processes S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Non-radiative at RT)

Key photophysical processes in a substituted quinoxaline.

Experimental Protocols

Accurate and reproducible characterization of photophysical properties is crucial for the development of quinoxaline-based materials. The following sections detail the standard experimental methodologies.

Synthesis of Substituted Quinoxalines

The synthesis of quinoxaline derivatives often involves condensation reactions or modern cross-coupling techniques.[5][7]

General Procedure for Synthesis via Condensation: [7]

  • A mixture of a substituted 1,2-diaminobenzene and a 1,2-dicarbonyl compound is refluxed in a suitable solvent, such as ethanol or acetic acid.[5]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the crude product is collected by filtration.

  • The product is purified by recrystallization or column chromatography.

General Procedure for Suzuki Cross-Coupling: [5]

  • A bromo-substituted quinoxaline precursor, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) are combined in a degassed solvent mixture (e.g., toluene/ethanol/water).

  • The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time.

  • After cooling, the organic layer is separated, washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is employed to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.[8]

Protocol:

  • Solutions of the quinoxaline derivative are prepared in a spectroscopic grade solvent at a known concentration (typically 10⁻⁵ to 10⁻⁶ M).[9][10]

  • A quartz cuvette with a 1 cm path length is filled with the sample solution.

  • The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.

  • The wavelength of maximum absorption (λabs) is determined from the spectrum.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This technique provides information about the emission wavelength (λem), fluorescence intensity, and quantum yield.[11][12]

Protocol:

  • Sample solutions are prepared as described for UV-Vis spectroscopy. To avoid inner filter effects, the absorbance at the excitation wavelength should generally be kept below 0.1.

  • The fluorescence emission spectrum is recorded using a spectrofluorometer. The sample is excited at or near its λabs, and the emission is scanned over a range of longer wavelengths.

  • The wavelength of maximum emission (λem) is identified from the spectrum.

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is often determined using a comparative method with a well-characterized standard.[13][14]

Protocol (Comparative Method): [13]

  • A fluorescent standard with a known quantum yield in the same solvent as the sample is chosen. The standard should have absorption and emission profiles that are reasonably close to those of the sample.

  • A series of solutions of both the sample and the standard are prepared at different concentrations, ensuring the absorbance at the excitation wavelength is in the linear range (typically < 0.1).

  • The UV-Vis absorption and fluorescence emission spectra are recorded for all solutions.

  • The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard.

  • The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std)

    where ΦF,std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Experimental Workflow for Photophysical Characterization

The systematic characterization of a novel substituted quinoxaline involves a logical progression of experiments, from synthesis to detailed photophysical analysis.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization Synthesis Synthesis of Quinoxaline Derivative Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization UV_Vis UV-Vis Absorption Spectroscopy Characterization->UV_Vis Fluorescence Fluorescence Emission Spectroscopy UV_Vis->Fluorescence Quantum_Yield Quantum Yield Determination Fluorescence->Quantum_Yield

Typical workflow for photophysical characterization.

Conclusion

The photophysical properties of substituted quinoxalines are rich and tunable, making them a versatile platform for the development of advanced functional materials. A thorough understanding of their synthesis, the underlying photophysical processes, and the appropriate experimental techniques for their characterization is paramount for researchers and developers in this field. The data and protocols presented in this guide serve as a foundational resource to aid in the rational design and evaluation of novel quinoxaline derivatives with tailored photophysical properties for specific applications.

References

The Quinoxaline Core: A Technical Guide to Electronic Structure and Reactivity for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a cornerstone scaffold in medicinal chemistry and materials science. Known also as benzopyrazine or 1,4-diazanaphthalene, its structural rigidity and versatile functionality make it a "privileged" N-heterocycle in the design of novel therapeutic agents. While rarely found in nature, synthetic quinoxaline derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. This has led to the successful development and marketing of several quinoxaline-based drugs, such as the anticancer agent Erdafitinib and the hepatitis C treatments Glecaprevir and Voxilaprevir.

This technical guide provides a comprehensive examination of the fundamental electronic structure and reactivity of the quinoxaline core. It details key synthetic and functionalization reactions, presents relevant quantitative data, and outlines experimental protocols to aid researchers in the strategic design and development of novel quinoxaline-based compounds.

Electronic Structure

The electronic properties of the quinoxaline ring system are dictated by the fusion of an electron-rich benzene ring with a significantly electron-deficient pyrazine ring. This electron deficiency in the pyrazine moiety is due to the presence of two electronegative nitrogen atoms, which makes the C-2 and C-3 positions particularly susceptible to nucleophilic attack. Conversely, the benzene portion of the scaffold remains relatively electron-rich and is the primary site for electrophilic substitution.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic landscape of quinoxaline derivatives. These studies help predict molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for forecasting reactivity. The specific electrostatic potential of the quinoxaline molecule governs its hydrophobic and hydrophilic interactions with biological targets like enzymes and receptors.

Spectroscopic and Physicochemical Properties

The structural and electronic characteristics of quinoxaline have been extensively studied using various spectroscopic techniques. Key physicochemical properties are summarized below.

PropertyValueReference
Molecular Formula C₈H₆N₂
Molecular Weight 130.15 g/mol
Melting Point 29–30 °C
pKa (weak base) 0.56
First Ionization Potential 8.99 eV
Second Ionization Potential 10.72 eV
LUMO Energy Level (calculated) -3.29 to -3.43 eV

Table 1: Key Physicochemical and Electronic Properties of the Quinoxaline Core.

Reactivity and Functionalization

The dichotomous electronic nature of the quinoxaline core allows for selective functionalization. The pyrazine ring is targeted by nucleophiles, while the benzene ring is targeted by electrophiles.

Synthesis of the Quinoxaline Core

The most fundamental and widely used method for synthesizing the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. This robust method is applicable for a wide range of substituted derivatives. Modern variations focus on improving yields and reaction conditions through the use of various catalysts and microwave irradiation.

Synthesis_Workflow General Synthesis of Quinoxaline Derivatives start Starting Materials reagents o-Phenylenediamine + 1,2-Dicarbonyl Compound start->reagents Select reaction Condensation Reaction (e.g., Reflux in Ethanol) reagents->reaction Combine & Heat workup Work-Up (e.g., Add water, cool, filter) reaction->workup Isolate Crude Product purification Purification (e.g., Recrystallization) workup->purification Purify product Quinoxaline Product purification->product Characterize

General workflow for the synthesis of quinoxaline.

This protocol describes the classic condensation reaction to form a common quinoxaline derivative.

Materials:

  • o-Phenylenediamine (1.1 g, 0.01 mol)

  • Benzil (2.1 g, 0.01 mol)

  • Rectified Spirit (Ethanol, ~16 mL)

  • Round-bottom flask, reflux condenser, beaker, Buchner funnel

Procedure:

  • Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

  • Add the o-phenylenediamine solution to the benzil solution in the round-bottom flask.

  • Fit the flask with a reflux condenser and heat the mixture on a boiling water bath for 30-60 minutes.

  • After reflux, transfer the contents to a beaker and allow it to cool.

  • Add water to the cooled solution until a slight cloudiness persists to precipitate the product.

  • Cool the mixture further in an ice bath to maximize crystallization.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Purify the product by recrystallizing from aqueous ethanol to yield 2,3-diphenylquinoxaline.

Expected Results:

  • Appearance: Crystalline solid.

  • Melting Point: 125-126°C.

  • Yield: ~75-98%.

Nucleophilic Substitution Reactions

Due to the electron-deficient nature of the pyrazine ring, the C-2 and C-3 positions are highly susceptible to nucleophilic attack. This is a primary strategy for functionalizing the quinoxaline core.

  • Nucleophilic Aromatic Substitution (SNAr): This is a common pathway where a good leaving group (typically a halogen like chlorine) at the 2- or 3-position is displaced by a nucleophile. The reaction is facilitated by electron-withdrawing groups on the ring and proceeds via a negatively charged intermediate known as a Meisenheimer complex.

  • Oxidative Nucleophilic Substitution of Hydrogen (ONSH): This atom-economical method involves the direct replacement of a hydrogen atom at an electron-poor position by a nucleophile. The reaction requires an oxidizing agent to restore the aromaticity of the ring after the initial nucleophilic addition.

  • Vicarious Nucleophilic Substitution (VNS): This is another method for substituting hydrogen, where a carbanion containing a leaving group at the carbanionic center attacks the ring. The leaving group is then eliminated along with a ring proton to yield the substituted product.

Preferred sites of nucleophilic and electrophilic attack.

This protocol provides a general procedure for the synthesis of 2-alkoxyquinoxalines from 2-chloroquinoxaline.

Materials:

  • 2-Chloroquinoxaline (1.0 mmol)

  • Desired alcohol (e.g., methanol, ethanol; 5 mL)

  • Sodium metal (1.5 mmol)

  • Dry glassware, inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add the desired dry alcohol (5 mL).

  • Carefully add sodium metal (1.5 mmol) in small portions to the alcohol to generate the sodium alkoxide in situ. Stir until all sodium has reacted.

  • Add a solution of 2-chloroquinoxaline (1.0 mmol) in the corresponding dry alcohol (5 mL) to the alkoxide solution.

  • Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkoxyquinoxaline.

Electrophilic Substitution Reactions

Electrophilic substitution on the quinoxaline ring occurs preferentially on the electron-rich benzene ring, typically at the C-5 and C-8 positions. Common electrophilic reactions include nitration and halogenation. These reactions usually require harsher conditions compared to those for benzene itself due to the deactivating effect of the fused pyrazine ring.

This protocol describes the nitration of the quinoxaline core using mixed acid.

Materials:

  • Quinoxaline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath, round-bottom flask

Procedure:

  • Prepare the nitrating mixture (mixed acid) by carefully adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

  • Slowly add quinoxaline to the cold, stirred nitrating mixture.

  • Maintain the temperature between 40-50°C and stir for the appropriate reaction time (monitoring by TLC is recommended).

  • After the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid product, wash thoroughly with cold water to remove residual acid, and then wash with a dilute sodium bicarbonate solution.

  • Dry the crude product and purify by recrystallization. The primary products are typically 5-nitroquinoxaline and 6-nitroquinoxaline.

Oxidation Reactions

The nitrogen atoms in the pyrazine ring can be oxidized to form quinoxaline N-oxides. Quinoxaline 1,4-dioxides are a particularly important class of compounds, as the N-oxide groups activate the ring for further reactions and are often crucial for biological activity, acting as prodrugs that are reduced in hypoxic environments like solid tumors.

Role in Drug Development and Biological Activity

The quinoxaline scaffold is a key component in a multitude of compounds with significant therapeutic potential. Its rigid structure allows it to interact effectively with biological targets, and its synthetic tractability enables fine-tuning of its pharmacological properties through structure-activity relationship (SAR) studies.

Key Biological Activities:

  • Anticancer Agents: Many quinoxaline derivatives function as kinase inhibitors, targeting the signaling pathways that drive tumor progression. The nitrogen atoms in the ring structure can form hydrogen bonds with kinase enzymes, leading to high potency and selectivity.

  • Antimicrobial and Antiviral Agents: Quinoxaline derivatives have shown broad-spectrum activity against various bacteria, fungi, and viruses, including herpes and HIV.

  • Anti-inflammatory and Analgesic Activity: Certain derivatives have demonstrated potent anti-inflammatory and pain-relieving properties.

The mechanism of action for many anticancer quinoxalines involves the inhibition of critical cellular enzymes. For example, some derivatives act as inhibitors of histone deacetylase (HDAC) or various protein kinases, disrupting cancer cell growth and survival.

HDAC_Inhibition Simplified Pathway of Kinase Inhibition atp ATP kinase Protein Kinase (Active Site) atp->kinase Binds substrate Substrate Protein kinase->substrate Phosphorylates blocked Signaling Blocked kinase->blocked Inhibition p_substrate Phosphorylated Protein quinoxaline Quinoxaline Inhibitor quinoxaline->kinase Binds Competitively signal Downstream Signaling (e.g., Cell Proliferation) p_substrate->signal Activates

Mechanism of competitive kinase inhibition.

Conclusion

The quinoxaline core possesses a unique and advantageous combination of electronic properties and synthetic accessibility, making it an exceptionally valuable scaffold for drug discovery and materials science. Its electron-deficient pyrazine ring is primed for nucleophilic substitution, while the electron-rich benzene ring undergoes electrophilic substitution, allowing for controlled and regioselective functionalization. A thorough understanding of this reactivity, guided by computational and spectroscopic data, is essential for researchers aiming to design next-generation therapeutics and advanced materials based on this remarkable heterocyclic system.

The Synthesis of Quinoxaline Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of paramount interest in medicinal chemistry and materials science. Their versatile biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties, have established them as privileged scaffolds in drug discovery. This technical guide provides a comprehensive literature review of the core synthetic methodologies for quinoxaline systems, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.

Core Synthetic Methodologies

The synthesis of the quinoxaline core is most classically achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] Over the years, numerous modifications and novel methods have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. This guide will focus on three key and widely utilized synthetic strategies:

  • Classical Condensation of o-Phenylenediamines with 1,2-Dicarbonyl Compounds: This foundational method remains a cornerstone of quinoxaline synthesis due to its simplicity and generally good yields.[1]

  • Iodine-Catalyzed Oxidative Cyclization: A transition-metal-free approach that utilizes molecular iodine as a catalyst, offering a greener alternative to some traditional methods.[2]

  • One-Pot Synthesis from α-Hydroxy Ketones: This efficient method involves the in-situ oxidation of α-hydroxy ketones to the corresponding 1,2-dicarbonyl compounds, which then react with o-phenylenediamines.

Data Presentation: A Comparative Analysis of Synthetic Methods

The following tables summarize quantitative data from the literature for the aforementioned synthetic methodologies, allowing for a clear comparison of their efficiencies under various conditions.

Table 1: Classical Condensation of o-Phenylenediamines with 1,2-Dicarbonyl Compounds

Entryo-Phenylenediamine Derivative1,2-Dicarbonyl CompoundCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
1o-PhenylenediamineBenzilGlacial Acetic Acid/EthanolReflux2-4>90[1]
24,5-Dimethyl-o-phenylenediamineBenzilEthanolRT295[2]
3o-PhenylenediamineGlyoxalAcetonitrileRT--[3]
4o-PhenylenediamineBiacetylCuSO₄·5H₂O/WaterRT-High[3]
5o-PhenylenediamineBenzilPyridine/THFRT292
64-Nitro-o-phenylenediamineBenzilPyridine/THFRT2.586
7o-PhenylenediamineBenzilBentonite K-10/EthanolRT0.3395[4]
8o-PhenylenediamineBenzilCAN/AcetonitrileRT0.3398[4]
9o-PhenylenediamineBenzilHFIPRT195[4]
10o-PhenylenediamineBenzilTiO₂-Pr-SO₃H/EthanolRT0.1795[4]

CAN = Cerium (IV) Ammonium Nitrate; HFIP = Hexafluoroisopropanol; RT = Room Temperature.

Table 2: Iodine-Catalyzed Synthesis of Quinoxalines

Entryo-Phenylenediamine Derivativeα-Hydroxy Ketone/1,2-DicarbonylSolventTemp. (°C)Time (h)Yield (%)Reference
11,2-DiaminobenzeneBenzoinDMSO100395[2]
24,5-Dimethyl-1,2-diaminobenzeneBenzoinDMSO1003.592[2]
3o-PhenylenediaminePhenylglyoxal monohydrateEthanol/Water (1:1)50 (MW)0.0394[5]
44-Chloro-o-phenylenediamineBenzilEthanol/Water (1:1)50 (MW)0.0592[5]
54-Nitro-o-phenylenediamineAcenaphthenequinoneEthanol/Water (1:1)50 (MW)0.0790[5]
6o-PhenylenediamineBenzilWaterReflux1-3.3High[6]

MW = Microwave Irradiation.

Table 3: One-Pot Synthesis of Quinoxalines from α-Hydroxy Ketones

Entryo-Phenylenediamine Derivativeα-Hydroxy KetoneCatalyst/Oxidant/SolventTemp. (°C)Time (h)Yield (%)Reference
1o-PhenylenediamineBenzoinI₂/DMSO100395[1][2]
24-Methyl-o-phenylenediamineBenzoinI₂/DMSO100393[1]
3o-Phenylenediamine2-HydroxyacetophenoneI₂/DMSO100485[1]
4o-PhenylenediamineBenzoinKMnO₄/CuSO₄/EthanolReflux-High[7]
5o-PhenylenediamineBenzoinCaO/O₂--High[8]

Experimental Protocols

This section provides detailed methodologies for the key synthetic procedures discussed.

Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.[1]

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

Procedure:

  • Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and recrystallize from methanol to afford the pure 2,3-diphenylquinoxaline.

Protocol 2: Iodine-Catalyzed Microwave-Assisted Synthesis of Quinoxalines

This protocol describes a rapid and efficient synthesis of quinoxalines using iodine as a catalyst under microwave irradiation.[5]

Materials:

  • 1,2-Diamine (e.g., o-phenylenediamine) (1 mmol)

  • 1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)

  • Iodine (I₂) (5 mol%)

  • Ethanol/Water (1:1, 1 mL)

  • Dichloromethane

  • 5% Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave reactor vessel, dissolve the 1,2-diamine and the 1,2-dicarbonyl compound in the ethanol/water mixture.

  • Add the catalytic amount of iodine.

  • Irradiate the mixture in a microwave reactor at 50 °C (300 W) for the time specified in Table 2 (typically 2-5 minutes).

  • Monitor the reaction by TLC.

  • After completion, add dichloromethane to the reaction mixture.

  • Wash the organic layer successively with 5% sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: One-Pot Synthesis of Quinoxalines from α-Hydroxy Ketones

This protocol details a metal-free, one-pot synthesis of quinoxalines from α-hydroxy ketones and o-phenylenediamines.[1][2]

Materials:

  • Substituted o-phenylenediamine (1 mmol)

  • α-Hydroxy Ketone (e.g., benzoin) (1 mmol)

  • Iodine (I₂) (20 mol%)

  • Dimethyl Sulfoxide (DMSO) (3 mL)

  • Ethyl acetate

  • Water

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Combine the o-phenylenediamine, α-hydroxy ketone, and iodine in a round-bottom flask.

  • Add DMSO to the mixture.

  • Heat the reaction at 100 °C for the required time (monitor by TLC, typically 3-4 hours).

  • After the reaction is complete, cool to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts relevant to the synthesis and application of quinoxaline systems.

Signaling_Pathway ext_stimuli Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., ASK1, TAK1) ext_stimuli->mapkkk mkk3_6 MKK3/6 mapkkk->mkk3_6 p38_mapk p38 MAPK mkk3_6->p38_mapk downstream Downstream Targets (e.g., MK2, ATF-2) p38_mapk->downstream quinoxaline Quinoxaline Derivative (Inhibitor) quinoxaline->p38_mapk Inhibition response Cellular Response (Inflammation, Apoptosis) downstream->response

Caption: p38 MAPK Signaling Pathway Inhibition by Quinoxaline Derivatives.

Experimental_Workflow synthesis Synthesis of Quinoxaline Library purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification screening Biological Screening (e.g., Enzyme Inhibition Assays) purification->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design preclinical Preclinical Studies lead_opt->preclinical Logical_Relationships cluster_start start_mats Starting Materials opda o-Phenylenediamines dicarbonyl 1,2-Dicarbonyls hydroxyketone α-Hydroxy Ketones classical Classical Condensation opda->classical iodine_cat Iodine-Catalyzed opda->iodine_cat one_pot One-Pot Synthesis opda->one_pot dicarbonyl->classical dicarbonyl->iodine_cat hydroxyketone->one_pot methods Synthetic Methods quinoxaline Quinoxaline Core classical->quinoxaline iodine_cat->quinoxaline one_pot->quinoxaline

References

5-Bromoquinoxaline: A Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

The quinoxaline moiety, a heterocyclic system comprising a benzene ring fused to a pyrazine ring, has emerged as a privileged scaffold in materials science. Its inherent electron-deficient nature, coupled with the potential for straightforward functionalization, makes it an attractive component for a wide array of organic electronic materials. The introduction of a bromine atom at the 5-position of the quinoxaline core, yielding 5-bromoquinoxaline, further enhances its utility as a versatile building block. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the synthesis of complex molecular architectures with tailored optoelectronic properties. This technical guide explores the pivotal role of this compound in the development of materials for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs).

Synthetic Pathways and Functionalization

The strategic placement of the bromine atom on the quinoxaline ring allows for its facile conversion into more complex structures through well-established synthetic methodologies. The most common and powerful of these are palladium-catalyzed cross-coupling reactions.

Key Cross-Coupling Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl or heteroaryl substituents.

  • Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds, extending the π-conjugation of the system.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the incorporation of electron-donating or charge-transporting moieties.

  • Stille Coupling: Reaction with organostannanes to form C-C bonds, offering an alternative to Suzuki coupling with different substrate compatibility.

These reactions provide a modular approach to designing and synthesizing a vast library of this compound derivatives with fine-tuned electronic and physical properties.[1]

Synthesis_Pathways cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Functionalized Quinoxalines This compound This compound Suzuki Suzuki This compound->Suzuki ArB(OH)2 Pd catalyst Sonogashira Sonogashira This compound->Sonogashira R-C≡CH Pd/Cu catalyst Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig R2NH Pd catalyst Stille Stille This compound->Stille R-Sn(R')3 Pd catalyst Aryl-substituted Aryl-substituted Suzuki->Aryl-substituted Alkynyl-substituted Alkynyl-substituted Sonogashira->Alkynyl-substituted Amino-substituted Amino-substituted Buchwald-Hartwig->Amino-substituted Vinyl-substituted Vinyl-substituted Stille->Vinyl-substituted

Synthetic routes from this compound.

Applications in Organic Electronics

The versatility of this compound as a synthetic intermediate has led to its incorporation into a variety of organic electronic materials, where the quinoxaline core often imparts desirable electron-accepting and charge-transporting properties.

Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, quinoxaline derivatives are utilized as electron-transporting materials (ETMs), host materials for phosphorescent emitters, and as components of thermally activated delayed fluorescence (TADF) emitters. The electron-deficient nature of the quinoxaline ring facilitates efficient electron injection and transport, which is crucial for balanced charge recombination within the emissive layer of an OLED.[2][3] The ability to tune the LUMO (Lowest Unoccupied Molecular Orbital) energy level through substitution on the 5-position allows for the optimization of energy level alignment with adjacent layers, thereby improving device efficiency and stability.[2]

Organic Solar Cells (OSCs)

Quinoxaline-based materials have shown significant promise as non-fullerene acceptors (NFAs) and as components of donor-acceptor (D-A) copolymers for the active layer of OSCs.[2][4] The strong electron-accepting character of the quinoxaline unit promotes efficient exciton dissociation at the donor-acceptor interface. By modifying the structure through reactions at the 5-bromo position, researchers can tailor the absorption spectrum, energy levels, and morphology of the active layer to enhance photovoltaic performance.[4][5] For instance, the introduction of fluorine atoms can lower the LUMO level and improve intermolecular interactions, leading to higher power conversion efficiencies (PCEs).[6]

Organic Thin-Film Transistors (OTFTs)

The ordered molecular packing and efficient charge transport capabilities of quinoxaline derivatives make them suitable for use as n-type semiconductors in OTFTs.[2][7] The planarity and extended π-conjugation that can be achieved by functionalizing this compound contribute to high electron mobilities.[7] The ability to process these materials from solution is another key advantage for fabricating large-area and flexible electronic devices.

Quantitative Data Summary

The following tables summarize key performance metrics of materials and devices incorporating this compound derivatives.

Table 1: Properties of this compound-Based Polymers for Organic Solar Cells

PolymerHOMO (eV)LUMO (eV)Band Gap (eV)PCE (%)
PBDTQxF--1.74-
PBQxF--1.79-
PBQ5---15.55
PBQ6---17.62

Data sourced from multiple research articles.[5][6]

Table 2: Performance of Organic Solar Cells with Quinoxaline-Based Acceptors

AcceptorPCE (%)Jsc (mA/cm²)Voc (V)FF
TQT (binary)18.52---
TQT (ternary)19.15---

PCE: Power Conversion Efficiency, Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill Factor.[8]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis of a this compound-based material and the fabrication of an organic electronic device.

Synthesis of a Quinoxaline-Based D-A Copolymer (Illustrative Example)

This protocol describes a typical Stille polymerization to synthesize a donor-acceptor copolymer for organic solar cell applications.

Synthesis_Workflow Start Start Reaction_Setup Combine this compound derivative, distannyl comonomer, Pd catalyst, and ligand in anhydrous toluene. Start->Reaction_Setup Degassing Degas the mixture by three freeze-pump-thaw cycles. Reaction_Setup->Degassing Reaction Heat the mixture at 90-110 °C under Argon for 24-48 hours. Degassing->Reaction Precipitation Cool to room temperature and precipitate the polymer in methanol. Reaction->Precipitation Filtration Filter the crude polymer. Precipitation->Filtration Purification Purify by Soxhlet extraction with acetone, hexane, and chloroform. Filtration->Purification Final_Product Collect the chloroform fraction and remove solvent to yield the pure polymer. Purification->Final_Product

Workflow for copolymer synthesis.

Methodology:

  • Reactant Preparation: In a dried Schlenk flask, equimolar amounts of a 5,8-dibromo-2,3-disubstituted-quinoxaline monomer and a distannylated comonomer (e.g., a benzodithiophene derivative) are dissolved in anhydrous toluene.

  • Catalyst Addition: A catalytic amount of a palladium complex (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand) is added to the flask.

  • Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the catalyst. This is typically achieved by several freeze-pump-thaw cycles.

  • Polymerization: The reaction is heated to a specific temperature (e.g., 90-110 °C) under an inert atmosphere (e.g., Argon) and stirred for a defined period (e.g., 24-48 hours) until a viscous solution is formed.

  • Work-up and Purification: The resulting polymer is precipitated in a non-solvent like methanol, filtered, and purified by Soxhlet extraction with a series of solvents to remove catalyst residues and oligomers. The final polymer is typically isolated from a high-boiling point solvent fraction.

Fabrication of an Organic Solar Cell (Illustrative Example)

This protocol outlines the fabrication of a conventional architecture organic solar cell using a spin-coating technique.

Device_Fabrication_Workflow Start Start Substrate_Cleaning Clean patterned ITO-coated glass (sonication in detergent, DI water, acetone, isopropanol). Start->Substrate_Cleaning HTL_Deposition Spin-coat the hole transport layer (HTL) (e.g., PEDOT:PSS) and anneal. Substrate_Cleaning->HTL_Deposition Active_Layer_Deposition In a glovebox, spin-coat the active layer (quinoxaline polymer:acceptor blend in chloroform). HTL_Deposition->Active_Layer_Deposition ETL_Deposition Deposit the electron transport layer (ETL) (e.g., PFN-Br) via spin-coating. Active_Layer_Deposition->ETL_Deposition Cathode_Deposition Thermally evaporate the metal cathode (e.g., Ca/Al) through a shadow mask. ETL_Deposition->Cathode_Deposition Encapsulation Encapsulate the device to prevent degradation from air and moisture. Cathode_Deposition->Encapsulation Characterization Measure the device performance (J-V curve, EQE). Encapsulation->Characterization

Workflow for OSC fabrication.

Methodology:

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are patterned and cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

  • Hole Transport Layer (HTL) Deposition: A hole transport layer, such as PEDOT:PSS, is spin-coated onto the ITO surface and annealed to remove residual solvent.

  • Active Layer Deposition: A solution of the this compound-based polymer and a suitable acceptor (e.g., a fullerene derivative or a non-fullerene acceptor) in a solvent like chloroform or chlorobenzene is spin-coated on top of the HTL inside an inert atmosphere glovebox. The film is then annealed to optimize its morphology.

  • Electron Transport Layer (ETL) and Cathode Deposition: An electron transport layer and a low work function metal cathode (e.g., Ca/Al or LiF/Al) are sequentially deposited, often by thermal evaporation under high vacuum.

  • Device Characterization: The current density-voltage (J-V) characteristics of the completed device are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).

Conclusion and Future Outlook

This compound has proven to be an exceptionally valuable building block in materials science, enabling the creation of a diverse range of functional materials for organic electronics. Its synthetic accessibility and the robustness of the cross-coupling reactions at the bromine position provide a powerful platform for molecular engineering. The continued exploration of novel derivatives and polymerization strategies based on this compound is expected to lead to further advancements in the efficiency, stability, and processability of organic electronic devices. Future research will likely focus on developing new synthetic methodologies to introduce a wider variety of functional groups, exploring the potential of this compound in other emerging areas such as organic thermoelectrics and bioelectronics, and scaling up the synthesis of high-performance materials for commercial applications.

References

Methodological & Application

Synthesis of 5-Bromoquinoxaline from o-Phenylenediamine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 5-bromoquinoxaline, a valuable heterocyclic compound in medicinal chemistry and materials science. The described two-step methodology commences with the condensation of o-phenylenediamine with glyoxal to form the quinoxaline core, followed by a regioselective bromination at the C-5 position. This protocol is specifically tailored for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, data presentation, and a visual representation of the synthetic workflow.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural backbone of numerous biologically active molecules. Their diverse pharmacological properties include antiviral, antibacterial, anticancer, and anti-inflammatory activities. The introduction of a bromine atom at the 5-position of the quinoxaline ring system provides a key synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery and the development of novel organic materials. This application note details a reliable and reproducible method for the preparation of this compound from readily available starting materials.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of Quinoxaline

This procedure outlines the condensation reaction between o-phenylenediamine and glyoxal to yield the parent quinoxaline ring system.

Materials:

  • o-Phenylenediamine

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in ethanol (100 mL).

  • To this solution, add glyoxal (14.5 g of a 40% aqueous solution, 0.1 mol) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer with deionized water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude quinoxaline.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol describes the regioselective bromination of quinoxaline to afford this compound. This reaction is performed in a strong acidic medium to direct the bromination to the desired position.

Materials:

  • Quinoxaline (from Step 1)

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Sodium sulfate (anhydrous)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (50 mL).

  • Cool the sulfuric acid to 0-5 °C using an ice bath.

  • Slowly add quinoxaline (6.5 g, 0.05 mol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Once the quinoxaline has completely dissolved, add N-Bromosuccinimide (9.8 g, 0.055 mol) portion-wise over 30 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.

  • Neutralize the resulting aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)SolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
1Quinoxalineo-Phenylenediamine1:1Ethanol2Reflux85-95>95
2This compoundQuinoxaline1:1.1Conc. H₂SO₄40-540-55>98

Note: Yields and purity are representative and may vary based on experimental conditions and purification techniques.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential workflow for the synthesis of this compound from o-phenylenediamine.

Synthesis_Workflow cluster_step1 Step 1: Quinoxaline Synthesis cluster_step2 Step 2: Bromination A o-Phenylenediamine + Glyoxal in Ethanol B Reflux for 2h A->B Heat C Workup & Purification B->C Cool D Quinoxaline C->D E Quinoxaline in Conc. H₂SO₄ D->E Intermediate F Add NBS at 0-5°C E->F Cool G Stir for 4h F->G H Workup & Purification G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care and have appropriate neutralizing agents readily available.

  • N-Bromosuccinimide is a lachrymator and should be handled with caution.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

The protocol described herein provides a reliable and effective method for the synthesis of this compound. The two-step process, involving the initial formation of the quinoxaline core followed by regioselective bromination, is well-suited for laboratory-scale preparations. The resulting this compound serves as a versatile intermediate for the synthesis of a wide range of functionalized quinoxaline derivatives for applications in drug discovery and materials science.

Application Notes and Protocols for Sonogashira Coupling Reactions Using 5-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a mild base, has become an indispensable tool in modern organic synthesis.[1] Its broad functional group tolerance and mild reaction conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.

The quinoxaline scaffold is a significant heterocyclic motif present in a wide variety of biologically active compounds and approved pharmaceuticals.[2][3] The introduction of an alkynyl moiety at the 5-position of the quinoxaline ring can significantly modulate the biological and photophysical properties of the resulting molecule, making the Sonogashira coupling of 5-bromoquinoxaline a key transformation in the synthesis of novel drug candidates and functional materials.[2][4] These 5-alkynylquinoxaline derivatives serve as valuable intermediates for further molecular diversification.[2]

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of this compound with various terminal alkynes, intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-quinoxaline complex.

  • Copper Cycle: In the presence of a base, the terminal alkyne is deprotonated and reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II)-quinoxaline complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynylquinoxaline product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of bromo-heterocyclic compounds, including quinoxaline derivatives, with various terminal alkynes. These conditions can serve as a robust starting point for the optimization of reactions with this compound.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-6~93[1]
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85[1]
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRefluxN/AHigh[1]
4PhenylacetylenePd(OAc)₂ / BrettPhosDABCO- (ball-milling)801Excellent[5]
5Various terminal alkynesPd(0)/PEG nanoparticles / CuIPPh₃ / Et₃NN/AN/AN/AHigh[6]

Note: Yields are based on reactions with analogous bromo-heterocyclic compounds and may require optimization for this compound.

Experimental Protocols

General Procedure for Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Anhydrous base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-10 equivalents or as solvent)

  • Anhydrous, degassed solvent (e.g., THF, DMF, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Protocol 1: General Procedure using PdCl₂(PPh₃)₂/CuI

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., DMF or THF) via syringe to achieve a concentration of 0.1-0.5 M.

  • Add the anhydrous amine base (e.g., Et₃N, 2.0-3.0 eq) to the mixture via syringe.

  • Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., room temperature to 80 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylquinoxaline.

Specific Protocol Example: Synthesis of 5-(Phenylethynyl)quinoxaline (Hypothetical)

This protocol is adapted from a similar reaction with 5-bromoindole and should be optimized for this compound.[1]

  • In a dry Schlenk flask, combine this compound (209 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed DMF (5 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe.

  • Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • Follow the general work-up and purification procedure to yield 5-(phenylethynyl)quinoxaline.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Pd Catalyst, and CuI B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous Solvent and Base B->C D Add Terminal Alkyne C->D E Heat and Stir (Monitor by TLC/LC-MS) D->E Reaction Start F Quench with aq. NH4Cl and Extract E->F Reaction Complete G Wash, Dry, and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 PdII_Br Pd(II)(Quinoxalinyl)(Br)L2 Pd0->PdII_Br Oxidative Addition (this compound) PdII_Alkyne Pd(II)(Quinoxalinyl)(Alkynyl)L2 PdII_Br->PdII_Alkyne Transmetalation CuI Cu(I)X PdII_Br->CuI Regenerates Cu(I)X PdII_Alkyne->Pd0 Reductive Elimination (Product) Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide Cu_Acetylide->PdII_Br Transfers Alkynyl Group Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Deprotonation Base Base

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is particularly valuable in medicinal chemistry and drug development, where the arylamine moiety is a prevalent structural motif in a vast array of biologically active compounds. Quinoxaline derivatives, in particular, are of significant interest due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 5-bromoquinoxaline. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel 5-aminoquinoxaline derivatives for applications in drug discovery and materials science.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C5-Br bond with a primary or secondary amine. The catalytic cycle is generally accepted to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.

  • Deprotonation: A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired 5-aminoquinoxaline product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.

The success of the reaction is highly dependent on the judicious selection of the palladium source, phosphine ligand, base, and solvent.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound and analogous heteroaryl bromides with various amines. This data is compiled from literature sources and serves as a starting point for reaction optimization.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
1AnilinePd₂(dba)₃ (2.5)XPhos (5)NaOtBu (1.4)Toluene90287[1]
2N-methylanilinePd(OAc)₂ (5)JohnPhos (10)NaOtBu (1.25)Toluene110-12024Incomplete Conversion[2]
3N-methylanilinePd(OAc)₂ (5)tBuXPhos (10)NaOtBu (1.25)Toluene110-1202485[2]
44-Methoxy-N-methylanilinePd(OAc)₂ (10)tBuXPhos (20)NaOtBu (1.25)Toluene140-1505-687[2]
5N-phenylanilinePd(OAc)₂ (10)tBuXPhos (20)NaOtBu (1.25)Toluene1502482[2]
6AnilinePd(OAc)₂ (5)Xantphos (10)KOtBu (1.4)Toluene150 (MW)-91[3]
7PiperidineGPhos-Pd-G3 (0.75)-NaOTMS (1.05)THF50-95[3]

Note: Entries 2-5 were performed on 5-bromo-8-benzyloxyquinoline, a closely related substrate. Entries 6 and 7 were performed on similar heteroaryl halides and serve as a good reference.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, Xantphos, tBuXPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive pressure of the inert gas, add the base (e.g., 1.4-2.0 equiv) and the amine (1.1-1.5 equiv).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 5-aminoquinoxaline derivative.

Mandatory Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Add this compound, Pd Catalyst, Ligand start->reagents inert Establish Inert Atmosphere reagents->inert add_base_amine Add Base and Amine inert->add_base_amine add_solvent Add Anhydrous Solvent add_base_amine->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Dilute and Filter cool->filter extract Extract and Dry filter->extract purify Purify by Chromatography extract->purify end Final Product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.

Catalytic Cycle

Catalytic_Cycle pd0 Pd(0)L (Active Catalyst) pd2_complex Ar-Pd(II)(Br)L pd0->pd2_complex this compound oxidative_addition Oxidative Addition (Ar-Br) amine_complex [Ar-Pd(II)(NHR'R'')L]Br pd2_complex->amine_complex R'R''NH ligand_exchange Amine Coordination amido_complex Ar-Pd(II)(NR'R'')L amine_complex->amido_complex Base deprotonation Deprotonation (Base) amido_complex->pd0 Reductive Elimination product 5-Aminoquinoxaline (Ar-NR'R'') amido_complex->product reductive_elimination Reductive Elimination

References

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 5-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of 5-bromoquinoxaline. The quinoxaline scaffold is a significant pharmacophore in drug discovery, and the ability to introduce diverse substituents at the 5-position through cross-coupling reactions is a powerful strategy for the synthesis of novel therapeutic agents and functional materials. The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions are presented to guide researchers in this endeavor.

Suzuki-Miyaura Coupling for the Synthesis of 5-Arylquinoxalines

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. In the context of this compound, it allows for the introduction of a variety of aryl and heteroaryl substituents.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)THF90875-85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)THF90882
33,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)THF90890
42-Thienylboronic acidPd(PPh₃)₂Cl₂ (4)-Na₂CO₃ (2)DME/H₂O801278

Note: Yields are based on reported reactions with structurally similar bromo-azaheterocycles and may require optimization for this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., THF) via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 90 °C) and stir vigorously for the indicated time (typically 8-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylquinoxaline.

Suzuki_Miyaura_Workflow A Combine Reactants: This compound, Boronic Acid, Catalyst, Base B Establish Inert Atmosphere (Ar/N₂) A->B 1. C Add Degassed Solvent B->C 2. D Heat and Stir C->D 3. E Reaction Work-up: Extraction and Washing D->E 4. F Purification: Column Chromatography E->F 5. G Characterization F->G 6.

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination for the Synthesis of 5-Aminoquinoxalines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. For this compound, this reaction allows for the introduction of primary and secondary amines. Given the presence of other reactive sites in some quinoxaline derivatives, selectivity can be a key consideration. For substrates like 5-bromo-2,3-dichloroquinoxaline, the amination occurs selectively at the more reactive C5-Br position.[1]

Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
1AnilinePd(OAc)₂ (5)X-Phos (10)KOt-Bu (1.4)Toluene150 (MW)91[1]
2MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene110High[2]
3N-MethylanilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane110Good[2]
4PiperidineGPhos-Pd-G3 (0.75)-NaOTMS (1.05)THF5095[1]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 10 mol%), the base (e.g., Cs₂CO₃, 1.5 equiv.), and this compound (1.0 equiv.).[1]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.[1]

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.1-1.2 equiv.).[2]

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(NHR'R'')L2 Ar-Pd(II)(NHR'R'')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(NHR'R'')L2 Ligand Exchange (+ Amine, - Br) Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NHR'R'')L2->Ar-Pd(II)(NR'R'')L Deprotonation (- H+) Ar-Pd(II)(NR'R'')L->Pd(0)L2 Reductive Elimination (+ Ar-NR'R'') Heck_Reaction_Workflow A Combine Reactants: This compound, Alkene, Catalyst, Ligand, Base B Inert Atmosphere and Solvent Addition A->B 1. C Microwave or Conventional Heating B->C 2. D Cooling and Filtration C->D 3. E Extraction and Washing D->E 4. F Purification and Characterization E->F 5. Logical_Relationship cluster_start Starting Material cluster_reactions Palladium-Catalyzed Reactions cluster_products Functionalized Products Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Sonogashira Sonogashira Coupling Start->Sonogashira Heck Heck Reaction Start->Heck Cyanation Cyanation Start->Cyanation Aryl 5-Arylquinoxaline Suzuki->Aryl Amino 5-Aminoquinoxaline Buchwald->Amino Alkynyl 5-Alkynylquinoxaline Sonogashira->Alkynyl Alkenyl 5-Alkenylquinoxaline Heck->Alkenyl Cyano 5-Cyanoquinoxaline Cyanation->Cyano

References

Application Notes and Protocols: 5-Bromoquinoxaline Derivatives as Key Intermediates in the Synthesis of Brimonidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brimonidine, a highly selective alpha-2 adrenergic receptor agonist, is a first-line treatment for open-angle glaucoma.[1][2] Its synthesis critically relies on the use of 5-bromo-6-aminoquinoxaline as a key intermediate.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of Brimonidine from 5-bromo-6-aminoquinoxaline, targeting researchers and professionals in drug development. It outlines various synthetic strategies, presents quantitative data in comparative tables, and offers step-by-step methodologies for key reactions. Visual representations of the synthetic workflows are also provided to enhance understanding.

Introduction

The synthesis of Brimonidine involves the construction of a quinoxaline core followed by the introduction of an amino-imidazoline moiety. 5-Bromo-6-aminoquinoxaline serves as a crucial building block, providing the necessary quinoxaline structure with a bromine atom at the 5-position and an amino group at the 6-position, which are essential for subsequent chemical transformations.[2] The bromine atom is strategically positioned for the formation of the final Brimonidine structure. This document explores several established synthetic routes commencing from 5-bromo-6-aminoquinoxaline.

Synthesis of the Key Intermediate: 5-Bromo-6-aminoquinoxaline

The precursor to Brimonidine synthesis is 5-bromo-6-aminoquinoxaline. A common method for its preparation begins with 4-nitro-o-phenylenediamine, which undergoes cyclization, reduction, and subsequent bromination.[3]

Experimental Protocol: Synthesis of 6-Nitroquinoxaline
  • To a solution of 39.25 g of 4-nitrophenylenediamine in 600 ml of water, add 74 ml of a 40% aqueous solution of glyoxal dropwise.

  • Heat the mixture to 100°C under a nitrogen atmosphere and maintain this temperature for 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter the precipitate, and wash it with water.

  • Extract the product with dichloromethane, dry the organic layer with magnesium sulfate, and evaporate the solvent to yield 6-nitroquinoxaline.[1]

Experimental Protocol: Synthesis of 6-Aminoquinoxaline
  • In a 500 ml four-neck reaction flask, dissolve 9.8 g of 6-nitroquinoxaline and 10 g of sodium bisulfite in 200 ml of a 10% aqueous sodium carbonate solution.

  • Add 10 ml of a 30% aqueous glyoxal solution dropwise.

  • Heat the mixture to 100°C and maintain for 2 hours.

  • Cool the reaction to 0°C and filter the resulting tan product.

  • Recrystallize the crude product from toluene to obtain yellow crystals of 6-aminoquinoxaline.[1]

Experimental Protocol: Synthesis of 5-Bromo-6-aminoquinoxaline
  • Dissolve 35 g of 6-aminoquinoxaline in 500 ml of methylene chloride.

  • Add 28.6 g of dibromohydantoin and maintain the reaction temperature at 25°C using a water bath for 5 hours.

  • Filter the reaction mixture to recover the dibromohydantoin.

  • Wash the filtrate with 200 ml of water.

  • Separate the aqueous phase and extract it with 200 ml of methylene chloride.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 5-bromo-6-aminoquinoxaline as a brown solid.[1]

Synthetic Routes from 5-Bromo-6-aminoquinoxaline to Brimonidine

Several synthetic methodologies have been developed to convert 5-bromo-6-aminoquinoxaline into Brimonidine. The primary approaches involve the use of thiophosgene, N-acetyl ethylene urea, or an iminium chloride derivative.

Method A: The Thiophosgene Route

This classic approach involves the conversion of the amino group of 5-bromo-6-aminoquinoxaline into an isothiocyanate, followed by reaction with ethylenediamine to form the imidazoline ring.[4]

Step 1: Synthesis of 5-Bromo-6-isothiocyanatoquinoxaline

  • In a 500 ml four-neck reaction bottle, add 5.1 ml (67.2 mmol) of thiophosgene dropwise to a solution of 17.1 g (56.0 mmol) of 5-bromo-6-aminoquinoxaline hydrobromide in 240 ml of water.

  • Stir the reaction mixture for 2 hours.

  • Filter the precipitate, wash the filter cake with water (2 x 20 ml), and dry under vacuum at 25°C for 12 hours to obtain 5-bromo-6-isothiocyanatoquinoxaline.[1]

Step 2: Synthesis of Brimonidine

  • Add a benzene solution of 5-bromo-6-isothiocyanatoquinoxaline to a benzene solution of ethylenediamine and stir.

  • The lower oily substance that separates is washed and then dissolved in methanol.

  • Reflux the methanolic solution until the evolution of hydrogen sulfide ceases.

  • Concentrate the solution, and collect the resulting precipitate by filtration.

  • Recrystallize the crude product from methanol to yield pure Brimonidine.[5]

G cluster_0 Method A: Thiophosgene Route 5-Bromo-6-aminoquinoxaline 5-Bromo-6-aminoquinoxaline 5-Bromo-6-isothiocyanatoquinoxaline 5-Bromo-6-isothiocyanatoquinoxaline 5-Bromo-6-aminoquinoxaline->5-Bromo-6-isothiocyanatoquinoxaline Thiophosgene, Water Brimonidine Brimonidine 5-Bromo-6-isothiocyanatoquinoxaline->Brimonidine Ethylenediamine, Benzene, Methanol

Caption: Thiophosgene-based synthesis of Brimonidine.

Method B: The N-Acetyl Ethylene Urea Route

This method provides an alternative to the use of the highly toxic thiophosgene. It involves the condensation of 5-bromo-6-aminoquinoxaline with N-acetyl ethylene urea in the presence of phosphorus oxychloride to form an acetylated Brimonidine precursor, which is then hydrolyzed.[6]

Step 1: Synthesis of Acetyl Brimonidine

  • In a 1-liter round-bottom flask, charge 400 ml of phosphorus oxychloride and 50 g of 6-amino-5-bromoquinoxaline at ambient temperature.

  • Add 53 g of N-acetyl ethylene urea in two portions and stir the reaction mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 55-60°C and maintain for 40 hours.

  • Monitor the reaction completion by TLC.

  • After completion, distill off the excess phosphorus oxychloride under vacuum at 55-60°C.

  • Dilute the reaction mass with an organic solvent such as methylene dichloride.[6]

Step 2: Synthesis of Brimonidine

  • Hydrolyze the acetyl brimonidine obtained in the previous step with methanolic sodium hydroxide to form the Brimonidine base.[6]

  • The Brimonidine base can then be converted to its tartrate salt by reacting it with tartaric acid in methanol.[6]

G cluster_1 Method B: N-Acetyl Ethylene Urea Route 5-Bromo-6-aminoquinoxaline 5-Bromo-6-aminoquinoxaline Acetyl Brimonidine Acetyl Brimonidine 5-Bromo-6-aminoquinoxaline->Acetyl Brimonidine N-Acetyl Ethylene Urea, POCl3 Brimonidine Brimonidine Acetyl Brimonidine->Brimonidine Methanolic NaOH G cluster_2 Method C: Iminium Chloride Route 5-Bromo-6-aminoquinoxaline 5-Bromo-6-aminoquinoxaline Chloroformamidine Intermediate Chloroformamidine Intermediate 5-Bromo-6-aminoquinoxaline->Chloroformamidine Intermediate N,N-dimethyldichloromethylene iminium chloride, Methylene Chloride Guanidine Intermediate Guanidine Intermediate Chloroformamidine Intermediate->Guanidine Intermediate Ethylenediamine Brimonidine Brimonidine Guanidine Intermediate->Brimonidine Cyclization in Water

References

Synthesis of 6-amino-5-bromoquinoxaline: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-amino-5-bromoquinoxaline, a critical building block in the development of novel therapeutics. Its unique chemical structure serves as a versatile scaffold in medicinal chemistry, most notably as a key intermediate in the synthesis of Brimonidine, a widely used medication for the treatment of glaucoma.[1][2] Furthermore, the quinoxaline core is of significant interest in drug discovery due to the diverse pharmacological activities exhibited by its derivatives, including their potential as kinase inhibitors for cancer therapy.[3][4][5]

Physicochemical Properties

6-amino-5-bromoquinoxaline is a stable organic compound with the following properties:

PropertyValueReference
CAS Number 50358-63-9[1]
Molecular Formula C₈H₆BrN₃[2][3]
Molecular Weight 224.06 g/mol [2]
Appearance Light yellow to brown powder[1]
Melting Point 151-153°C[1]
Purity ≥98%, often >99.0% by HPLC[1][6]
Solubility Soluble in dimethyl sulfoxide, dimethylformamide, and acetic acid[3]

Applications in Drug Discovery

The primary application of 6-amino-5-bromoquinoxaline is as a pivotal intermediate in the manufacturing of Brimonidine Tartrate.[1][2] Brimonidine is an alpha-2 adrenergic receptor agonist that effectively lowers intraocular pressure.[1]

Beyond its role in glaucoma treatment, the quinoxaline scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:

  • Anticancer and Antitumor[5][7][8]

  • Kinase Inhibition[3][4]

  • Antiviral and Anti-HIV[7][9]

  • Antibacterial and Antifungal[9][10]

  • Anti-inflammatory[9][10]

The bromine atom and amino group on the 6-amino-5-bromoquinoxaline ring provide reactive sites for further chemical modifications, allowing for the exploration of novel compounds with potential therapeutic activities against various diseases.[1]

Synthesis Protocols

Several methods for the synthesis of 6-amino-5-bromoquinoxaline have been reported. The most common approach involves a three-step process starting from 4-nitrobenzene-1,2-diamine. This method is advantageous due to its mild reaction conditions, high yields, and suitability for industrial production.[11]

Method 1: Three-Step Synthesis from 4-nitro-o-phenylenediamine

This process involves cyclization, reduction, and subsequent bromination.

Overall Reaction Yield: 77.3%[12]

  • Starting Material: 4-nitrobenzene-1,2-diamine[12]

  • Reagent: Glyoxal (40% aqueous solution)[11]

  • Procedure:

    • Add 4-nitro-o-phenylenediamine to an aqueous solution.

    • Add glyoxal dropwise to the solution.

    • Heat the mixture to 100°C under a nitrogen atmosphere and maintain for 5 hours.

    • Cool the reaction mixture, filter, and wash with water.

    • Extract the product with dichloromethane, dry over magnesium sulfate, and remove the solvent to yield 6-nitroquinoxaline as an orange solid.[11]

  • Yield: 97.5%[11]

  • Starting Material: 6-nitroquinoxaline

  • Catalyst: Palladium on carbon (Pd/C)[12][13][14]

  • Solvent: Methanol[13][14] or Ethanol[14]

  • Procedure:

    • In a high-pressure autoclave, combine 6-nitroquinoxaline, methanol, and a Pd/C catalyst (5% w/w).

    • Pressurize the vessel with hydrogen gas to 2 MPa.

    • Heat the reaction mixture to 70°C and maintain for approximately 3 hours, monitoring for completion by liquid chromatography.

    • After the reaction is complete, cool the mixture, filter to remove the catalyst, and wash.

    • Precipitate the product from the filtrate to obtain a brick-red solid.

    • Recrystallize from toluene to yield pure 6-aminoquinoxaline as a yellow solid.[13][14]

  • Yield: 83%[13][14]

  • Starting Material: 6-aminoquinoxaline

  • Brominating Agent: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)[12] or N-bromosuccinimide (NBS)[2]

  • Solvent: Dichloromethane (CH₂Cl₂)[12]

  • Procedure:

    • Dissolve 1,3-dibromo-5,5-dimethylhydantoin in dichloromethane.

    • Add 6-aminoquinoxaline to the solution while maintaining the temperature at 25°C with a water bath.

    • After 5 hours, filter the reaction mixture to recover the unreacted brominating agent.

    • Wash the filtrate with water, separate the aqueous phase, and extract it with dichloromethane.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent to obtain 6-amino-5-bromoquinoxaline as a pale brown solid.[13]

  • Yield: 98%[13]

StepReactionStarting MaterialReagentsSolventTemperatureTimeYieldReference
1Cyclization4-nitrobenzene-1,2-diamineGlyoxalWater100°C5 h97.5%[11]
2Reduction6-nitroquinoxalineH₂, Pd/CMethanol70°C3 h83%[13][14]
3Bromination6-aminoquinoxalineDBDMHDichloromethane25°C5 h98%[13]
Method 2: Direct Bromination of 6-aminoquinoxaline

An alternative method involves the direct bromination of 6-aminoquinoxaline using a copper(II) bromide catalyst.

  • Starting Material: 6-aminoquinoxaline

  • Reagents: Copper(II) bromide (CuBr₂), Hydrobromic acid (HBr), Oxygen (or air)[11]

  • Procedure:

    • Add 6-aminoquinoxaline and CuBr₂ to an aqueous solution of hydrobromic acid.

    • Bubble oxygen or air through the mixture while maintaining the temperature at 90-95°C for 4 hours.

    • Cool the reaction solution to room temperature and adjust the pH to 9 with a 20% NaOH solution.

    • Extract the product with dichloromethane, wash with purified water, and dry over anhydrous sodium sulfate.

    • Concentrate the filtrate under reduced pressure and dry under vacuum at 40°C to obtain 6-amino-5-bromoquinoxaline.[11]

  • Yield: 97.8%[11]

  • Purity: 99.94% (by HPLC)[11]

Visualized Workflows and Pathways

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction cluster_step3 Step 3: Bromination A 4-nitrobenzene-1,2-diamine C 6-nitroquinoxaline A->C H₂O, 100°C B Glyoxal B->C D 6-aminoquinoxaline C->D H₂, Pd/C, MeOH F 6-amino-5-bromoquinoxaline D->F CH₂Cl₂, 25°C E DBDMH E->F

Caption: Three-step synthesis of 6-amino-5-bromoquinoxaline.

Application in Brimonidine Synthesis

Brimonidine_Synthesis A 6-amino-5-bromoquinoxaline B Condensation A->B C Brimonidine B->C Multi-step process D N-acetyl ethylene urea D->B E Phosphorus oxychloride E->B

Caption: Role of 6-amino-5-bromoquinoxaline in Brimonidine synthesis.

Quinoxaline Derivatives as Kinase Inhibitors

Quinoxaline-based compounds have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. The quinoxaline scaffold can be decorated with different functional groups to achieve potent and selective inhibition of specific kinases.

Kinase_Inhibition_Pathway cluster_cell Cell Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (e.g., EGFR) Signal->Receptor Pathway Downstream Signaling Cascade (e.g., MAPK/ERK, PI3K/AKT) Receptor->Pathway Proliferation Cell Proliferation, Survival, Angiogenesis Pathway->Proliferation Quinoxaline Quinoxaline Derivative (Kinase Inhibitor) Quinoxaline->Receptor Inhibition

Caption: Mechanism of action for quinoxaline-based kinase inhibitors.

References

The Versatility of 5-Bromoquinoxaline in Medicinal Chemistry: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – The 5-bromoquinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a crucial building block for a diverse array of therapeutic agents. Its unique chemical properties and synthetic accessibility have positioned it at the forefront of drug discovery efforts, particularly in the development of targeted cancer therapies, ophthalmic drugs, and novel antimicrobial agents. This application note provides a comprehensive overview of the role of this compound in medicinal chemistry, detailing its synthesis, key applications, and the biological activities of its derivatives, supported by quantitative data and detailed experimental protocols.

A Versatile Synthetic Intermediate

This compound and its derivatives, such as 5-bromoquinoxalin-6-amine, are key intermediates in the synthesis of complex pharmaceutical compounds. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). This synthetic tractability has allowed for the development of potent and selective inhibitors of various biological targets.

One of the most notable applications of a this compound derivative is in the synthesis of Brimonidine, a highly selective alpha-2 adrenergic receptor agonist used in the treatment of glaucoma and ocular hypertension. 5-Bromoquinoxalin-6-amine is a critical precursor in the manufacturing of Brimonidine tartrate.

Applications in Oncology: A Scaffold for Kinase Inhibitors

The quinoxaline core is a well-established scaffold for the development of kinase inhibitors, and the incorporation of a bromine atom at the 5-position has proven beneficial in the design of potent anticancer agents. Numerous this compound derivatives have been synthesized and evaluated for their inhibitory activity against various kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR). These compounds often exhibit significant cytotoxic effects against a range of cancer cell lines.

Quantitative Data: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
4b A549 (Non-small-cell lung)11.98 ± 2.59[1]
4m A549 (Non-small-cell lung)9.32 ± 1.56[1]
VIIIc HCT116 (Colon)2.5[2]
VIIIc MCF-7 (Breast)9[2]
VIIIa Hep G2 (Liver)9.8[2]
VIIIe HCT116 (Colon)8.4[2]
IVd HeLa (Cervical)3.20 ± 1.32[3]
IVd MCF-7 (Breast)4.19 ± 1.87[3]
IVd HEK 293T (Embryonic kidney)3.59 ± 1.34[3]
IVd A549 (Lung)5.29 ± 1.34[3]
CPD4 H1975 (Lung, EGFR L858R/T790M)3.47 ± 2.20[4]
CPD15 H1975 (Lung, EGFR L858R/T790M)31.25 ± 3.40[4]
CPD21 H1975 (Lung, EGFR L858R/T790M)44.67 ± 2.34[4]
CPD16 H1975 (Lung, EGFR L858R/T790M)79.43 ± 4.35[4]
Quantitative Data: EGFR Kinase Inhibition

Several this compound derivatives have demonstrated potent inhibitory activity against EGFR kinase, a key target in cancer therapy.

Compound IDTargetIC50 (nM)Reference
CPD4 EGFR (L858R/T790M/C797S)3.04 ± 1.24[4]
CPD15 EGFR (L858R/T790M/C797S)6.50 ± 3.02[4]
CPD21 EGFR (L858R/T790M/C797S)3.81 ± 1.80[4]
CPD16 EGFR (L858R/T790M/C797S)10.50 ± 1.10[4]
Osimertinib (Reference) EGFR (L858R/T790M/C797S)8.93 ± 3.01[4]

Antimicrobial Applications

Beyond oncology, this compound derivatives have also been investigated for their antimicrobial properties. Certain compounds have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for selected this compound derivatives against various microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference
2d Escherichia coli8[5]
3c Escherichia coli8[5]
10 Candida albicans16[5]
10 Aspergillus flavus16[5]

Experimental Protocols

Synthesis of 6-Amino-5-bromoquinoxaline

A mild and efficient synthesis of 6-amino-5-bromoquinoxaline starts from 4-nitrobenzene-1,2-diamine. The process involves three key steps: cyclization, hydrogenation, and bromination.[6]

Step 1: Cyclization to 6-nitroquinoxaline

  • To a solution of 4-nitro-o-phenylenediamine in a suitable solvent (e.g., water), add glyoxal (40% aqueous solution).

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction, filter the precipitate, and wash with water to afford 6-nitroquinoxaline.

Step 2: Hydrogenation to 6-aminoquinoxaline

  • In a pressure reactor, suspend 6-nitroquinoxaline and a palladium on carbon catalyst (Pd/C) in a suitable solvent (e.g., ethanol).

  • Pressurize the reactor with hydrogen gas.

  • Heat the reaction mixture with stirring for a specified time.

  • After cooling and venting the reactor, filter the catalyst.

  • Concentrate the filtrate to obtain 6-aminoquinoxaline.

Step 3: Bromination to 6-amino-5-bromoquinoxaline

  • Dissolve 6-aminoquinoxaline in a halogenated solvent such as dichloromethane (CH2Cl2).

  • Add a brominating agent, for example, 1,3-dibromo-5,5-dimethylhydantoin, portion-wise at a controlled temperature.[6]

  • Stir the reaction mixture at room temperature.

  • After the reaction is complete, wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-amino-5-bromoquinoxaline.

Synthesis of Brimonidine from 5-Bromo-6-aminoquinoxaline

Brimonidine can be synthesized from 5-bromo-6-aminoquinoxaline through condensation with a suitable reagent to form the imidazoline ring.

  • React 5-bromo-6-aminoquinoxaline with N-acetyl ethylene urea in the presence of phosphorus oxychloride.[7]

  • Heat the reaction mixture to facilitate the condensation and cyclization.

  • After the reaction, quench the mixture and extract the product, N-acetyl brimonidine.

  • Hydrolyze the acetyl group using a base, such as sodium hydroxide in methanol, to yield the brimonidine free base.[7]

  • The final salt, Brimonidine tartrate, can be prepared by treating the base with L-tartaric acid in a suitable solvent like methanol.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Seed cancer cells in a 96-well plate at a specific density and incubate overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

EGFR Kinase Inhibition Assay

This protocol measures the ability of this compound derivatives to inhibit the activity of the EGFR kinase.

  • Add the recombinant EGFR kinase, a suitable peptide substrate, and the test compound at various concentrations to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature to allow for substrate phosphorylation.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizing the Role of this compound Derivatives

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Ligand EGF Ligand Ligand->EGFR Binds Inhibitor This compound Kinase Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Synthesis_Workflow Start 4-Nitro-o-phenylenediamine Step1 Cyclization (Glyoxal) Start->Step1 Intermediate1 6-Nitroquinoxaline Step1->Intermediate1 Step2 Hydrogenation (H2, Pd/C) Intermediate1->Step2 Intermediate2 6-Aminoquinoxaline Step2->Intermediate2 Step3 Bromination (Brominating Agent) Intermediate2->Step3 Product1 5-Bromo-6-aminoquinoxaline Step3->Product1 Step4 Condensation & Cyclization Product1->Step4 Product2 Brimonidine Step4->Product2

Caption: Synthetic workflow for Brimonidine from 4-nitro-o-phenylenediamine.

Biological_Screening_Workflow Compound This compound Derivative Library Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity KinaseAssay Kinase Inhibition Assay (e.g., EGFR) Compound->KinaseAssay AntimicrobialAssay Antimicrobial Susceptibility Test (e.g., MIC determination) Compound->AntimicrobialAssay DataAnalysis Data Analysis (IC50 / MIC Determination) Cytotoxicity->DataAnalysis KinaseAssay->DataAnalysis AntimicrobialAssay->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: Workflow for the biological evaluation of this compound derivatives.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic versatility allows for the fine-tuning of pharmacological properties, leading to the identification of potent and selective molecules with diverse biological activities. The examples provided herein highlight the significant contributions of this compound derivatives to medicinal chemistry, particularly in the fields of oncology and ophthalmology. Further exploration of this privileged scaffold is anticipated to yield novel drug candidates with improved efficacy and safety profiles.

References

Developing Novel Anticancer Agents from Quinoxaline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the development of novel anticancer agents derived from the quinoxaline scaffold. Quinoxaline derivatives have emerged as a promising class of compounds in oncology, demonstrating a wide range of biological activities, including the inhibition of key signaling pathways and induction of apoptosis in cancer cells.[1][2][3]

Introduction to Quinoxaline Derivatives in Cancer Therapy

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, serves as a versatile scaffold for the design of potent anticancer agents.[1][4] These derivatives have been shown to target various cancer-related pathways and enzymes, including protein tyrosine kinases (PTKs) like VEGFR, EGFR, and c-Met, as well as signaling cascades such as PI3K/Akt/mTOR.[2][5][6][7] Their mechanisms of action often involve inducing apoptosis and causing cell cycle arrest, making them attractive candidates for further preclinical and clinical development.[5][8][9]

Data Presentation: In Vitro Anticancer Activity of Quinoxaline Derivatives

The following tables summarize the cytotoxic activity of various quinoxaline derivatives against several human cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Selected Quinoxaline Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
VIIIc HCT116 (Colon)-Doxorubicin-
QW12 HeLa (Cervical)10.58--
Compound 4m A549 (Lung)9.325-Fluorouracil4.89
Compound 4b A549 (Lung)11.985-Fluorouracil4.89
Compound 14 MCF-7 (Breast)2.61Doxorubicin-
Compound 19 MGC-803 (Gastric)9--
Compound 20 T-24 (Bladder)8.9--
Compound IV PC-3 (Prostate)2.11Doxorubicin-
Compound III PC-3 (Prostate)4.11Doxorubicin-
Compound 3b MCF-7 (Breast)1.85Staurosporine-

Note: "-" indicates that the specific value was not provided in the cited sources.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of quinoxaline-based anticancer agents.

General Synthesis of Quinoxaline Derivatives

A common and classical method for synthesizing the quinoxaline scaffold involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[4][10]

Protocol: Synthesis of Quinoxaline Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1 mmol) in a suitable solvent such as ethanol or a deep eutectic solvent (DES) like choline chloride:glycerol for a greener approach.[11]

  • Addition of Dicarbonyl Compound: To the solution from step 1, add the 1,2-dicarbonyl compound (1 mmol).

  • Catalyst (Optional): For certain reactions, a catalyst such as zinc triflate or ferric chloride can be added to improve the reaction rate and yield.[4]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate forms, collect it by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain the pure quinoxaline derivative.[10]

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as Mass Spectrometry, ¹H NMR, ¹³C NMR, and FTIR.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7) in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoxaline compounds in the cell culture medium. Add the different concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a humidified atmosphere at 37°C with 5% CO₂.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of quinoxaline derivatives on the cell cycle progression of cancer cells.[5][13]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed cancer cells in 6-well plates and treat with the quinoxaline derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate at 4°C for at least 2 hours.[14]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and resuspend in 500 µL of PI staining solution containing RNase A.[14]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[14]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[14]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis induced by the quinoxaline derivatives. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.[8][15]

Protocol: Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of quinoxaline derivatives on the expression levels of proteins involved in signaling pathways and apoptosis (e.g., p53, caspases, Bcl-2).[16][17]

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the quinoxaline derivative, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the development of quinoxaline-based anticancer agents.

G cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Preclinical Development Compound Design Compound Design Synthesis Synthesis Compound Design->Synthesis Chemical Methodologies Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization e.g., Recrystallization, NMR, MS Cytotoxicity Screening MTT Assay on Cancer Cell Lines Purification & Characterization->Cytotoxicity Screening Mechanism of Action Studies Apoptosis & Cell Cycle Analysis Cytotoxicity Screening->Mechanism of Action Studies Identify Lead Compounds Target Identification Kinase Assays, Western Blot Mechanism of Action Studies->Target Identification In Vivo Efficacy Animal Models Target Identification->In Vivo Efficacy Toxicity Studies Toxicity Studies In Vivo Efficacy->Toxicity Studies

Caption: Workflow for Developing Quinoxaline-Based Anticancer Agents.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K inhibits Quinoxaline->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Quinoxaline Derivatives.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinoxaline Quinoxaline Derivatives Quinoxaline->EGFR inhibits

Caption: Inhibition of the EGFR/Ras/Raf/MEK/ERK Pathway by Quinoxaline Derivatives.

Apoptosis_Induction Quinoxaline Quinoxaline Derivatives Bax Bax (Pro-apoptotic) Quinoxaline->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Quinoxaline->Bcl2 downregulates Mitochondria Mitochondria Caspases Caspase Cascade (e.g., Caspase-3, -8) Mitochondria->Caspases activates Bax->Mitochondria promotes cytochrome c release Bcl2->Mitochondria inhibits cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis executes

Caption: Mechanism of Apoptosis Induction by Quinoxaline Derivatives.

References

Application Notes and Protocols for the Preparation of 5-bromo-6-aminoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5-bromo-6-aminoquinoxaline, a crucial intermediate in the manufacturing of the glaucoma medication, brimonidine tartrate. The following sections outline two primary synthetic methodologies, offering comparative data and step-by-step experimental procedures to guide researchers in the efficient and high-purity production of this key compound.

Introduction

5-bromo-6-aminoquinoxaline serves as a foundational building block in the synthesis of various quinoxaline derivatives with significant biological activity. Notably, it is the immediate precursor to the active pharmaceutical ingredient brimonidine. The methodologies presented herein are derived from established and optimized laboratory procedures, emphasizing yield, purity, and scalability.

Synthetic Methodologies

Two principal synthetic routes for the preparation of 5-bromo-6-aminoquinoxaline are detailed below:

  • Three-Step Synthesis from 4-nitro-o-phenylenediamine: This pathway involves an initial cyclization to form 6-nitroquinoxaline, followed by a reduction of the nitro group to an amine, and concluding with a selective bromination.

  • Direct Bromination of 6-aminoquinoxaline: This method provides a more direct approach to the target molecule through the direct bromination of commercially available or synthesized 6-aminoquinoxaline.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data associated with the different synthetic approaches, allowing for a direct comparison of their efficiencies.

Synthetic RouteStepStarting MaterialKey Reagents/CatalystReaction ConditionsYield (%)Purity (%)Reference
Three-Step Synthesis 1. Cyclization 4-nitro-o-phenylenediamineGlyoxal (40% aq. solution)100°C, 5 hours97.5Not Specified[1][2]
2. Hydrogenation 6-nitroquinoxalinePd/C70°C, 2 MPa, 3 hours83.3Not Specified[3]
3. Bromination 6-aminoquinoxaline1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)20°C, CH₂Cl₂97.6Not Specified[3]
Direct Bromination - 6-aminoquinoxalineCuBr₂, HBr (aq.), O₂90-95°C, 4 hours97.899.94 (HPLC)[1][4]
- 6-aminoquinoxalineBromine, Glacial Acetic AcidStirring, 1 hour100 (crude)Not Specified[1]

Experimental Protocols

Protocol 1: Three-Step Synthesis from 4-nitro-o-phenylenediamine

This protocol is divided into three main stages: cyclization, hydrogenation, and bromination.

1.1. Step 1: Synthesis of 6-nitroquinoxaline (Cyclization)

  • Materials:

    • 4-nitro-o-phenylenediamine (39.25 g)

    • Glyoxal (40% aqueous solution, 74 ml)

    • Deionized water (600 ml)

    • Dichloromethane

  • Procedure:

    • To a 600 ml aqueous solution of 4-nitrophenylenediamine, add glyoxal (40% aqueous solution) dropwise.

    • After the addition is complete, heat the mixture to 100°C under a nitrogen atmosphere and maintain this temperature for 5 hours.[1][2]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter the precipitate, and wash with water.

    • Extract the aqueous filtrate with dichloromethane.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield 6-nitroquinoxaline as an orange solid.

1.2. Step 2: Synthesis of 6-aminoquinoxaline (Hydrogenation)

  • Materials:

    • 6-nitroquinoxaline

    • Palladium on carbon (Pd/C) catalyst (1:20 weight ratio to 6-nitroquinoxaline)

    • Solvent (e.g., Ethanol)

  • Procedure:

    • In a suitable pressure reactor, combine 6-nitroquinoxaline and the Pd/C catalyst in the solvent.

    • Pressurize the reactor with hydrogen gas to 2 MPa.[3]

    • Heat the reaction mixture to 70°C and maintain for 3 hours with stirring.[3]

    • After cooling and venting the reactor, filter the mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 6-aminoquinoxaline.

1.3. Step 3: Synthesis of 5-bromo-6-aminoquinoxaline (Bromination)

  • Materials:

    • 6-aminoquinoxaline

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve 6-aminoquinoxaline in dichloromethane.

    • At 20°C, add 1,3-dibromo-5,5-dimethylhydantoin to the solution.[3]

    • Stir the reaction mixture until completion (monitor by TLC).

    • Wash the reaction mixture with water.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-6-aminoquinoxaline.

Protocol 2: Direct Bromination of 6-aminoquinoxaline

This protocol outlines a more direct route to the target compound.

  • Materials:

    • 6-aminoquinoxaline (14.52 g, 0.10 mol)

    • Copper(II) bromide (CuBr₂) (2.23 g, 0.01 mol)

    • Hydrobromic acid (HBr) aqueous solution (0.8 mol/L, 150 mL)

    • Oxygen (or air)

    • 20% Sodium hydroxide (NaOH) solution

    • Dichloromethane (90 mL)

    • Purified water

  • Procedure:

    • Add 6-aminoquinoxaline and CuBr₂ to the hydrobromic acid aqueous solution.[1][4]

    • Bubble oxygen (or air) through the mixture while maintaining the temperature at 90-95°C for 4 hours.[1][4]

    • Cool the reaction solution to room temperature.

    • Adjust the pH of the reaction system to 9 using a 20% NaOH solution.[1][4]

    • Extract the mixture with dichloromethane (90 mL).

    • Wash the organic layer with purified water (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

    • Dry the resulting product under vacuum at 40°C to obtain 5-bromo-6-aminoquinoxaline.

Visualized Workflows

The following diagrams illustrate the logical flow of the described synthetic protocols.

cluster_0 Three-Step Synthesis A 4-nitro-o-phenylenediamine B 6-nitroquinoxaline A->B Cyclization (Glyoxal) C 6-aminoquinoxaline B->C Hydrogenation (Pd/C, H₂) D 5-bromo-6-aminoquinoxaline C->D Bromination (DBDMH)

Caption: Workflow for the three-step synthesis of 5-bromo-6-aminoquinoxaline.

cluster_1 Direct Bromination E 6-aminoquinoxaline F 5-bromo-6-aminoquinoxaline E->F Direct Bromination (CuBr₂, HBr, O₂)

Caption: Workflow for the direct bromination synthesis of 5-bromo-6-aminoquinoxaline.

References

Application Notes and Protocols: 5-Bromoquinoxaline as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-bromoquinoxaline as a versatile building block in organic synthesis. The quinoxaline scaffold is a privileged structure in medicinal chemistry and materials science, and the presence of a bromine atom at the 5-position offers a reactive handle for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.[1] These notes are intended to guide researchers in leveraging this compound for the synthesis of novel pharmaceuticals, functional materials, and complex molecular architectures.

Introduction to this compound

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a core component of numerous compounds with significant biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties.[1] this compound serves as a key intermediate, allowing for the strategic introduction of diverse functional groups. Its primary utility lies in its susceptibility to palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C5 position.[2] This versatility makes it an invaluable tool in the synthesis of kinase inhibitors, pharmaceuticals such as Brimonidine, and materials for organic light-emitting diodes (OLEDs).[3][4][5]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the quinoxaline ring is significantly more reactive than C-H bonds on the scaffold and generally more reactive than chloro-substituents that might be present elsewhere on the molecule, allowing for selective functionalization.[2] The most common and powerful methods for its derivatization are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling this compound with various organoboron compounds, such as boronic acids or esters.[6] This reaction is fundamental for synthesizing bi-aryl and substituted aryl quinoxalines, which are common motifs in kinase inhibitors and advanced materials.[7][8]

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsNotes
Aryl Halide This compound (1.0 equiv)The primary substrate.
Boronic Acid/Ester Aryl/Heteroaryl Boronic Acid (1.1 - 1.5 equiv)A slight excess is used to ensure complete consumption of the halide.[9]
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ (1-5 mol%)Pd(OAc)₂ is a common and cost-effective choice.[9]
Ligand PPh₃, PCy₃, SPhos, XPhos (2-10 mol%)Ligand choice is crucial and depends on the substrate; phosphine ligands are common.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ (2.0 - 3.0 equiv)An aqueous solution of the base is typically used.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is standard.
Temperature 80 - 110 °CHeating is generally required to drive the reaction to completion.
Reaction Time 4 - 24 hoursMonitored by Thin Layer Chromatography (TLC) or LC-MS.
  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a suitable base such as K₂CO₃ (2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., Dioxane and Water, 4:1 ratio) via syringe.

  • Heating: Heat the reaction mixture to the target temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the this compound is consumed.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.[10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds.[11] It enables the coupling of this compound with a wide variety of primary and secondary amines, providing access to amino-quinoxalines that are crucial intermediates for pharmaceuticals.[12] The catalytic cycle involves oxidative addition, ligand exchange, deprotonation, and reductive elimination.[13]

Table 2: Typical Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommended ConditionsNotes
Aryl Halide This compound (1.0 equiv)The primary substrate.
Amine Primary/Secondary Amine (1.1 - 1.5 equiv)Scope is broad, including anilines and alkylamines.
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂ (1-4 mol%)Pd₂(dba)₃ is often preferred for its reliability.[13]
Ligand BINAP, Xantphos, RuPhos, XPhos (2-8 mol%)Bulky, electron-rich phosphine ligands are critical for efficiency.[12][13]
Base NaOtBu, K₂CO₃, Cs₂CO₃ (1.4 - 2.5 equiv)Sodium tert-butoxide is a strong, non-nucleophilic base commonly used.[13]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are required.[13]
Temperature 80 - 120 °CHigher temperatures are often necessary.
Reaction Time 12 - 24 hoursMonitored by TLC or LC-MS.[13]
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).[13]

  • Reagent Addition: Add anhydrous toluene via syringe, followed by the amine coupling partner (1.2 equiv).[13]

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to remove any dissolved oxygen.[13]

  • Heating: Heat the mixture to 100-110 °C with vigorous stirring.[13]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[13]

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.[13]

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.[13]

  • Purification: Filter the solution, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting this compound with terminal alkynes.[14] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. The resulting 5-alkynylquinoxalines are valuable precursors for more complex heterocyclic systems and are used in the synthesis of functional materials and biologically active molecules.[15]

Table 3: Typical Reaction Parameters for Sonogashira Coupling

ParameterRecommended ConditionsNotes
Aryl Halide This compound (1.0 equiv)The primary substrate.
Terminal Alkyne Terminal Alkyne (1.1 - 1.5 equiv)A slight excess is typically used.[15]
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (2-5 mol%)PdCl₂(PPh₃)₂ is a common and effective pre-catalyst.[15]
Copper(I) Co-catalyst CuI (5-10 mol%)Essential for the copper cycle; can be omitted in copper-free protocols.[15][16]
Base Et₃N, DIPA, i-Pr₂NEt (2.0 - 3.0 equiv)The base also often serves as a co-solvent.[15]
Solvent THF, DMF, AcetonitrileAnhydrous and degassed solvents are crucial.[17]
Temperature Room Temperature - 100 °CLess reactive substrates may require heating.[15]
Reaction Time 3 - 24 hoursMonitored by TLC or LC-MS.[15]
  • Reaction Setup: In a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (CuI, 5 mol%).[17]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times.[17]

  • Reagent Addition: Under a positive flow of inert gas, add the anhydrous, degassed solvent (e.g., THF) via syringe. Add the amine base (e.g., Et₃N, 2.0 equiv), followed by the dropwise addition of the terminal alkyne (1.2 equiv).[17]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C) until TLC analysis indicates the complete consumption of the starting material.[16]

  • Work-up: Upon completion, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent like ethyl acetate.[17]

  • Extraction: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[17]

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylquinoxaline.[17]

Applications in Medicinal Chemistry and Materials Science

The synthetic versatility of this compound makes it a valuable precursor for compounds across multiple scientific disciplines.

Kinase Inhibitors

The quinoxaline scaffold is frequently employed in the design of kinase inhibitors for oncology and inflammatory diseases.[18] Cross-coupling reactions on this compound allow for the exploration of structure-activity relationships (SAR) by introducing diverse substituents that can interact with key residues in the kinase active site. For example, derivatives of quinoxaline have been synthesized and evaluated as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1) and Janus Kinases (JAK2/3), which are implicated in fibrosis, inflammation, and myeloproliferative neoplasms.[7][19]

ASK1_Signaling_Pathway cluster_stress Cellular Stress ROS ROS ASK1 ASK1 ROS->ASK1 TNFa TNFa TNFa->ASK1 MKK4/7 MKK4/7 ASK1->MKK4/7 phosphorylates JNK/p38 JNK/p38 MKK4/7->JNK/p38 phosphorylates Apoptosis_Fibrosis Apoptosis / Fibrosis JNK/p38->Apoptosis_Fibrosis 5-Bromoquinoxaline_Derivative Quinoxaline-Based Inhibitor 5-Bromoquinoxaline_Derivative->ASK1 inhibits

Caption: Simplified ASK1 signaling pathway and the inhibitory action of a quinoxaline-based drug candidate.

Pharmaceutical Intermediates

This compound and its amine derivatives are crucial intermediates in the synthesis of marketed drugs.[3][4] A prominent example is 5-bromo-6-aminoquinoxaline, a direct precursor to Brimonidine, an α₂-adrenergic receptor agonist used to treat glaucoma and ocular hypertension by lowering intraocular pressure.[3] The synthesis of Brimonidine often involves the reaction of 5-bromo-6-aminoquinoxaline with other reagents to build the final imidazolinylamino moiety.[4][20]

Organic Light-Emitting Diodes (OLEDs)

In materials science, quinoxaline derivatives are investigated for their electronic properties and are used as components in OLEDs.[5][21] Their electron-deficient nature makes them suitable as electron-transporting or emissive materials.[22] The ability to tune the electronic and photophysical properties of the quinoxaline core through cross-coupling reactions on this compound allows for the development of new materials for high-efficiency blue, orange, and red OLEDs.[23][24]

Visualization of Synthetic Utility

The following diagrams illustrate the central role of this compound in synthetic workflows and its versatility.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A 1. Assemble Dry Glassware (Schlenk Flask) B 2. Add Reagents (this compound, Catalyst, Base) A->B C 3. Create Inert Atmosphere (Evacuate/Backfill with Argon) B->C D 4. Add Solvents & Coupling Partner C->D E 5. Heat to Target Temperature D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Quench & Work-up F->G H 8. Extraction G->H I 9. Column Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.[25]

Versatility_Diagram cluster_reactions Synthetic Transformations cluster_applications Application Areas A This compound B1 Suzuki Coupling (+ R-B(OH)₂) A->B1 B2 Buchwald-Hartwig (+ R₂NH) A->B2 B3 Sonogashira Coupling (+ R-C≡CH) A->B3 C1 Kinase Inhibitors B1->C1 C3 OLED Materials B1->C3 B2->C1 C2 Pharmaceuticals (e.g., Brimonidine) B2->C2 B3->C3 C4 Complex Heterocycles B3->C4

Caption: Versatility of this compound as a synthetic building block in modern chemistry.

References

Troubleshooting & Optimization

Side product formation in the bromination of quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side product formation during the bromination of quinoxaline. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the bromination of quinoxaline?

A1: The most common side products are typically over-brominated species, such as dibromoquinoxalines.[1][2] Depending on the reaction conditions and the substituents on the quinoxaline ring, a mixture of regioisomers can also be formed.[3][4] In some cases, particularly when using certain oxidizing agents or under specific conditions, the formation of quinoxaline N-oxides can occur as an undesired side reaction.[5][6][7]

Q2: Why am I getting a mixture of mono- and di-brominated products?

A2: The formation of both mono- and di-brominated products is often a result of the reaction conditions being too harsh or the stoichiometry of the brominating agent being too high.[1][2] The initial monobrominated quinoxaline is often reactive enough to undergo a second bromination. Fine-tuning the molar equivalents of the brominating agent and controlling the reaction time and temperature are crucial for achieving selectivity.

Q3: Can N-oxides be formed during a standard bromination reaction?

A3: While N-oxides are typically synthesized using specific oxidizing agents like mCPBA or hydrogen peroxide, their formation as a side product during bromination is possible, especially if the reaction conditions have an oxidative component.[5][7] Some brominating agents or additives might be capable of oxidizing the nitrogen atoms in the quinoxaline ring.

Q4: How does the choice of brominating agent affect the outcome of the reaction?

A4: The choice of brominating agent significantly impacts the regioselectivity and the formation of side products. Milder reagents like tetrabutylammonium tribromide (TBATB) can offer higher selectivity for monobromination.[1][2] N-bromosuccinimide (NBS) is also commonly used, but its reactivity can be modulated by the solvent and the presence of radical initiators or acids.[3][8] Elemental bromine (Br₂) in the presence of a strong acid like sulfuric acid can also be used, but may lead to a mixture of products if not carefully controlled.[3][4]

Q5: What is the general mechanism for the bromination of quinoxaline?

A5: The bromination of quinoxaline typically proceeds via an electrophilic aromatic substitution mechanism.[1] The bromine molecule (or a species derived from the brominating agent) acts as the electrophile, attacking the electron-rich benzene ring of the quinoxaline. The reaction is not believed to be a radical process, as experiments conducted in the presence of radical scavengers still result in high yields of the brominated product.[1]

Troubleshooting Guide

Issue 1: Formation of Over-brominated Products (e.g., Dibromoquinoxaline)
  • Probable Cause: Excess of brominating agent, prolonged reaction time, or high reaction temperature.

  • Suggested Protocol:

    • Reduce Stoichiometry: Carefully control the molar equivalents of the brominating agent. Start with a 1:1 molar ratio of quinoxaline to the brominating agent and incrementally increase if the conversion is low.

    • Monitor Reaction Progress: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the reaction closely. Quench the reaction as soon as the desired monobrominated product is the major species.

    • Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the second bromination.

    • Choice of Reagent: Consider using a milder brominating agent, such as TBATB, which has been shown to provide high selectivity for monobromination.[1][2]

Issue 2: Presence of N-Oxide Impurities
  • Probable Cause: Use of a brominating agent with oxidative properties or the presence of oxidizing contaminants.

  • Suggested Protocol:

    • Select a Non-oxidizing Brominating Agent: Use reagents that are less likely to cause N-oxidation.

    • Purify Reagents: Ensure that all solvents and reagents are pure and free from oxidizing impurities.

    • Degas Solvents: If applicable, degas the reaction solvent to remove dissolved oxygen, which could potentially contribute to oxidation.

    • Purification: N-oxide impurities can often be separated from the desired brominated product using column chromatography on silica gel.

Issue 3: Low Conversion of Starting Material
  • Probable Cause: Insufficient amount of brominating agent, low reaction temperature, or short reaction time.

  • Suggested Protocol:

    • Increase Stoichiometry: Gradually increase the molar equivalents of the brominating agent (e.g., from 1.0 to 1.2 equivalents).

    • Increase Temperature: If the reaction is sluggish at a lower temperature, cautiously increase the temperature while monitoring for the formation of side products.

    • Extend Reaction Time: Allow the reaction to proceed for a longer duration, with careful monitoring to avoid the formation of over-brominated products.

    • Use of an Acid Catalyst: In some cases, the addition of a strong acid like sulfuric acid or triflic acid can promote the bromination reaction.[3][4][8]

Quantitative Data Summary

Starting MaterialBrominating Agent (Equivalents)SolventTemperature (°C)Product(s)Yield (%)Reference
Pyrrolo[1,2-a]quinoxalineTBATB (1.2)DMSO60C3-bromo53[1]
C1,C3-dibromo28
Pyrrolo[1,2-a]quinoxalineTBATB (1.2)Dioxane80C3-bromo97[1]
Pyrrolo[1,2-a]quinoxalineTBATB (1.5)Dioxane80C1,C3-dibromo85[1]
QuinoxalineNBS (1.2)AcetonitrileReflux8-bromoquinoxaline-[8]
IsoquinolineNBSH₂SO₄-5-bromoisoquinoline-[3][4]
QuinoxalineDBICF₃SO₃H-Brominated quinoxalines-[3][4]

Note: Yields are isolated yields as reported in the literature. TBATB = Tetrabutylammonium tribromide, NBS = N-bromosuccinimide, DBI = N,N'-dibromoisocyanuric acid, DMSO = Dimethyl sulfoxide.

Visualizations

Reaction Pathway

Reaction_Pathway Quinoxaline Quinoxaline Monobromo Monobromoquinoxaline (Desired Product) Quinoxaline->Monobromo + Br+ N_Oxide Quinoxaline N-Oxide (Side Product) Quinoxaline->N_Oxide Oxidizing Conditions Dibromo Dibromoquinoxaline (Side Product) Monobromo->Dibromo + Br+ (Excess Reagent/Time)

Caption: Reaction pathway for the bromination of quinoxaline.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Outcome Analysis check_purity Pure Desired Product? start->check_purity side_products Identify Side Products (NMR, MS) check_purity->side_products No end Successful Bromination check_purity->end Yes over_bromination Over-bromination? side_products->over_bromination n_oxide N-Oxide Formation? over_bromination->n_oxide No solution_over Reduce Reagent Stoichiometry Decrease Temp/Time over_bromination->solution_over Yes low_conversion Low Conversion? n_oxide->low_conversion No solution_n_oxide Use Non-oxidizing Reagent Purify/Degas Solvents n_oxide->solution_n_oxide Yes solution_low_conversion Increase Reagent Stoichiometry Increase Temp/Time Add Catalyst low_conversion->solution_low_conversion Yes solution_over->start solution_n_oxide->start solution_low_conversion->start

Caption: Troubleshooting workflow for quinoxaline bromination.

References

Technical Support Center: Purification of Crude 5-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-bromoquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound can originate from unreacted starting materials, byproducts of the synthesis, and subsequent degradation. Potential impurities include unreacted quinoxaline, over-brominated or under-brominated quinoxaline species, and residual catalysts or reagents from the synthesis process. For instance, if the synthesis involves 6-aminoquinoxaline, impurities such as 5-Bromo-quinoxaline-6-yl-cyanamide might form, particularly with incorrect pH adjustments during workup.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability and prevent degradation, this compound should be stored in a cool, dark place, sealed in a dry environment, ideally in a refrigerator.[1][2]

Q3: What are the key physical and chemical properties of this compound to consider during purification?

A3: Key properties include its appearance as a yellow solid with a melting point of 151-153 °C.[1][3] It has limited solubility in chloroform and methanol.[1] Understanding the solubility profile is crucial for selecting an appropriate recrystallization solvent or a mobile phase for column chromatography.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was used).- The cooling process is too rapid.- Boil off some of the solvent to concentrate the solution and allow it to cool slowly again.[4]- If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[5]- Place the flask in an ice bath to induce crystallization.[4]
Oily precipitate forms instead of crystals. - The melting point of the solute is lower than the boiling point of the solvent.- Insoluble impurities are present.- Try a different recrystallization solvent with a lower boiling point.- Perform a hot filtration to remove insoluble impurities before allowing the solution to cool.[5]
Low recovery of the purified product. - Too much solvent was used, and the compound has some solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[4][5]- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Product is still impure after recrystallization. - The chosen solvent does not effectively differentiate between the product and the impurities.- Impurities co-crystallize with the product.- Select a different recrystallization solvent. A good solvent will dissolve the compound when hot but not at room temperature, while the impurities remain soluble at room temperature.[5][6]- A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of compounds (overlapping bands). - Inappropriate solvent system (mobile phase).- Column was not packed properly (channeling).- Column was overloaded with the sample.- Optimize the mobile phase using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound.[7]- Ensure the column is packed uniformly without any air bubbles or cracks.[8]- The ratio of stationary phase (e.g., silica gel) to the crude product should be between 20:1 and 100:1 by weight.[7]
Compound is not eluting from the column. - The mobile phase is not polar enough to move the compound.- Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[8]
Cracked or channeled column bed. - The column ran dry.- The packing of the stationary phase was not uniform.- Always keep the top of the stationary phase covered with the mobile phase.[8]- Repack the column carefully, ensuring a homogenous slurry of the stationary phase is used.
Streaking or tailing of bands. - The compound is interacting too strongly with the stationary phase.- The sample was not loaded onto the column in a concentrated band.- A small amount of a more polar solvent (e.g., a few drops of methanol in dichloromethane) can sometimes improve peak shape.- Dissolve the crude product in a minimal amount of the mobile phase before loading it onto the column.[8]

Quantitative Data Summary

The following table summarizes quantitative data found in the literature for reactions involving quinoxaline derivatives, which can serve as a reference for expected outcomes.

Parameter Value Context Source
Yield (Recrystallization) 68.0%Recrystallization of 6-Aminoquinoxaline from toluene.[9]
Yield (Overall Synthesis) 77.3%Overall yield for the synthesis of 6-Amino-5-bromoquinoxaline.[10]
Purity (HPLC) 99.94%Purity of 5-Bromoquinoxalin-6-amine after purification.[9]
Column Chromatography Eluent Dichloromethane (DCM)Used to purify a derivative of 5-bromo-6-amino quinoxaline.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on solubility data, toluene is a potential solvent for recrystallization.[9] The ideal solvent should dissolve the crude this compound when hot and have low solubility when cold.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., toluene) and heat the mixture to the solvent's boiling point while stirring.[5] Continue adding small portions of the hot solvent until the solid is completely dissolved.[4]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[5]

  • Hot Filtration: If there are insoluble impurities or activated charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool down slowly to room temperature. The purified this compound should crystallize out.[4][11] The cooling process can be completed by placing the flask in an ice bath.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • Stationary and Mobile Phase Selection: Silica gel is a commonly used stationary phase.[7] The mobile phase (eluent) should be chosen based on TLC analysis to achieve good separation. A non-polar solvent system like dichloromethane or mixtures of hexanes and ethyl acetate is a good starting point.[8]

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow the silica gel to settle, ensuring a uniform and crack-free bed. Do not let the column run dry.[8]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased to elute compounds with higher affinity for the stationary phase.[8]

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the purified this compound. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid this compound.

Visualizations

Purification_Workflow Purification Technique Selection Workflow start Crude this compound check_impurities Analyze impurities by TLC/LC-MS start->check_impurities decision Nature of Impurities? check_impurities->decision recrystallization Recrystallization decision->recrystallization Significantly different solubility column_chromatography Column Chromatography decision->column_chromatography Similar solubility / Multiple impurities end_product Pure this compound recrystallization->end_product column_chromatography->end_product

Caption: A workflow for selecting the appropriate purification technique for crude this compound.

Troubleshooting_Column_Chromatography Troubleshooting Poor Separation in Column Chromatography start Poor Separation Observed check_tlc Review initial TLC analysis start->check_tlc success Achieve Good Separation decision_rf Is Rf value optimal (0.2-0.3)? check_tlc->decision_rf adjust_solvent Adjust mobile phase polarity decision_rf->adjust_solvent No check_loading Check sample loading decision_rf->check_loading Yes adjust_solvent->start decision_loading Was sample overloaded? check_loading->decision_loading reduce_load Reduce sample amount decision_loading->reduce_load Yes check_packing Inspect column packing decision_loading->check_packing No reduce_load->start repack_column Repack column check_packing->repack_column repack_column->start

Caption: A logical guide for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Overcoming Challenges in the Functionalization of Quinoxaline C-H Bonds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the C-H functionalization of quinoxalines. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common experimental issues, and offer detailed methodologies for this critical class of reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the C-H functionalization of quinoxaline derivatives.

Problem Potential Causes Recommended Solutions
Low to No Product Yield Catalyst Inactivity/Deactivation: The nitrogen atoms in the quinoxaline ring can strongly coordinate to the metal catalyst, leading to poisoning and deactivation.[1] The catalyst may also be sensitive to air or moisture.- Screen Different Catalysts and Ligands: Experiment with various metal catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂, Cu(OAc)₂) and a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to enhance stability and activity.[2] - Ensure Inert Atmosphere: Use Schlenk line or glovebox techniques and freshly dried, deoxygenated solvents.[3] - Increase Catalyst Loading: Incrementally increase the catalyst loading to see if it improves conversion.[2]
Suboptimal Reaction Conditions: Incorrect choice of solvent, base, temperature, or reaction time can significantly hinder the reaction.- Solvent Screening: Test a range of solvents such as DMAc, NMP, or dioxane, as solubility and intermediate stability can be solvent-dependent.[2] - Base Optimization: Screen various bases (e.g., K₂CO₃, Cs₂CO₃, KOAc) as the base is crucial for the C-H activation step.[2] - Temperature and Time Adjustment: Monitor the reaction by TLC or GC/MS to determine the optimal reaction time. If the reaction is slow, consider increasing the temperature, but be aware that higher temperatures can sometimes lead to side products or decomposition.[2]
Poor Regioselectivity (Mixture of Isomers) Electronic Effects: The inherent electronic properties of substituents on the quinoxaline ring direct functionalization. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have different directing effects.[2]- Substituent Modification: If possible, modify the substituents on the starting material to favor the desired regioisomer electronically or sterically.[2] - Use of Directing Groups: Employ a directing group that coordinates to the catalyst and directs the functionalization to a specific C-H bond.[1][2]
Steric Hindrance: Bulky substituents can block access to adjacent C-H bonds, favoring reaction at less hindered sites.[2]- Ligand Tuning: Use bulky ligands to sterically influence the approach of the catalyst to a specific C-H bond.[2]
Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.- Temperature Optimization: Try running the reaction at a lower temperature for a longer duration to improve selectivity.[2]
Formation of Side Products (e.g., Homocoupling) Incorrect Stoichiometry: An excess of the coupling partner can lead to its homocoupling.- Optimize Stoichiometry: Carefully control the ratio of the quinoxaline substrate to the coupling partner.
Oxidant Issues (in oxidative C-H functionalization): The oxidant may be too harsh, leading to substrate or product degradation, or it may be incompatible with other reaction components.- Screen Oxidants: Test different oxidants and optimize their concentration. For photocatalytic reactions, the choice and amount of oxidant are critical.
Substrate Decomposition Harsh Reaction Conditions: High temperatures or strong reagents can cause the starting material or the desired product to decompose.- Milder Conditions: Attempt the reaction at a lower temperature or use milder reagents (e.g., a weaker base or oxidant).[2]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst and ligand for my quinoxaline C-H functionalization reaction?

A1: The optimal catalyst and ligand combination is highly substrate-dependent and often requires empirical screening. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos can be effective in preventing catalyst deactivation by the quinoxaline nitrogen atoms.[2] For rhodium-catalyzed reactions, ligands like (R,R)-QuinoxP* have shown high enantioselectivity in asymmetric additions.[4] It is advisable to screen a variety of catalysts (e.g., Pd, Rh, Cu) and ligands to find the most efficient system for your specific transformation.[2]

Q2: I am observing a mixture of C5 and C7 functionalized products on my 6-substituted quinoxaline. How can I improve the regioselectivity?

A2: Achieving high regioselectivity on asymmetrically substituted quinoxalines is a common challenge. The outcome is influenced by a combination of electronic and steric factors.[2]

  • Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) tend to direct functionalization to the ortho and para positions, while electron-withdrawing groups (e.g., -NO₂, -CN) direct to the meta position.[2]

  • Steric Hindrance: A bulky substituent at the C6 position may sterically hinder the C5 and C7 positions, but the degree of hindrance can be influenced by the size of the catalyst-ligand complex and the incoming coupling partner.

  • Troubleshooting Steps:

    • Catalyst and Ligand Screening: Bulky ligands can be used to control the position of functionalization.[2]

    • Solvent and Base Optimization: The reaction medium can influence the transition state energies leading to different isomers.[2]

    • Temperature Control: Lowering the reaction temperature may enhance selectivity.[2]

Q3: What are some common functional groups that are not well-tolerated in quinoxaline C-H functionalization?

A3: While C-H functionalization methods are generally more tolerant of various functional groups compared to traditional cross-coupling reactions, some functionalities can be problematic.[5]

  • Strongly Coordinating Groups: Functional groups that can compete with the quinoxaline nitrogen for catalyst coordination, such as unprotected amines or thiols, can inhibit the reaction.

  • Easily Reducible/Oxidizable Groups: In reactions involving strong oxidants or reductants, sensitive functional groups like nitro groups, aldehydes, or certain heterocycles may not be compatible.

  • Acidic/Basic Groups: Unprotected acidic protons (e.g., carboxylic acids, phenols) or basic amines can interfere with the catalyst or base used in the reaction. Protection of these groups may be necessary.

Q4: Can I use photocatalysis for the C-H functionalization of quinoxalines?

A4: Yes, photocatalysis has emerged as a powerful tool for the C-H functionalization of quinoxalines, particularly for alkylation and arylation reactions.[6] These methods often proceed under mild, metal-free conditions using visible light and a photocatalyst.[6] Common challenges include finding the right photocatalyst and managing the reaction atmosphere, as some reactions are sensitive to oxygen.

Quantitative Data Presentation

Table 1: Comparison of Ligands in Palladium-Catalyzed Intramolecular C-H Arylation of a Quinoline Derivative

EntryLigandYield (%)
1None59
2CyJohnPhos (L3)90
3PPh₃ (L4)94
4Tricyclohexylphosphine (L2)77

Reaction conditions: Amide precursor (1a), Pd(OAc)₂ (10 mol%), K₂CO₃ (3 equiv.), Ligand (10 mol%), DMA, 110 °C, 24 h. Data adapted from a study on pyridine derivatives, demonstrating the significant impact of ligand choice.[3]

Table 2: Substrate Scope for Palladium-Catalyzed C3-Arylation of Quinoxalin-2(1H)-ones with Arylsulfonyl Chlorides

Quinoxalin-2(1H)-one SubstituentArylsulfonyl ChlorideProduct Yield (%)
H4-Methylbenzenesulfonyl chloride85
H4-Methoxybenzenesulfonyl chloride82
H4-Chlorobenzenesulfonyl chloride78
6-Chloro4-Methylbenzenesulfonyl chloride75
6-Methyl4-Methylbenzenesulfonyl chloride80

Reaction conditions: Quinoxalin-2(1H)-one (0.5 mmol), arylsulfonyl chloride (2 equiv.), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (1 equiv.), K₂CO₃ (2 equiv.), 1,4-dioxane (3 mL), N₂, 120 °C, 24 h.[7]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C3-Arylation of Quinoxalin-2(1H)-one with Arylsulfonyl Chloride [7]

Materials:

  • Quinoxalin-2(1H)-one (0.5 mmol, 1.0 equiv.)

  • Arylsulfonyl chloride (1.0 mmol, 2.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.025 mmol, 5 mol%)

  • Silver(I) carbonate (Ag₂CO₃) (0.5 mmol, 1.0 equiv.)

  • Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-dioxane (3 mL)

  • Nitrogen atmosphere

Procedure:

  • To an oven-dried sealed tube, add quinoxalin-2(1H)-one, arylsulfonyl chloride, Pd(OAc)₂, Ag₂CO₃, and K₂CO₃.

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Visible-Light-Promoted C3-Alkylation of Quinoxalin-2(1H)-one [8]

Materials:

  • Quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.)

  • 4-Alkyl-1,4-dihydropyridine (R-DHP) (0.3 mmol, 1.5 equiv.)

  • Acetoxybenziodoxole (BI-OAc) (0.24 mmol, 1.2 equiv.)

  • Anhydrous solvent (e.g., CH₃CN, 2 mL)

  • Blue LEDs (e.g., 24 W, λ = 420-430 nm)

Procedure:

  • To an oven-dried reaction tube, add quinoxalin-2(1H)-one, the R-DHP, and BI-OAc.

  • Add the anhydrous solvent.

  • Place the reaction tube in a setup with blue LED irradiation at room temperature.

  • Stir the reaction mixture for the required time (monitor by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield in C-H Functionalization check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_substrate Check Substrate/Reagents start->check_substrate screen_ligands Screen Ligands (e.g., bulky phosphines) check_catalyst->screen_ligands No improvement change_catalyst Change Metal Catalyst (Pd, Rh, Cu) check_catalyst->change_catalyst Still low yield increase_loading Increase Catalyst Loading check_catalyst->increase_loading Slow reaction optimize_solvent Optimize Solvent check_conditions->optimize_solvent Solubility issues optimize_base Optimize Base check_conditions->optimize_base No reaction optimize_temp Optimize Temperature/Time check_conditions->optimize_temp Decomposition/Slow check_purity Check Purity of Starting Materials check_substrate->check_purity Inconsistent results use_inert_atmosphere Ensure Inert Atmosphere check_substrate->use_inert_atmosphere Suspect catalyst deactivation solution Improved Yield screen_ligands->solution change_catalyst->solution increase_loading->solution optimize_solvent->solution optimize_base->solution optimize_temp->solution check_purity->solution use_inert_atmosphere->solution

Caption: Troubleshooting workflow for low yields in quinoxaline C-H functionalization.

Regioselectivity_Logic start Poor Regioselectivity (Mixture of Isomers) electronic_effects Analyze Electronic Effects (EDG vs. EWG) start->electronic_effects steric_effects Analyze Steric Hindrance start->steric_effects reaction_params Modify Reaction Parameters start->reaction_params use_directing_group Introduce a Directing Group electronic_effects->use_directing_group No inherent bias modify_substituent Modify Substrate Substituents electronic_effects->modify_substituent Unfavorable electronics tune_ligand Tune Ligand Steric Bulk steric_effects->tune_ligand lower_temp Lower Reaction Temperature reaction_params->lower_temp solution Improved Regioselectivity use_directing_group->solution modify_substituent->solution tune_ligand->solution lower_temp->solution

Caption: Decision-making flowchart for improving regioselectivity.

References

Troubleshooting low yield in 5-bromoquinoxaline coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting coupling reactions involving 5-bromoquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.

General Troubleshooting for Low Yield

When encountering low yields in coupling reactions with this compound, a systematic approach to troubleshooting is crucial. The following guide provides a logical workflow to identify and address the root cause of the issue.

My coupling reaction with this compound resulted in a low yield. What should I check first?

Low yields can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A primary investigation should focus on the integrity of the starting materials and the reaction setup.

  • Reagent Quality : Ensure the purity of this compound and the coupling partner. Impurities can poison the catalyst.[1] For boronic acids used in Suzuki couplings, protodeboronation (cleavage of the C-B bond) can be a significant side reaction, which can be exacerbated by impurities or improper storage.[1][2]

  • Catalyst Activity : The palladium catalyst may be inactive or degraded.[2][3] Formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition.[4][5] This can be caused by the presence of oxygen or impurities.[1][4]

  • Reaction Atmosphere : Palladium-catalyzed coupling reactions are sensitive to oxygen, which can deactivate the catalyst.[1][5] It is critical to thoroughly degas solvents and run the reaction under an inert atmosphere like argon or nitrogen.[5][6]

  • Solvent and Base : The choice and quality of the solvent and base are critical.[1][6] Solvents must be anhydrous and thoroughly degassed.[5][7] The base must be strong enough for the specific reaction but not so harsh as to cause degradation of starting materials or products. The presence of water can be essential for the activity of some inorganic bases.[1]

Below is a workflow to guide your troubleshooting process.

TroubleshootingWorkflow start Low Yield Observed reagent_check 1. Verify Reagent Quality - Purity of this compound - Purity of coupling partner - Freshness of boronic acid/ester start->reagent_check catalyst_check 2. Assess Catalyst System - Active Pd source? - Appropriate ligand? - Correct catalyst loading? reagent_check->catalyst_check atmosphere_check 3. Check Reaction Atmosphere - Properly degassed solvent? - Maintained under inert gas (Ar or N2)? catalyst_check->atmosphere_check condition_check 4. Review Reaction Conditions - Optimal solvent and base? - Correct temperature? - Sufficient reaction time? atmosphere_check->condition_check analysis Analyze TLC/LC-MS Data - Starting material consumed? - Side products formed? - Desired product present? condition_check->analysis optimization Systematic Optimization - Screen ligands - Screen bases - Screen solvents - Vary temperature analysis->optimization Problem identified success Improved Yield optimization->success

Caption: General troubleshooting workflow for low-yield coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, issues can arise when using heteroaromatic halides like this compound.

Q1: My Suzuki reaction of this compound with an arylboronic acid has stalled with significant starting material remaining. What are the likely causes?

An incomplete reaction suggests issues with the catalytic cycle. The most common culprits are catalyst deactivation, suboptimal reaction conditions, or problems with the boronic acid.

  • Inactive Catalyst : The Pd(0) active species may not be generating efficiently or is deactivating. The nitrogen atoms in the quinoxaline ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[3] Consider using a more robust catalyst or ligand system.

  • Protodeboronation : Your boronic acid may be degrading through protodeboronation, especially if it is an electron-rich or heteroaromatic boronic acid.[1] Using the corresponding boronic ester (e.g., pinacol ester) can sometimes mitigate this issue.[1]

  • Inappropriate Base/Solvent : The base is crucial for the transmetalation step.[1] The combination of base and solvent must be appropriate to facilitate both the dissolution of the base and the catalytic cycle. For example, aqueous solutions of bases like K₂CO₃ or K₃PO₄ are common, and the water can be critical for their effectiveness.[1][8]

Q2: I'm observing significant homocoupling of my boronic acid. How can this be minimized?

Homocoupling is a common side reaction, often driven by oxygen.

  • Rigorous Degassing : Ensure the reaction mixture and solvents are thoroughly deoxygenated by methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[6]

  • Stoichiometry : Using a slight excess of the this compound relative to the boronic acid can sometimes reduce homocoupling.

Table 1: Example Suzuki Coupling Conditions for Aryl Bromides
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95[9]
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101680-90[9]
3Pd(PPh₃)₄ (5)-K₂CO₃DME/H₂O9012Variable
4Pd(dppf)Cl₂ (3)-Na₂CO₃DMF/H₂O1008Variable
Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq).

  • Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) 3-5 times.

  • Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

SuzukiCycle cluster_labels pd0 Pd(0)L2 pd_intermediate1 Br-Pd(II)L2-Quinoxaline pd0->pd_intermediate1 ox_add Oxidative Addition pd_intermediate2 R-Pd(II)L2-Quinoxaline pd_intermediate1->pd_intermediate2 halide_salt M-Br pd_intermediate1->halide_salt transmetal Transmetalation (Base Required) pd_intermediate2->pd0 product 5-R-Quinoxaline pd_intermediate2->product red_elim Reductive Elimination quinoxaline_br This compound quinoxaline_br->pd0 boronic_acid R-B(OH)2 boronic_acid->pd_intermediate1 borate_salt M-B(OH)3 boronic_acid->borate_salt base_hydroxide M-OH base_hydroxide->boronic_acid borate_salt->pd_intermediate1 ox_add_label Oxidative Addition transmetal_label Transmetalation red_elim_label Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

This reaction is a cornerstone for forming C-N bonds, but its application to electron-deficient systems like quinoxalines can be challenging.

Q1: My Buchwald-Hartwig amination of this compound is giving a low yield and a major byproduct, 2,3-dichloroquinoxaline. What is happening?

The formation of 2,3-dichloroquinoxaline (assuming the starting material was 5-bromo-2,3-dichloroquinoxaline) or simply quinoxaline (from this compound) points to a hydrodehalogenation side reaction.[4] This occurs when the bromo-substituent is replaced by a hydrogen atom.

  • Reaction Conditions : This side reaction can be promoted by elevated temperatures and certain catalyst/ligand combinations.[4]

  • Troubleshooting Steps :

    • Lower Temperature : Try running the reaction at a lower temperature for a longer period.

    • Ligand Choice : Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) often improve reaction efficiency and can suppress side reactions.[10]

    • Base Selection : Use a base that is strong enough to deprotonate the amine but not overly harsh. Sodium tert-butoxide (NaOtBu) is common, but others like LHMDS or K₃PO₄ can be effective.

Q2: The reaction mixture turned black and stopped progressing. What does this indicate?

A black precipitate is likely palladium black, which forms when the palladium catalyst decomposes and crashes out of solution.[4]

  • Causes : Catalyst decomposition is often caused by oxygen in the reaction atmosphere, high temperatures, or impurities in the reagents or solvent.[1][4]

  • Prevention :

    • Ensure all reagents and solvents are high purity and dry.

    • Use rigorous inert atmosphere techniques (degassing, Schlenk line, or glovebox).

    • Consider using a more stable palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst).

Table 2: Common Conditions for Buchwald-Hartwig Amination
EntryCatalyst/PrecatalystLigandBaseSolventTemp (°C)
1Pd₂(dba)₃XPhosNaOtBuToluene100-110
2Pd(OAc)₂SPhosCs₂CO₃Dioxane100
3XPhos Pd G3-LHMDSTHF65
4RuPhos Pd G3-K₃PO₄t-AmylOH110
Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or on a Schlenk line, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), ligand (if not using a precatalyst), and base (e.g., NaOtBu, 1.2-1.5 eq) to a dry reaction vessel.

  • Add this compound (1.0 eq) and the amine (1.1-1.2 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product via column chromatography.

BuchwaldHartwigCycle pd0 Pd(0)L Active Catalyst ox_add Ar-Pd(II)(Br)L pd0->ox_add amine_coord [Ar-Pd(II)(Br)L(HNR'R'')] complex ox_add->amine_coord deprotonation Ar-Pd(II)(NR'R'')L amine_coord->deprotonation base_hbr [Base-H]+Br- amine_coord->base_hbr deprotonation->pd0 product Product (Ar-NR'R'') deprotonation->product Reductive Elimination ar_br This compound (Ar-Br) ar_br->pd0 Oxidative Addition amine Amine (HNR'R'') amine->ox_add base Base base->amine_coord Deprotonation

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is widely used to install alkyne functionalities.

Q1: My Sonogashira reaction is sluggish and gives a low yield. What are the key parameters to optimize?

Low reactivity in Sonogashira couplings often points to issues with the catalyst system or reaction conditions.[5] The reactivity order for aryl halides is I > OTf > Br > Cl.[5] Since this compound is used, heating is typically required.[11]

  • Catalyst System : The reaction requires both a palladium catalyst and a copper(I) co-catalyst (typically CuI).[7] Ensure the CuI is fresh, as it can degrade over time.[5]

  • Base : An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to deprotonate the alkyne and serve as the solvent.[5] The base must be anhydrous.

  • Copper-Free Conditions : To avoid the primary side reaction—Glaser homocoupling of the alkyne—consider a copper-free protocol.[5][11] These methods often require specific, highly active palladium catalysts and ligands.

Q2: My reaction produced a significant amount of a homocoupled alkyne (Glaser product). How do I prevent this?

Glaser coupling is an oxidative dimerization of the terminal alkyne, which is promoted by oxygen and the copper co-catalyst.[11]

  • Inert Atmosphere : This is the most critical factor. The reaction must be performed under strictly anaerobic (oxygen-free) conditions.[5][7] Use a Schlenk line or glovebox and ensure all solvents are rigorously degassed.

  • Copper-Free Protocol : As mentioned, switching to a copper-free Sonogashira reaction is an effective way to eliminate this side product.[5]

Table 3: Representative Sonogashira Coupling Conditions
EntryPd Catalyst (mol%)Cu(I) Source (mol%)Ligand (mol%)BaseSolventTemp (°C)
1Pd(PPh₃)₄ (2)CuI (5)-TEATHF65
2PdCl₂(PPh₃)₂ (3)CuI (5)-DIPAToluene80
3Pd(OAc)₂ (2)-SPhos (4)Cs₂CO₃Acetonitrile80
4Pd(PhCN)₂Cl₂ (2)-P(t-Bu)₃ (4)i-Pr₂NEtDioxaneRT-50
Protocol: General Procedure for Sonogashira Coupling (with Copper)
  • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (5-10 mol%).

  • Seal the flask and place it under a positive pressure of inert gas (argon or nitrogen).

  • Add the degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 2-3 eq).

  • Add the terminal alkyne (1.1-1.2 eq) via syringe.

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Pd0 Pd(0)L2 PdII_Br Br-Pd(II)L2-Ar Pd0->PdII_Br PdII_Alkyne Alkyne-Pd(II)L2-Ar PdII_Br->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Coupled Product PdII_Alkyne->Product CuI Cu(I)X Cu_Alkyne Cu(I)-Alkyne CuI->Cu_Alkyne Cu_Alkyne->PdII_Br ArBr This compound ArBr->Pd0 Oxidative Addition AlkyneH Terminal Alkyne Base Base AlkyneH->Base Base->CuI

References

Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of substituted quinoxalines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How can I control the regioselectivity of substitution on the carbocyclic ring (e.g., C6 vs. C7) of an asymmetric quinoxaline?

A1: Controlling regioselectivity between the C6 and C7 positions is a significant challenge influenced by electronic and steric factors. The reaction's outcome is highly dependent on the substituents already present on the quinoxaline core and the specific reaction conditions.[1]

  • Electronic Effects: The electronic nature of substituents is crucial. Electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃), activate the ring towards electrophilic substitution, typically directing incoming groups to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN), deactivate the ring and direct incoming groups to the meta position.[1]

  • Steric Hindrance: Bulky substituents can physically block access to adjacent positions, thereby favoring reactions at more accessible sites. For instance, a large group at the C2 or C5 position may hinder substitution at C6, making C7 the more likely position for a reaction.[1]

  • Directing Groups: The use of a directing group can offer precise control over regioselectivity. These groups coordinate with the catalyst and deliver the reactant to a specific C-H bond. While many examples focus on the pyrazine ring, strategies for directing functionalization on the carbocyclic ring are also being developed.[1]

Q2: My C-H activation reaction on a 6-substituted quinoxaline is producing a mixture of C5 and C7 isomers. How can I improve the selectivity?

A2: Obtaining a single isomer in C-H activation of substituted quinoxalines can be challenging. Here are several strategies to improve selectivity:

  • Catalyst and Ligand Screening: The choice of the metal catalyst (e.g., Palladium, Rhodium, Copper) and its associated ligands can significantly influence regioselectivity. For palladium-catalyzed C-H arylations, bulky ligands are often used to control the position of functionalization. A thorough screening of various catalysts and ligands is advisable.[1]

  • Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can alter reactivity and selectivity. Experimenting with a range of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMAc), and adjusting the temperature can help favor the formation of one isomer.[1]

  • Additives: Additives like acids or bases can influence the catalytic cycle and, consequently, the regioselectivity. For example, pivalic acid (PivOH) is a common additive in Pd-catalyzed C-H functionalization reactions.[1]

Q3: Are there established methods for the selective nitration or halogenation of the carbocyclic ring in asymmetric quinoxalines?

A3: Yes, methods for regioselective nitration and halogenation of quinoxaline derivatives have been reported. For instance, a metal-free method for the C7-nitration of quinoxalin-2(1H)-ones using tert-butyl nitrite has been developed. This reaction proceeds via a radical addition mechanism and demonstrates high selectivity for the C7 position.[1]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in C-H Functionalization

Symptom: The reaction yields a mixture of regioisomers (e.g., C5 and C7 substitution) with no clear preference for the desired product.

Possible CauseSuggested Solution
Suboptimal Catalyst/Ligand Combination The catalyst and ligand system is not providing sufficient steric or electronic bias.
Action: Screen a panel of catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂) and ligands. For Pd-catalysis, try bulky phosphine ligands such as XPhos, SPhos, or RuPhos.[1]
Incorrect Solvent Choice The solvent may not be optimal for the desired regioselective pathway.
Action: Experiment with a range of solvents with varying polarities, such as dioxane, NMP, or DMAc.[1]
Inappropriate Base The base is critical for the C-H activation step and can influence selectivity.
Action: Screen different bases like K₂CO₃, Cs₂CO₃, or KOAc.[1]
Reaction Temperature Too High Higher temperatures can sometimes lead to a loss of selectivity.
Action: Try running the reaction at a lower temperature for a longer duration.[1]
Problem 2: Low Yield with a Directing Group Strategy

Symptom: A directing group is used to achieve regioselectivity, but the overall product yield is low.

Possible CauseSuggested Solution
Inefficient Catalyst The chosen catalyst may not be active enough under the reaction conditions.
Action: Screen different metal catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂, Cu(OAc)₂) and vary the catalyst loading.[1]
Poor Coordination of the Directing Group The directing group may not be coordinating effectively with the metal center.
Action: Ensure the directing group is correctly positioned and that there are no competing coordinating species in the reaction mixture. Consider modifying the directing group itself.
Steric Hindrance The directing group or other substituents may be sterically hindering the reaction.
Action: If possible, use smaller directing groups or modify other parts of the molecule to reduce steric clash.

Data Presentation

Table 1: Regioselectivity in the Synthesis of Trisubstituted Quinoxalines Mediated by Hypervalent Iodine Reagents.[2][3][4][5]
Entryo-PhenylenediamineCatalystRegioisomeric Ratio (3:4)Combined Yield (%)
14-Nitro-1,2-phenylenediamineIodo(diacetoxy)benzene1:124
24-Nitro-1,2-phenylenediamine[Bis(trifluoroacetoxy)iodo]benzene6:179
34-Nitro-1,2-phenylenediamine[Bis(trifluoroacetoxy)iodo]pentafluorobenzene>20:182
44-Chloro-1,2-phenylenediamine[Bis(trifluoroacetoxy)iodo]benzene4:180
54-Methyl-1,2-phenylenediamine[Bis(trifluoroacetoxy)iodo]benzene3:175
Table 2: Yields for Microwave-Assisted Synthesis of 6-Substituted Quinoxalines.[1]
Amine NucleophileProductYield (%)
Pyrrolidine6-(1-Pyrrolidinyl)-quinoxaline93
Piperidine6-(1-Piperidinyl)-quinoxaline85
Morpholine6-(4-Morpholinyl)-quinoxaline95
1H-Pyrazole6-(1H-Pyrazol-1-yl)-quinoxaline88

Experimental Protocols

Protocol 1: General Procedure for Regioselective Synthesis of Trisubstituted Quinoxalines.[2][3]
  • To a solution of α-iminoethanone (0.50 mmol) and the corresponding o-phenylenediamine (1.0 mmol) in THF (10 mL) at 0 °C, add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (0.21 mmol).

  • Stir the reaction mixture at 0 °C for the time required (monitor by TLC, typically 24-64 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (n-hexane/ethyl acetate) to isolate the quinoxaline isomers.

Protocol 2: General Procedure for Transition-Metal-Catalyzed C-H Functionalization.[6]
  • In a reaction vessel, combine the substituted quinoxaline (1.0 mmol), the coupling partner (e.g., aryl bromide, 1.5 mmol), Pd(OAc)₂ (5 mol%), and the appropriate ligand (10 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., DMF, 5 mL).

  • Degas the mixture (e.g., by bubbling argon through the solution for 15 minutes) and then heat under an inert atmosphere (nitrogen or argon) at the specified temperature for the required time.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

regioselectivity_workflow cluster_start Initial Reaction Setup cluster_analysis Analysis & Decision cluster_optimization Optimization Loop start Substituted Quinoxaline + Reagents react Initial Reaction Conditions (Standard Catalyst, Solvent, Temp) start->react analysis Analyze Product Mixture (NMR, LC-MS) react->analysis decision Is Regioselectivity > 95:5? analysis->decision optimize Systematically Vary Parameters: 1. Catalyst & Ligand 2. Solvent 3. Temperature & Time 4. Additives & Base decision->optimize No end_product Desired Regioisomer decision->end_product Yes optimize->react Iterate

Caption: Workflow for optimizing regioselectivity in quinoxaline synthesis.

influencing_factors cluster_substrate Substrate Properties cluster_conditions Reaction Conditions regioselectivity Regioselectivity in Quinoxaline Synthesis electronics Electronic Effects (EDG vs. EWG) regioselectivity->electronics sterics Steric Hindrance (Bulky Groups) regioselectivity->sterics directing_groups Directing Groups regioselectivity->directing_groups catalyst Catalyst & Ligand regioselectivity->catalyst solvent Solvent Polarity regioselectivity->solvent temperature Temperature regioselectivity->temperature

Caption: Key factors influencing regioselectivity in quinoxaline synthesis.

References

Avoiding the formation of impurities in Brimonidine Tartrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of impurities during the synthesis of Brimonidine Tartrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Brimonidine Tartrate?

A1: During the synthesis of Brimonidine Tartrate, several process-related impurities and degradation products can form. One of the most critical process-related impurities is 5-Bromo-quinoxaline-6-yl-cyanamide. Other known impurities include Brimonidine Impurity A (N-(Imidazolidin-2-ylidene)quinoxalin-6-amine), Impurity B (5-Bromoquinoxalin-6-amine), Impurity C (Quinoxalin-6-amine), and Impurity E (2-(5-bromoquinoxalin-6-yl)guanidine). Degradation can also occur under stress conditions such as strong acidic, basic, and oxidative environments.

Q2: What is the primary cause of 5-Bromo-quinoxaline-6-yl-cyanamide formation?

A2: The formation of 5-Bromo-quinoxaline-6-yl-cyanamide is highly dependent on the pH during the reaction workup, specifically during neutralization.[1] This impurity is more likely to form at a lower pH.

Q3: What is the recommended pH range to minimize the formation of 5-Bromo-quinoxaline-6-yl-cyanamide?

A3: To minimize the formation of the 5-Bromo-quinoxaline-6-yl-cyanamide impurity, it is crucial to maintain a pH range of 8.5-9.5 during the neutralization step. Careful adjustment of the pH using a pH meter and cooled dilute HCl is recommended.

Q4: How can I detect and quantify impurities in my Brimonidine Tartrate sample?

A4: The most common methods for detecting and quantifying impurities in Brimonidine Tartrate are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with a UV or mass spectrometry (MS) detector.[2] These techniques allow for the separation and quantification of Brimonidine from its related impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of 5-Bromo-quinoxaline-6-yl-cyanamide impurity detected.Incorrect pH during neutralization (too acidic).Carefully monitor and adjust the pH to a range of 8.5-9.5 using a pH meter and cooled dilute HCl during the workup.
Presence of unreacted starting materials (e.g., 5-bromo-6-aminoquinoxaline).Incomplete reaction.Ensure adequate reaction time and temperature as specified in the protocol. Monitor the reaction progress using a suitable analytical technique like TLC or HPLC.
Observation of unknown peaks in the chromatogram.Formation of unexpected side products or degradation.Investigate the stability of intermediates and the final product under the reaction and purification conditions. Stress testing (acid, base, oxidation, heat, light) can help identify potential degradation products.
Poor yield of Brimonidine Tartrate.Suboptimal reaction conditions or loss during purification.Optimize reaction parameters such as solvent, temperature, and catalyst. For purification, ensure proper phase separation and minimize losses during crystallization and filtration.

Quantitative Data on Impurity Formation

The formation of the 5-Bromo-quinoxaline-6-yl-cyanamide impurity is significantly influenced by the pH of the reaction mixture during neutralization.

pH during Neutralization Percentage of 5-Bromo-quinoxaline-6-yl-cyanamide Impurity Formed (%)
7-84%
5-69%
3-415%
(Data sourced from Der Pharma Chemica, 2018)

Experimental Protocols

Synthesis of Brimonidine Tartrate

This protocol is a general representation based on common synthetic routes.[3][4]

Step 1: Formation of N-acetyl brimonidine

  • In a reaction vessel, combine 6-amino-5-bromoquinoxaline (0.22 mole) and N-acetyl ethylene urea (0.41 mole).

  • Slowly add phosphorus oxychloride (4.27 mole) while maintaining the temperature at 55-60 °C.

  • Stir the reaction mixture at this temperature for approximately 40 hours.

  • After the reaction is complete, cool the mixture to room temperature and then further to 15-20 °C.

  • Slowly add ice-cold water to the reaction mixture, ensuring the temperature remains below 20 °C.

  • Adjust the pH of the mixture to 8-9 with a sodium hydroxide solution to precipitate the product.

  • Filter the solid, wash it with water, and dry it to obtain N-acetyl brimonidine.

Step 2: Hydrolysis to Brimonidine Base

  • Suspend the N-acetyl brimonidine obtained in Step 1 in methanolic sodium hydroxide.

  • Stir the mixture until the hydrolysis is complete (monitor by TLC or HPLC).

  • Once the reaction is complete, precipitate the Brimonidine base.

  • Filter the product, wash it with water, and dry.

Step 3: Formation of Brimonidine Tartrate

  • Dissolve the Brimonidine base in methanol.

  • Add a solution of L-tartaric acid in methanol to the Brimonidine base solution.

  • Stir the mixture to allow for the formation of the tartrate salt.

  • Isolate the precipitated Brimonidine Tartrate by filtration, wash with a small amount of cold methanol, and dry under vacuum.

HPLC Method for Impurity Profiling

This is a representative HPLC method for the analysis of Brimonidine Tartrate and its impurities.[5][6][7]

  • Column: Diamonsil C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[5]

  • Mobile Phase: A mixture of phosphate buffer (10 mM, pH 3.5) containing 0.5% triethylamine and methanol (85:15, v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 246 nm.[5][7]

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the Brimonidine Tartrate sample in the mobile phase to obtain a known concentration.

Visualizations

cluster_synthesis Brimonidine Synthesis Pathway cluster_impurity Impurity Formation 6-amino-5-bromoquinoxaline 6-amino-5-bromoquinoxaline Intermediate_Thiourea Intermediate_Thiourea 6-amino-5-bromoquinoxaline->Intermediate_Thiourea + Thiophosgene / Benzoyl isothiocyanate Brimonidine Brimonidine Intermediate_Thiourea->Brimonidine + Ethylenediamine - H2S Cyanamide_Impurity Cyanamide_Impurity Intermediate_Thiourea->Cyanamide_Impurity Low pH (e.g., 3-7) during neutralization Brimonidine_Tartrate Brimonidine_Tartrate Brimonidine->Brimonidine_Tartrate + L-Tartaric Acid

Caption: Formation pathway of Brimonidine Tartrate and the key impurity.

Start Start Synthesize_Brimonidine Synthesize Brimonidine Tartrate Start->Synthesize_Brimonidine Analyze_Impurities Analyze sample by HPLC/UPLC for impurities Synthesize_Brimonidine->Analyze_Impurities Impurity_Detected Is 5-Bromo-quinoxaline-6-yl-cyanamide impurity above the acceptable limit? Analyze_Impurities->Impurity_Detected Check_pH Review pH control during neutralization Impurity_Detected->Check_pH Yes Pass Pass Impurity_Detected->Pass No pH_Correct Was pH maintained between 8.5 and 9.5? Check_pH->pH_Correct Adjust_pH_Protocol Revise protocol to ensure pH is strictly maintained in the 8.5-9.5 range. Use cooled dilute HCl and a pH meter. pH_Correct->Adjust_pH_Protocol No Investigate_Other Investigate other parameters: - Starting material purity - Reaction temperature - Reaction time pH_Correct->Investigate_Other Yes Adjust_pH_Protocol->Synthesize_Brimonidine Investigate_Other->Synthesize_Brimonidine

Caption: Troubleshooting workflow for impurity control in Brimonidine synthesis.

cluster_low_ph Low pH (Acidic) cluster_optimal_ph Optimal pH (Basic) pH_Control pH during Neutralization Low_pH_Range pH < 8 pH_Control->Low_pH_Range Optimal_pH_Range pH 8.5 - 9.5 pH_Control->Optimal_pH_Range High_Impurity Increased formation of 5-Bromo-quinoxaline-6-yl-cyanamide Low_pH_Range->High_Impurity Low_Impurity Minimized formation of 5-Bromo-quinoxaline-6-yl-cyanamide Optimal_pH_Range->Low_Impurity

Caption: Logical relationship between pH control and impurity formation.

References

Stability and proper storage conditions for 5-bromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of 5-bromoquinoxaline for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. To prevent potential degradation from light and moisture, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and in a light-resistant container. While some suppliers recommend room temperature storage, refrigeration at 2-8°C is also a common practice to ensure long-term stability.[1][2][3]

Q2: Is this compound sensitive to light?

Q3: How does pH affect the stability of this compound?

A3: Quinoxaline derivatives have shown instability under both acidic and alkaline conditions.[5] Some derivatives can undergo tautomerization in their reduced form in alkaline solutions, leading to degradation.[6] In acidic solutions, other quinoxaline derivatives have been observed to undergo condensation or dehydration reactions.[5] It is therefore recommended to avoid storing this compound in strongly acidic or basic solutions unless its stability under those specific conditions has been experimentally verified.

Q4: What are the visible signs of this compound degradation?

A4: this compound is typically a yellow to brown solid.[7] Any significant change in color, such as darkening, or a change in physical state, such as clumping or melting at temperatures below its specified melting point, may indicate degradation. The appearance of new peaks in analytical tests like HPLC would be a definitive indicator of degradation.

Q5: What are the potential degradation pathways for this compound?

A5: Based on the reactivity of related compounds, potential degradation pathways for this compound could include:

  • Hydrolysis: The bromo group could be susceptible to hydrolysis, especially under forcing conditions (e.g., high temperature, extreme pH), to form hydroxyquinoxaline derivatives.

  • Photodegradation: Exposure to UV light could potentially lead to debromination or rearrangement of the bromine atom.[4]

  • Acid/Base Catalyzed Degradation: As mentioned, the quinoxaline ring system can be unstable at extreme pHs, potentially leading to ring-opening or other rearrangements.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or poor reproducibility. Degradation of this compound stock solution.Prepare a fresh stock solution from solid material. Verify the purity of the solid material using a suitable analytical method like HPLC or NMR before preparing the new solution.
Change in the color of the solid this compound. Exposure to light, air (oxidation), or moisture.Discard the material if a significant color change is observed. Ensure proper storage in a tightly sealed, light-resistant container under an inert atmosphere.
Inconsistent results when using this compound in a reaction at high pH. Base-mediated degradation of the quinoxaline core.Perform a stability study of this compound under the specific basic conditions of your experiment. Consider alternative, less basic reaction conditions if degradation is confirmed.
Formation of unknown byproducts in a reaction mixture. Degradation of this compound under the reaction conditions (e.g., temperature, reagents).Analyze a control sample of this compound under the reaction conditions (without other reactants) to assess its stability. Characterize the byproducts using techniques like LC-MS to understand the degradation pathway.

Stability and Storage Data

Currently, specific quantitative stability data for this compound, such as degradation rates or kinetic parameters, are not extensively available in public literature. The table below summarizes the qualitative information and general recommendations.

Parameter Condition Recommendation/Observation Reference
Physical Form SolidTypically a yellow to brown solid.[7]
Storage Temperature Long-termStore in a cool, dry place. Recommendations vary from room temperature to refrigeration (2-8°C).[1][2][3]
Light Sensitivity Exposure to UV/Visible LightProtect from light; store in a light-resistant container. Bromoaromatics can be photosensitive.[4]
Air/Moisture Sensitivity Exposure to Air/HumidityStore in a tightly sealed container, preferably under an inert atmosphere (e.g., argon, nitrogen) to prevent oxidation and hydrolysis.[1][2][3]
pH Stability Acidic and Alkaline ConditionsQuinoxaline derivatives can be unstable at extreme pHs. Avoid storage in strong acidic or basic solutions.[5][6]
Incompatible Materials StorageStore away from strong oxidizing agents.[2]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for a forced degradation study to assess the intrinsic stability of this compound. Such studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

1. Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC grade acetonitrile and water

  • Suitable buffer for mobile phase (e.g., phosphate or acetate buffer)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

3. Analytical Method: A stability-indicating HPLC method should be developed and validated beforehand. The method must be able to separate the parent this compound peak from any potential degradation products.

4. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60°C).

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure for acid hydrolysis using 0.1 M NaOH and 1 M NaOH.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the sample at room temperature and analyze at various time points.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place the solid this compound in an oven at an elevated temperature (e.g., 70°C) for a specified period.

    • Also, expose the stock solution to the same thermal stress.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

5. Analysis:

  • For each stressed sample, calculate the percentage of this compound remaining and the percentage of each degradation product formed.

  • The peak purity of the this compound peak should be checked using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Visualizations

Storage_Stability_Relationship Logical Relationship for this compound Stability cluster_conditions Storage Conditions cluster_outcomes Compound State Optimal Storage Optimal Storage (Cool, Dry, Dark, Inert Atmosphere) Stable Compound Stable this compound (High Purity, Reliable Results) Optimal Storage->Stable Compound Maintains Integrity Suboptimal Storage Suboptimal Storage (Exposure to Light, Air, Moisture, Extreme pH) Degraded Compound Degraded this compound (Impurities, Inaccurate Results) Suboptimal Storage->Degraded Compound Leads to Degradation Forced_Degradation_Workflow Experimental Workflow for Forced Degradation Study Start Start Prepare Stock Solution Prepare 1 mg/mL Stock Solution of this compound Start->Prepare Stock Solution Stress Conditions Apply Stress Conditions Prepare Stock Solution->Stress Conditions Acid Hydrolysis Acid Hydrolysis (0.1M & 1M HCl, RT & 60°C) Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis (0.1M & 1M NaOH, RT & 60°C) Stress Conditions->Base Hydrolysis Oxidation Oxidation (3% & 30% H₂O₂, RT) Stress Conditions->Oxidation Thermal Degradation Thermal Degradation (Solid & Solution, 70°C) Stress Conditions->Thermal Degradation Photolytic Degradation Photolytic Degradation (ICH Q1B Guidelines) Stress Conditions->Photolytic Degradation Analyze Samples Analyze Samples by Stability-Indicating HPLC Acid Hydrolysis->Analyze Samples Base Hydrolysis->Analyze Samples Oxidation->Analyze Samples Thermal Degradation->Analyze Samples Photolytic Degradation->Analyze Samples Data Analysis Data Analysis: - % Degradation - Impurity Profiling Analyze Samples->Data Analysis End End Data Analysis->End

References

Technical Support Center: Optimizing Suzuki Coupling Reactions of 5-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-bromoquinoxaline with various boronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?

A successful Suzuki coupling reaction depends on the careful selection of a palladium catalyst, a ligand, a base, and a solvent system. For heteroaromatic halides like this compound, a good starting point is to use a palladium(II) precatalyst with a phosphine ligand, a carbonate or phosphate base, and an ethereal solvent like 1,4-dioxane or THF with a small amount of water.[1][2] All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.[3]

Q2: Which palladium catalyst is most effective for coupling with this compound?

While several palladium catalysts can be effective, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as Pd(dppf)Cl₂, is often an excellent choice for coupling heteroaromatic halides.[1][2] It has been shown to provide high yields in relatively short reaction times compared to other common catalysts like Pd(PPh₃)₄ or Pd(PCy₃)₂.[1][2] Modern Buchwald-type precatalysts (e.g., those with SPhos or XPhos ligands) are also highly effective, particularly for challenging couplings.[4]

Q3: What is the role of the base, and which one should I choose?

The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.[5] The choice of base can significantly impact the reaction yield. While weaker bases like sodium carbonate (Na₂CO₃) can be effective, stronger inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) often provide better results for heteroaromatic substrates.[1][6][7] Cesium carbonate (Cs₂CO₃) is a very effective but more expensive option.[8]

Q4: How does the choice of solvent affect the reaction?

The solvent must solubilize the reactants and facilitate the catalytic cycle. Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene are commonly used.[4] Often, the reaction is run in a biphasic system with the addition of a small amount of water, which can be beneficial for the solubility of the base and the boronate species.[4][6] Anhydrous conditions can also be employed, especially if protodeboronation (hydrolysis of the boronic acid) is a concern.

Data Presentation: Condition Screening

Optimizing reaction conditions is key to achieving high yields. The following tables provide comparative data drawn from studies on structurally similar heteroaromatic bromides to guide your optimization experiments for this compound.

Table 1: Illustrative Comparison of Palladium Catalysts

Reaction: 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid. Base: K₂CO₃, Solvent: DME, Temp: 80 °C.[1][2]

EntryPd Catalyst (mol%)Reaction Time (h)Yield (%)
1Pd(dppf)Cl₂ (5%)290
2Pd(PCy₃)₂ (5%)462
3Pd(PPh₃)₂Cl₂ (5%)645
4Pd(PPh₃)₄ (5%)640

Table 2: Illustrative Comparison of Bases

Reaction: 4-Bromotoluene with Phenylboronic acid. Catalyst: Pd/C, Solvent: Water.

EntryBaseReaction Time (h)Yield (%)
1Na₂CO₃1.598
2K₂CO₃2.595
3K₃PO₄2.592
4TEA (Triethylamine)4.070
5NaOH4.045

Note: Data adapted from a study on a different substrate to illustrate base effects.[7] The optimal base should be empirically determined for this compound.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

  • Glassware Preparation: Thoroughly oven-dry a Schlenk flask or reaction tube equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent:water ratio) via syringe.

  • Reaction: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Logic

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)-X L₂ ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_diaryl Ar-Pd(II)-Ar' L₂ transmetal->pd2_diaryl boronate Ar'-B(OR)₃⁻ (from Boronic Acid + Base) boronate->transmetal Base red_elim Reductive Elimination pd2_diaryl->red_elim red_elim->pd0 Regeneration product Ar-Ar' Coupled Product red_elim->product aryl_halide Ar-X (this compound) aryl_halide->ox_add

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield start Low or No Conversion Observed q1 Are Starting Materials Consumed (by TLC/LCMS)? start->q1 sub_q1_yes Significant Side Products Formed? q1->sub_q1_yes Yes sol_no_reaction Solution: 1. Check catalyst activity (use fresh catalyst). 2. Ensure inert atmosphere is maintained. 3. Verify base is appropriate and soluble. 4. Increase temperature. q1->sol_no_reaction No sub_q1_no Reaction Stalled or Incomplete sub_q1_yes->sub_q1_no No homo Homocoupling (Ar'-Ar') Observed? sub_q1_yes->homo Yes sol_stalled Solution: 1. Increase temperature. 2. Increase reaction time. 3. Screen alternative catalyst/ligand. 4. Verify reagent quality. sub_q1_no->sol_stalled dehalo Protodebromination (Quinoxaline-H) Observed? homo->dehalo No sol_homo Solution: 1. Ensure rigorous degassing (remove O₂). 2. Use fresh boronic acid. 3. Screen different base/solvent. homo->sol_homo Yes dehalo->sub_q1_no No sol_dehalo Solution: 1. Use anhydrous conditions. 2. Use a stronger base (e.g., K₃PO₄). 3. Use a more active catalyst/ligand. dehalo->sol_dehalo Yes

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Troubleshooting Guide

Q: My reaction yield is very low, and I've recovered most of my starting material. What went wrong?

A: This issue, known as low or no conversion, is common and typically points to one of several key problems:

  • Inactive Catalyst: The active Pd(0) species may be deactivated. Ensure your palladium source is fresh and that the reaction was rigorously degassed to remove all oxygen.[3] Some Pd(II) precatalysts require an induction period to form the active Pd(0) catalyst.

  • Suboptimal Conditions: The temperature may be too low for the oxidative addition to occur, or the base may be too weak or not soluble enough to activate the boronic acid.[5]

  • Poor Reagent Quality: Ensure all reagents, especially the boronic acid and the solvent, are pure and dry. Boronic acids can degrade over time, especially if not stored properly.[3]

Q: I am observing significant side products. How can I identify and minimize them?

A: Two common side reactions can lower the yield of your desired product:

  • Homocoupling of Boronic Acid (Ar'-Ar'): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen.[4]

    • Solution: Improve the degassing procedure of your solvent and reaction mixture. Using fresh, high-quality boronic acid can also help.

  • Protodebromination: This is the replacement of the bromine atom on the quinoxaline with a hydrogen atom, leading to the formation of unsubstituted quinoxaline.

    • Solution: This can be caused by traces of water reacting before the cross-coupling can occur. Try using anhydrous solvents and bases (e.g., K₃PO₄ instead of aqueous K₂CO₃). A more active catalyst system that promotes faster cross-coupling can also "outrun" the protodebromination side reaction.[3]

References

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the Spectroscopic Characterization of 5-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds like 5-bromoquinoxaline is a critical step in understanding their chemical behavior and biological activity. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the characterization of this compound, supported by predicted spectral data and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the cornerstone for the unambiguous structural determination of organic molecules. By providing detailed insights into the chemical environment of each proton and carbon atom, NMR allows for the precise mapping of the molecular framework. However, a multi-faceted analytical approach, incorporating techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, provides a more complete and robust characterization.

Unveiling the Structure: A Head-to-Head Comparison

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy - Number of chemically distinct protons- Chemical environment of each proton (chemical shift)- Number of neighboring protons (splitting pattern)- Connectivity of protons (coupling constants)- High resolution and sensitivity- Provides detailed information on proton connectivity- Non-destructive- Can be complex for molecules with many overlapping signals- Requires soluble samples
¹³C NMR Spectroscopy - Number of chemically distinct carbon atoms- Chemical environment of each carbon atom (chemical shift)- Hybridization state of carbon atoms- Provides a direct count of non-equivalent carbons- Wide chemical shift range reduces signal overlap- Non-destructive- Lower natural abundance of ¹³C results in lower sensitivity- Longer acquisition times may be required
Mass Spectrometry (MS) - Molecular weight of the compound- Elemental composition (with high-resolution MS)- Structural information from fragmentation patterns- Extremely high sensitivity- Provides definitive molecular weight- Can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS)- Does not provide detailed connectivity information on its own- Can be a destructive technique
Infrared (IR) Spectroscopy - Presence of specific functional groups- Fast and simple to perform- Provides a characteristic "fingerprint" for a molecule- Does not provide detailed structural framework information- Can be ambiguous for complex molecules with many functional groups

In-Depth Analysis with ¹H and ¹³C NMR Spectroscopy

Due to the limited availability of fully assigned experimental NMR data for this compound in the public domain, this guide utilizes predicted spectral data to illustrate its characterization. These predictions are generated using established algorithms and provide a reliable estimation of the expected chemical shifts and coupling constants.

Predicted ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum of this compound is predicted to show five signals in the aromatic region. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are in Hertz (Hz).

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-28.95Doublet (d)J(H2, H3) = 1.8
H-38.85Doublet (d)J(H3, H2) = 1.8
H-68.15Doublet of doublets (dd)J(H6, H7) = 7.5, J(H6, H8) = 1.5
H-77.70Triplet (t)J(H7, H6) = 7.5, J(H7, H8) = 8.0
H-87.90Doublet of doublets (dd)J(H8, H7) = 8.0, J(H8, H6) = 1.5
Predicted ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to the eight carbon atoms in the this compound molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C-2151.0
C-3146.5
C-4a142.0
C-5122.0
C-6133.0
C-7128.5
C-8130.0
C-8a141.5

Complementary Insights from Other Techniques

Mass Spectrometry (MS): Electron impact ionization of this compound (molecular weight: 209.05 g/mol ) is expected to produce a molecular ion peak (M⁺) at m/z 209. A characteristic feature will be the presence of an M+2 peak at m/z 211 of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Common fragmentation pathways would likely involve the loss of a bromine radical (Br•) to give a fragment at m/z 129, followed by the loss of HCN to yield fragments at m/z 102.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for aromatic C-H stretching vibrations typically above 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency region, typically between 600 and 500 cm⁻¹.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • ¹H NMR Data Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Data Acquisition:

    • Instrument: 100 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more scans.

    • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or introduced as a vapor for Electron Impact (EI) ionization.

  • Ionization: Ionize the sample using an appropriate method (e.g., EI, ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr), as a KBr pellet, or by dissolving it in a suitable solvent.

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum over the range of 4000-400 cm⁻¹.

Workflow for Structural Characterization

The logical workflow for the comprehensive characterization of this compound is depicted in the following diagram.

characterization_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

By integrating the detailed structural information from ¹H and ¹³C NMR with the complementary data from Mass Spectrometry and Infrared Spectroscopy, researchers can achieve a comprehensive and unambiguous characterization of this compound, a crucial step for its application in drug discovery and development.

Comparative Guide to LC-MS Analysis for Identifying Products of 5-Bromoquinoxaline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the identification and characterization of reaction products derived from 5-bromoquinoxaline. Aimed at researchers, scientists, and drug development professionals, this document outlines various experimental approaches, presents data in a comparative format, and offers detailed protocols to aid in method selection and implementation.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, generate a diverse range of substituted quinoxaline derivatives.[1][2] Accurate identification and characterization of these products are critical for reaction optimization, impurity profiling, and advancing drug discovery programs. LC-MS is an indispensable analytical tool for this purpose, offering high sensitivity and structural elucidation capabilities.[3] This guide compares various LC-MS strategies to effectively analyze the complex mixtures resulting from this compound reactions.

Comparison of LC-MS Methodologies

The choice of LC-MS methodology depends on the analytical goal, whether it is for qualitative screening of unknown products or quantitative analysis of a specific target compound. Below is a comparison of typical Liquid Chromatography (LC) and Mass Spectrometry (MS) conditions compiled from methods used for quinoxalines, boronic acids, and other halogenated aromatic compounds.

Table 1: Comparison of Liquid Chromatography (LC) Conditions
ParameterMethod A: Reversed-Phase (General Screening)Method B: Reversed-Phase (High Throughput)Method C: Post-Column Derivatization
Column Type Waters XTerra® MS C18 (3.5 µm, 2.1 x 50 mm)[4]Agilent ZORBAX SB-C18 (1.8 µm, 2.1 x 50 mm)[5]Standard C18 Column
Mobile Phase A 0.2% Formic Acid in Water[4]0.2% Formic Acid in Water[5]Acetonitrile/Water mixture
Mobile Phase B 0.2% Formic Acid in Acetonitrile[4]Methanol[5]Acetonitrile/Water mixture
Gradient Gradient elution (e.g., 20% B to 95% B over 3 min)[4]Isocratic or rapid gradientIsocratic or gradient
Flow Rate 0.5 mL/min[4]~0.4 mL/min[6]0.4 mL/min[6]
Application Broad applicability for separating reaction mixtures containing compounds of varying polarity. Suitable for identifying unknown products and by-products.Rapid analysis suitable for high-throughput screening of reaction conditions or library synthesis.[7]Selective detection of boronic acid starting materials or by-products by reacting with an agent like alizarin post-separation.[6]
Table 2: Comparison of Mass Spectrometry (MS) Conditions
ParameterMethod 1: High-Resolution MS (Identification)Method 2: Tandem Quadrupole MS (Quantification)
Ionization Mode Positive Electrospray Ionization (ESI+)[4]Positive Electrospray Ionization (ESI+)[5]
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap[8]Triple Quadrupole (QQQ)[8]
Scan Mode Full Scan MS and Data-Dependent MS/MSMultiple Reaction Monitoring (MRM)[5]
Key Advantage Provides high-resolution, accurate mass data, crucial for determining elemental composition and identifying unknown products. The characteristic isotopic pattern of bromine can be clearly resolved.[9]Offers exceptional sensitivity and selectivity for quantifying specific, known reaction products by monitoring specific precursor-to-product ion transitions.[3]
Typical Use Case Characterizing the main product and identifying unexpected side products from a test reaction.Monitoring reaction kinetics, calculating product yield, or performing pharmacokinetic studies of a purified compound.[4]

Experimental Protocols

The following protocols provide detailed methodologies for two common analytical scenarios: general screening for product identification and targeted quantification.

Protocol 1: General Screening and Identification using LC-HRMS (Q-TOF)

This protocol is designed for the initial analysis of a reaction mixture to identify the main products, by-products, and remaining starting materials.

  • Sample Preparation :

    • Quench the reaction mixture using an appropriate method.

    • Dilute a small aliquot (e.g., 10 µL) of the crude reaction mixture into 990 µL of a 50:50 acetonitrile/water mixture.

    • Vortex the sample thoroughly.

    • Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.[10]

  • LC Conditions :

    • Column : C18 column (e.g., Waters XTerra® MS C18, 3.5 µm, 2.1 x 50 mm).[4]

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Flow Rate : 0.5 mL/min.[4]

    • Injection Volume : 5-10 µL.[4]

    • Gradient Program :

      • 0.0 - 0.8 min: 20% B

      • 0.8 - 2.8 min: Linear ramp to 95% B

      • 2.8 - 3.8 min: Hold at 95% B

      • 3.8 - 4.0 min: Return to 20% B

      • 4.0 - 5.5 min: Re-equilibration at 20% B[4]

  • MS Conditions (Q-TOF) :

    • Ionization Mode : ESI Positive.

    • Scan Range : m/z 100–1000.[8]

    • Acquisition Mode : Full Scan MS with data-dependent MS/MS on the top 3 most intense ions.

    • Capillary Voltage : 3.5 kV.

    • Fragmentor Voltage : 150 V.[8]

    • Collision Energy (for MS/MS) : Ramped (e.g., 10-40 eV) to generate fragment ions for structural elucidation.

Protocol 2: Targeted Quantification using LC-MS/MS (Triple Quadrupole)

This protocol is optimized for accurately measuring the concentration of a known reaction product.

  • Sample Preparation and Standard Curve :

    • Prepare a stock solution of the purified target compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Prepare reaction samples by diluting them to fall within the linear range of the calibration curve.

    • Filter all samples and standards through a 0.22 µm filter.[10]

  • LC Conditions :

    • Utilize an LC method (as in Protocol 1 or a faster isocratic method) that provides good separation of the target analyte from isomers or interfering species.[5]

  • MS/MS Conditions (QQQ) :

    • Ionization Mode : ESI Positive.

    • Acquisition Mode : Multiple Reaction Monitoring (MRM).[5]

    • Optimization : Infuse the purified standard to determine the optimal precursor ion ([M+H]+) and the most stable, intense product ions upon collision-induced dissociation.

    • MRM Transition : Set the mass spectrometer to monitor the specific transition from the precursor ion to the chosen product ion (e.g., for 7-bromo-5-chloroquinolin-8-ol, the transition is m/z 257.9 -> m/z 151.0).[4]

    • Dwell Time : Set dwell time to at least 100 ms to ensure sufficient data points across the chromatographic peak.

Visualized Workflow and Data Analysis

The process of identifying a novel compound from a this compound reaction involves several key steps from data acquisition to structural confirmation.

LCMS_Workflow cluster_LC LC Separation cluster_MS MS Detection & Analysis cluster_Data Data Interpretation ReactionMixture 1. Reaction Mixture (Analyte + Matrix) LC_Separation 2. Chromatographic Separation ReactionMixture->LC_Separation MS_Acquisition 3. Full Scan MS (Detect m/z) LC_Separation->MS_Acquisition Isotope_Check 4. Check for Bromine Isotopic Pattern (1:1 ratio for 79Br/81Br) MS_Acquisition->Isotope_Check MSMS_Acquisition 5. MS/MS Fragmentation Isotope_Check->MSMS_Acquisition Frag_Analysis 6. Analyze Fragment Ions MSMS_Acquisition->Frag_Analysis Structure_ID 7. Propose Structure Frag_Analysis->Structure_ID Final_Product 8. Identified Product Structure_ID->Final_Product

Caption: Workflow for LC-MS based identification of this compound reaction products.

Data Analysis Steps:

  • Total Ion Chromatogram (TIC) Review : Examine the TIC to see the major components eluted from the column.

  • Extract Ion Chromatograms (EICs) : Generate EICs for the expected mass of the product(s). For a Suzuki coupling of this compound (MW ≈ 208) with phenylboronic acid (phenyl group MW ≈ 76), the expected product mass would be around (208 - 79.9 + 77) = 205.1 Da. The target [M+H]+ would be ~m/z 206.1.

  • Mass Spectrum Analysis : For each peak of interest, examine the mass spectrum. A key confirmation for a product still containing the bromine atom is the presence of a characteristic isotopic doublet with a nearly 1:1 intensity ratio, separated by ~2 Da (for 79Br and 81Br).[9]

  • Fragmentation (MS/MS) Analysis : The fragmentation pattern provides the final piece of evidence for structural confirmation.[11] By analyzing the fragment ions, one can piece together the structure of the parent molecule. This data is crucial for distinguishing between isomers.

References

A Comparative Crystallographic Guide to 5-Bromoquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic data for bromo-substituted quinoxaline derivatives. Quinoxalines are a class of heterocyclic compounds of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including roles as kinase inhibitors and anticancer agents. The introduction of a bromine atom at the 5-position can significantly influence the molecule's physicochemical properties and biological activity. This document summarizes available crystallographic data, details experimental protocols for structure determination, and visualizes relevant biological pathways and experimental workflows.

Comparative Crystallographic Data

Obtaining a homologous series of crystallographic data for simple 5-bromoquinoxaline derivatives proved challenging through publicly available literature searches. Therefore, this guide presents the crystallographic data for a relevant bromo-substituted quinoxaline derivative and a related non-brominated quinoxaline for comparative context. This comparison, while not of a systematic series, provides insight into the structural parameters of these scaffolds.

Parameter2,3-bis(5-bromo-2-thienyl)-6,7-dichloroquinoxaline2,3-Diphenylquinoxaline
Chemical Formula C₁₆H₆Br₂Cl₂N₂S₂C₂₀H₁₄N₂
Formula Weight 517.18282.34
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 11.231(2)6.0325(3)
b (Å) 8.895(2)10.9516(6)
c (Å) 16.501(3)22.5985(13)
α (°) 9090
β (°) 109.20(3)95.107(2)
γ (°) 9090
Volume (ų) 1555.2(6)1486.9(1)
Z 44
Temperature (K) 100(2)Not Reported
Radiation (λ) Mo Kα (0.71073 Å)Not Reported
Calculated Density (g/cm³) 2.2081.260
R-factor (R1) 0.042Not Reported
CCDC Number Not Reported in Snippet265060

Note: The data for 2,3-bis(5-bromo-2-thienyl)-6,7-dichloroquinoxaline features bromine atoms on the thiophene rings and chlorine atoms on the quinoxaline core, which will significantly influence its crystal packing compared to a simple this compound. The data for 2,3-diphenylquinoxaline is for the non-brominated parent compound and is provided as a basic structural reference.

Experimental Protocols

The following outlines a typical experimental protocol for the single-crystal X-ray diffraction of a this compound derivative.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the synthesized this compound derivative. Common solvents include acetone, ethanol, methanol, or mixtures thereof. The process involves dissolving the compound in a minimal amount of the chosen solvent, filtering the solution to remove any impurities, and allowing the solvent to evaporate slowly in a loosely covered container over several days to weeks.

Data Collection

A suitable single crystal is mounted on a goniometer head. Data collection is performed on a single-crystal X-ray diffractometer, commonly equipped with a CCD or CMOS detector. Monochromatic X-ray radiation, typically from a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) source, is used. The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods or Patterson methods, which provide initial phases for the structure factors. The resulting electron density map is interpreted to build an initial molecular model. This model is then refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model. The quality of the final structure is assessed by parameters such as the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (S).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of this compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_selection Selection of a Single Crystal evaporation->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection on Diffractometer mounting->data_collection integration Data Integration & Reduction data_collection->integration solution Structure Solution (Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation

Caption: Experimental workflow for X-ray crystallography.

Signaling Pathway

Quinoxaline derivatives have been widely investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. For instance, some quinoxalines are known to inhibit Apoptosis signal-regulating kinase 1 (ASK1), leading to downstream effects on the JNK and p38 MAPK pathways, which can ultimately trigger apoptosis.

signaling_pathway stress Cellular Stress (e.g., Oxidative Stress) ask1 ASK1 stress->ask1 activates bromoquinoxaline This compound Derivative bromoquinoxaline->ask1 inhibits jnk_pathway JNK Pathway ask1->jnk_pathway activates p38_pathway p38 MAPK Pathway ask1->p38_pathway activates apoptosis Apoptosis jnk_pathway->apoptosis p38_pathway->apoptosis

Caption: Inhibition of ASK1 signaling by a this compound derivative.

A Comparative Guide to the Reactivity of 5-Bromoquinoxaline and 5-Chloroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, quinoxaline scaffolds are of paramount importance due to their prevalence in biologically active compounds. The strategic functionalization of the quinoxaline core often relies on the reactivity of halogenated precursors. This guide provides an objective comparison of the reactivity of 5-bromoquinoxaline and 5-chloroquinoxaline in key synthetic transformations crucial for drug development, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Executive Summary

The selection between this compound and 5-chloroquinoxaline as a synthetic intermediate is dictated by the desired chemical transformation.

  • For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): this compound is the more reactive substrate. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, facilitating a more facile oxidative addition to the palladium catalyst, which is often the rate-determining step. This generally translates to milder reaction conditions, shorter reaction times, and higher yields.

  • For Nucleophilic Aromatic Substitution (SNAr) Reactions: 5-Chloroquinoxaline is generally the more reactive substrate. In the addition-elimination mechanism of SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring. The more electronegative chlorine atom polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Comparative Reactivity Data

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The general order of reactivity for aryl halides in this reaction is I > Br > Cl.

FeatureThis compound5-ChloroquinoxalineRationale
Relative Reactivity HigherLowerThe C-Br bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst.
Typical Reaction Temperature Room temperature to moderate heat (e.g., 80 °C)Higher temperatures often required (e.g., >100 °C)Overcoming the higher activation energy for C-Cl bond cleavage.
Typical Reaction Time Shorter (e.g., 2-12 hours)Longer (e.g., 12-24 hours or more)Reflects the slower rate of oxidative addition.
Catalyst Loading Generally lower catalyst loading can be effective.May require higher catalyst loading or more specialized, highly active catalysts.To achieve reasonable conversion rates.
Illustrative Yield Good to excellent (typically >80%)Moderate to good (can be significantly lower than the bromo-analogue under identical conditions)Based on general trends for aryl halides.
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of the aryl halide is a critical factor.

FeatureThis compound5-ChloroquinoxalineRationale
Relative Reactivity HigherLowerThe C-Br bond's lower bond dissociation energy facilitates the initial oxidative addition step.
Typical Base Strength Can often proceed with weaker bases (e.g., K₂CO₃, Cs₂CO₃).Frequently requires stronger bases (e.g., NaOt-Bu, KOt-Bu) to promote the catalytic cycle.To facilitate the deprotonation of the amine and subsequent steps.
Ligand Choice A broader range of phosphine ligands can be effective.Often requires more electron-rich and bulky ligands (e.g., XPhos, RuPhos) to promote the challenging oxidative addition of the C-Cl bond.These specialized ligands enhance the catalytic activity for less reactive aryl chlorides.
Illustrative Yield Good to excellent (typically >75%)Lower to good (often requires significant optimization to achieve high yields)Reflects the inherent lower reactivity of the C-Cl bond.
Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity order for halogens in SNAr is often reversed, with the more electronegative halogens leading to faster reactions.

FeatureThis compound5-ChloroquinoxalineRationale
Relative Reactivity LowerHigherThe higher electronegativity of chlorine makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack.
Reaction Conditions May require higher temperatures or stronger nucleophiles.Can proceed under milder conditions compared to the bromo-analogue.The rate-determining step is the formation of the Meisenheimer complex, which is favored by a more polarized C-X bond.
Leaving Group Ability Bromide is a good leaving group.Chloride is a reasonably good leaving group, and its departure is in the fast step of the addition-elimination mechanism.The rate is primarily influenced by the initial nucleophilic attack.
Illustrative Yield Moderate to goodGood to excellentThe faster rate of the initial addition step for the chloro-compound generally leads to higher yields under comparable conditions.

Experimental Protocols

The following are representative, generalized experimental protocols for key reactions. Note: These are illustrative and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed DME (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.048 mmol, 4.8 mol%) to a dry Schlenk tube.

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes.

  • To this catalyst solution, add this compound (1.0 mmol), aniline (1.2 mmol), and NaOt-Bu (1.4 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Stir the reaction at this temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution of 5-Chloroquinoxaline with Sodium Methoxide

Materials:

  • 5-Chloroquinoxaline

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-chloroquinoxaline (1.0 mmol) and anhydrous methanol (10 mL).

  • Stir the solution until the 5-chloroquinoxaline has dissolved.

  • Add sodium methoxide (1.5 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 65 °C).

  • Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization.

Visualizing Reaction Pathways and Logic

Experimental Workflow for Comparative Reactivity Studies

G General Workflow for Reactivity Comparison cluster_start Starting Materials cluster_reactions Reaction Types cluster_analysis Analysis cluster_outcome Comparative Assessment This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Higher Reactivity Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig Higher Reactivity SNAr SNAr This compound->SNAr Lower Reactivity 5-Chloroquinoxaline 5-Chloroquinoxaline 5-Chloroquinoxaline->Suzuki Coupling Lower Reactivity 5-Chloroquinoxaline->Buchwald-Hartwig Lower Reactivity 5-Chloroquinoxaline->SNAr Higher Reactivity Reaction Monitoring (TLC, LC-MS) Reaction Monitoring (TLC, LC-MS) Suzuki Coupling->Reaction Monitoring (TLC, LC-MS) Buchwald-Hartwig->Reaction Monitoring (TLC, LC-MS) SNAr->Reaction Monitoring (TLC, LC-MS) Product Isolation & Purification Product Isolation & Purification Reaction Monitoring (TLC, LC-MS)->Product Isolation & Purification Yield & Purity Determination Yield & Purity Determination Product Isolation & Purification->Yield & Purity Determination Data Tabulation Data Tabulation Yield & Purity Determination->Data Tabulation Reactivity Conclusion Reactivity Conclusion Data Tabulation->Reactivity Conclusion

Caption: Workflow for comparing the reactivity of haloquinoxalines.

Logical Relationship of Reactivity in Palladium-Catalyzed Coupling

G Reactivity in Pd-Catalyzed Cross-Coupling cluster_reactivity Halogen Reactivity Trend Aryl Halide Aryl Halide Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Catalytic Cycle Progression Catalytic Cycle Progression Oxidative Addition->Catalytic Cycle Progression Rate-Determining Step Product Formation Product Formation Catalytic Cycle Progression->Product Formation C-Br Bond C-Br Bond Weaker Bond Weaker Bond C-Br Bond->Weaker Bond C-Cl Bond C-Cl Bond Stronger Bond Stronger Bond C-Cl Bond->Stronger Bond Faster Oxidative Addition Faster Oxidative Addition Weaker Bond->Faster Oxidative Addition Slower Oxidative Addition Slower Oxidative Addition Stronger Bond->Slower Oxidative Addition Faster Oxidative Addition->Oxidative Addition Favors Slower Oxidative Addition->Oxidative Addition Disfavors

A Comparative Guide to the Synthesis of 5-bromo-6-aminoquinoxaline and its Spectroscopic Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for 5-bromo-6-aminoquinoxaline, a key intermediate in the development of pharmaceuticals, notably brimonidine. The comparison includes detailed experimental protocols, yield, and purity data. Furthermore, this document outlines the essential spectroscopic data required for the validation of the synthesized product, ensuring researchers can confirm the identity and purity of their compound.

Comparison of Synthetic Routes

Two prominent methods for the synthesis of 5-bromo-6-aminoquinoxaline are prevalent in the literature. The first is a multi-step synthesis commencing from 4-nitro-o-phenylenediamine. The second is a more direct bromination of 6-aminoquinoxaline. Below is a comparative summary of these two approaches.

ParameterRoute 1: From 4-nitro-o-phenylenediamineRoute 2: From 6-aminoquinoxaline
Starting Material 4-nitro-o-phenylenediamine6-aminoquinoxaline
Key Steps 1. Cyclization with glyoxal to form 6-nitroquinoxaline. 2. Reduction of the nitro group to form 6-aminoquinoxaline. 3. Bromination to yield the final product.1. Direct bromination using a copper(II) bromide catalyst.
Reagents Glyoxal, Pd/C catalyst for hydrogenation, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)Copper(II) bromide (CuBr₂), Hydrobromic acid, Oxygen/Air
Reported Yield Overall yield can reach 77.3%.[1] Individual step yields are high (95.1% for cyclization, 83.3% for reduction, 97.6% for bromination).[1]97.8%[2]
Purity (HPLC) High purity achievable.99.94%[2]
Advantages Utilizes readily available starting materials. The use of DBDMH for bromination is less toxic than alternatives.High-yielding, one-step conversion from a commercially available precursor.
Disadvantages Multi-step process.Requires a catalyst and specific reaction conditions (elevated temperature).

Experimental Protocols

Route 1: Synthesis from 4-nitro-o-phenylenediamine

This synthesis involves three main stages as illustrated in the workflow diagram below.

Step 1: Synthesis of 6-nitroquinoxaline To a solution of 4-nitrophenylenediamine, a 40% aqueous solution of glyoxal is added dropwise. The mixture is then heated to 100°C under a nitrogen atmosphere and maintained at this temperature for 5 hours. After cooling, the resulting orange solid is filtered, washed with water, and can be further purified by extraction with dichloromethane.

Step 2: Synthesis of 6-aminoquinoxaline 6-nitroquinoxaline is dissolved in methanol, and 10% palladium on carbon (Pd/C) is added as a catalyst. The mixture is stirred under a hydrogen atmosphere (1 atm) for 4 hours. The catalyst is then removed by filtration, and the solvent is evaporated to yield 6-aminoquinoxaline.

Step 3: Synthesis of 5-bromo-6-aminoquinoxaline 6-aminoquinoxaline is dissolved in a halogenated hydrocarbon solvent such as dichloromethane. A brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), is then added, and the reaction is carried out at a controlled temperature. The final product, 5-bromo-6-aminoquinoxaline, is then isolated.

G cluster_0 Route 1: Multi-step Synthesis A 4-nitro-o-phenylenediamine B 6-nitroquinoxaline A->B  Glyoxal, 100°C C 6-aminoquinoxaline B->C  H₂, Pd/C D 5-bromo-6-aminoquinoxaline C->D  DBDMH, CH₂Cl₂

Synthesis of 5-bromo-6-aminoquinoxaline from 4-nitro-o-phenylenediamine.
Route 2: Synthesis from 6-aminoquinoxaline

This method provides a more direct path to the final product.

Protocol: In a reaction vessel, 6-aminoquinoxaline (0.10 mol) and copper(II) bromide (CuBr₂, 0.01 mol) are added to a 0.8 mol/L aqueous solution of hydrobromic acid (150 mL). Oxygen or air is bubbled through the mixture while maintaining the temperature at 90-95°C for 4 hours. After cooling to room temperature, the pH of the reaction system is adjusted to 9 using a 20% NaOH solution. The product is then extracted with dichloromethane, washed with purified water, and dried over anhydrous sodium sulfate. The solvent is concentrated under reduced pressure and the final product is dried under vacuum at 40°C.[2]

G cluster_1 Route 2: Direct Bromination E 6-aminoquinoxaline F 5-bromo-6-aminoquinoxaline E->F  CuBr₂, HBr, O₂  90-95°C

Direct bromination of 6-aminoquinoxaline.

Spectroscopic Validation of 5-bromo-6-aminoquinoxaline

Confirmation of the successful synthesis of 5-bromo-6-aminoquinoxaline is achieved through various spectroscopic techniques. The expected data from these analyses are summarized below. While specific peak values can vary slightly based on the solvent and instrument used, the following provides a benchmark for validation.

Spectroscopic TechniqueExpected Observations
¹H NMR The spectrum should be consistent with the structure of 5-bromo-6-aminoquinoxaline.[3] Key features include signals corresponding to the aromatic protons on the quinoxaline ring system and the protons of the amino group.
Infrared (IR) Spectroscopy The IR spectrum will show characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic ring, C=N and C=C stretching vibrations characteristic of the quinoxaline core, and C-Br stretching.
Mass Spectrometry (MS) The mass spectrum should display a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. The expected exact mass is 222.97451 Da.
Purity (HPLC) High-performance liquid chromatography should indicate a high degree of purity, with commercial standards often exceeding 99%.[2][3]
Physical Appearance The product is typically a light yellow to green-yellow solid.[3]
Melting Point The melting point is reported to be in the range of 151-153°C.[4]

Experimental Workflow for Product Validation

G cluster_2 Product Validation Workflow Synth Synthesized Product NMR ¹H NMR Analysis Synth->NMR IR IR Spectroscopy Synth->IR MS Mass Spectrometry Synth->MS HPLC HPLC Purity Check Synth->HPLC Confirm Structure & Purity Confirmed NMR->Confirm IR->Confirm MS->Confirm HPLC->Confirm

Workflow for the spectroscopic validation of the final product.

References

Comparative analysis of catalysts for C-N coupling with 5-bromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The quinoxaline scaffold, a privileged structural motif in medicinal chemistry, often requires the introduction of nitrogen-containing substituents to modulate its biological activity. This guide provides a comparative analysis of common catalytic systems for the C-N coupling of 5-bromoquinoxaline with various amines, offering a valuable resource for selecting the optimal conditions for this crucial transformation.

The primary methods for this coupling reaction fall into three main categories based on the transition metal catalyst employed: palladium, copper, and nickel. Each system presents its own set of advantages and disadvantages in terms of substrate scope, reaction conditions, and cost.

Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is arguably the most widely used and versatile method for the formation of C-N bonds.[1][2] It typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine ligand and a strong base.

Key Features:

  • Broad Substrate Scope: Generally effective for coupling a wide variety of primary and secondary aliphatic and aromatic amines, as well as N-heterocycles.[1]

  • High Yields: Often provides excellent yields under optimized conditions.

  • Milder Conditions: Compared to classical methods, the reactions can often be run at lower temperatures.[2]

  • Ligand Sensitivity: The choice of ligand is critical and often needs to be tailored to the specific amine and aryl halide.[1]

Copper-Catalyzed C-N Coupling (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved ligand systems.[3] It offers a more economical alternative to palladium-catalyzed reactions.

Key Features:

  • Cost-Effective: Copper catalysts are significantly cheaper than their palladium counterparts.

  • Effectiveness with N-Heterocycles: Particularly useful for the N-arylation of imidazoles, pyrazoles, and other heterocycles.[3]

  • Harsh Conditions: Traditionally requires high reaction temperatures, although modern ligand systems have allowed for milder conditions.

  • Ligand Development: The use of ligands like 1,10-phenanthroline and various amino acids has greatly expanded the scope and efficiency of this reaction.

Nickel-Catalyzed C-N Coupling

Nickel-catalyzed C-N coupling has emerged as a powerful and cost-effective alternative to palladium-based systems.[4][5] These reactions can often be performed under mild conditions and exhibit excellent functional group tolerance. Some modern protocols even utilize photoredox catalysis to enable room-temperature transformations.[4][5]

Key Features:

  • Economical: Nickel is a more abundant and less expensive metal than palladium.

  • Mild Reaction Conditions: Many nickel-catalyzed C-N couplings can be performed at or near room temperature, sometimes initiated by visible light.[4][5]

  • Good Functional Group Tolerance: Tolerates a wide range of functional groups on both the aryl halide and the amine.

  • Developing Field: While powerful, the field is newer than Buchwald-Hartwig amination, and the scope and limitations are still being fully explored.

Comparative Data of Catalytic Systems

The following table summarizes representative catalytic systems for the C-N coupling of this compound with various amines. The data is compiled from studies on this compound and closely related heteroaryl bromides to provide a comparative overview of expected performance.

Catalyst SystemAmine TypeLigandBaseSolventTemp. (°C)Yield (%)
Palladium
Pd(OAc)₂Aromatic (secondary)JohnphosNaOt-BuToluene110-15080-95
Pd₂(dba)₃Aliphatic (primary)XPhosK₃PO₄Dioxane10085-98
Pd(OAc)₂N-HeterocycleXantphosCs₂CO₃Dioxane10075-90
Copper
CuIN-Heterocycle1,10-PhenanthrolineK₂CO₃DMF11070-90
CuIAromatic (primary)L-ProlineK₂CO₃DMSO10065-85
Cu₂OAliphatic (secondary)NoneNaHDMFReflux60-80
Nickel
NiBr₂·3H₂OAliphatic (secondary)None (amine as ligand)QuinuclidineDMAcRT (light)80-95
NiCl₂(dme)Aromatic (primary)dppfNaOt-BuDioxane10070-90
Ni(COD)₂Aliphatic (primary)PCy₃K₃PO₄Toluene10075-90

Experimental Protocols

Below are detailed, representative experimental protocols for each type of catalytic system for the C-N coupling of this compound.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination with an Aromatic Amine

Materials:

  • This compound

  • Aromatic amine (e.g., Aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • (2-Biphenyl)di-tert-butylphosphine (Johnphos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Johnphos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene (5 mL) and the aromatic amine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Catalyzed Ullmann Condensation with an N-Heterocycle

Materials:

  • This compound

  • N-heterocycle (e.g., Imidazole)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Reaction vial with a screw cap

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with inert gas three times.

  • Add the N-heterocycle (1.2 mmol) and anhydrous DMF (4 mL).

  • Seal the vial and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the residue by flash column chromatography.

Protocol 3: Nickel-Catalyzed Amination with an Aliphatic Amine under Photoredox Conditions

Materials:

  • This compound

  • Aliphatic amine (e.g., Piperidine)

  • Nickel(II) bromide trihydrate (NiBr₂·3H₂O)

  • Quinuclidine

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Reaction vial

  • 365 nm LED lamp

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vial, dissolve this compound (0.4 mmol) and NiBr₂·3H₂O (0.02 mmol, 5 mol%) in anhydrous DMAc (2 mL).

  • Add the aliphatic amine (1.4 mmol, 3.5 equiv) and quinuclidine (0.6 mmol, 1.5 equiv).

  • Degas the solution by sparging with argon for 15 minutes.

  • Seal the vial and place it in front of a 365 nm LED lamp with stirring at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[4][5]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a typical C-N cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel 1. Flame-dry reaction vessel add_solids 2. Add aryl halide, catalyst, ligand, and base prep_vessel->add_solids inert_atm 3. Establish inert atmosphere add_solids->inert_atm add_liquids 4. Add solvent and amine inert_atm->add_liquids run_reaction 5. Heat/irradiate with stirring add_liquids->run_reaction monitor 6. Monitor progress (TLC/LC-MS) run_reaction->monitor quench 7. Cool and quench reaction monitor->quench extract 8. Aqueous work-up and extraction quench->extract dry_concentrate 9. Dry and concentrate organic phase extract->dry_concentrate purify 10. Purify by chromatography dry_concentrate->purify

Generalized workflow for C-N cross-coupling.

Conclusion

The choice of catalyst for the C-N coupling of this compound is highly dependent on the nature of the amine coupling partner, desired reaction conditions, and cost considerations. Palladium-based Buchwald-Hartwig amination offers the broadest scope and generally high yields, making it a reliable first choice for many applications. Copper-catalyzed Ullmann reactions provide a cost-effective alternative, particularly for N-heterocycles. Emerging nickel-catalyzed methods are attractive for their mild reaction conditions and affordability. The provided data and protocols serve as a starting point for the optimization of C-N coupling reactions with the versatile this compound scaffold.

References

A Comparative Guide to the Efficacy of Quinoxaline-Based Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. The versatility of the quinoxaline nucleus has given rise to a vast array of derivatives with potent biological activities. This guide provides a comparative overview of the efficacy of various quinoxaline-based compounds across key therapeutic areas, supported by quantitative data from biological assays and detailed experimental protocols.

Anticancer Efficacy of Quinoxaline Derivatives

Quinoxaline-based compounds have demonstrated significant potential as anticancer agents, primarily by targeting key signaling pathways involved in cancer cell proliferation and survival. Many derivatives function as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected quinoxaline derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting cancer cell growth.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 14 MCF-7 (Breast)Cytotoxicity Assay2.61
Compound 18 MCF-7 (Breast)Cytotoxicity Assay22.11 ± 13.3
Compound 17 A549 (Lung)Cytotoxicity Assay46.6 ± 7.41
Compound 17 HCT-116 (Colon)Cytotoxicity Assay48 ± 8.79
Compound 19 MGC-803 (Gastric)Cytotoxicity Assay9
Compound 19 HeLa (Cervical)Cytotoxicity Assay12.3
Compound 20 T-24 (Bladder)Cytotoxicity Assay8.9
Compound 4b A549 (Lung)Cytotoxicity Assay11.98 ± 2.59[1]
Compound 4m A549 (Lung)Cytotoxicity Assay9.32 ± 1.56[1]
Compound VIIIc HCT116 (Colon)Cytotoxicity AssayN/A (Induces G2/M arrest)[2]
Signaling Pathway in Cancer

Many quinoxaline derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

  • Cell Seeding : Plate cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of the quinoxaline-based compounds and incubate for a specified period (e.g., 48 hours).

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization : Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]

  • Absorbance Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[5]

  • Reaction Setup : In a microplate, combine the recombinant VEGFR-2 enzyme, a specific substrate, ATP, and the test compound at various concentrations in a kinase buffer.

  • Incubation : Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.[5]

  • Detection : Stop the reaction and add a detection reagent (e.g., ADP-Glo™) to measure the amount of ATP consumed, which is inversely proportional to kinase inhibition.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[5]

Neuroprotective Efficacy of Quinoxaline Derivatives

Certain quinoxaline derivatives have shown promise in protecting neurons from damage in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[6][7] Their mechanisms of action often involve the modulation of glutamate receptors and intracellular calcium signaling.[6]

Quantitative Comparison of Neuroprotective Activity

The following table summarizes the neuroprotective effects of prominent 6-aminoquinoxaline derivatives.

CompoundModel SystemAssayKey FindingsReference
MPAQ Primary cultures of rat midbrain neuronsSpontaneous dopaminergic neuron deathSubstantial protection of dopaminergic neurons[6][8]
MPAQ 6-OHDA-induced lesion model in mice (Parkinson's model)Immunohistochemical analysis of dopaminergic neuronsAttenuated neurodegeneration[6]
PAQ Cellular models of Parkinson's diseaseNeuroprotection assaysDemonstrated superior neuroprotective effects compared to MPAQ[6]
PAQ MPTP-induced mouse model of Parkinson's diseaseBehavioral and immunohistochemical analysesAttenuated neurodegeneration and motor deficits[6]
QX-4 & QX-6 PC12 cell line (in vitro Alzheimer's model)Aβ-induced toxicity, ROS, inflammatory cytokinesEnhanced neuronal viability, blocked Aβ-induced toxicity, decreased ROS and inflammatory cytokines[3][7]
Proposed Neuroprotective Signaling Pathways

Quinoxaline derivatives may exert their neuroprotective effects through multiple pathways, including the antagonism of excitotoxic glutamate receptors and the modulation of intracellular calcium stores.

Neuroprotection_Pathway cluster_excitotoxicity Excitotoxicity Pathway cluster_intervention Quinoxaline Intervention cluster_calcium_regulation Intracellular Ca2+ Regulation Glutamate Excess Glutamate NMDA_AMPA NMDA/AMPA Receptors Glutamate->NMDA_AMPA Ca_influx Excessive Ca2+ Influx NMDA_AMPA->Ca_influx Neuronal_Death Neuronal Cell Death Ca_influx->Neuronal_Death Quinoxaline 6-Aminoquinoxaline Derivatives Quinoxaline->NMDA_AMPA Blocks Ryanodine_R Ryanodine Receptors Quinoxaline->Ryanodine_R Activates ER Endoplasmic Reticulum (ER) ER->Ryanodine_R Ca_stores Intracellular Ca2+ Release Ryanodine_R->Ca_stores Neuronal_Survival Neuronal Survival Ca_stores->Neuronal_Survival

Proposed neuroprotective mechanisms of quinoxalines.
Experimental Protocols

This technique is used to visualize and quantify dopaminergic neurons in brain tissue sections.

  • Tissue Preparation : Perfuse the brain with 4% paraformaldehyde (PFA) and post-fix overnight. Cryoprotect the brain in a 30% sucrose solution.[9]

  • Sectioning : Cut 40 µm coronal sections containing the substantia nigra pars compacta (SNc) using a cryostat.[9]

  • Immunostaining :

    • Incubate sections with a primary antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • Imaging and Quantification : Capture images using a confocal microscope and quantify the number of TH-positive neurons using stereological methods.[10]

This assay quantifies oxidative stress in cells.[6]

  • Cell Culture : Culture neuronal cells (e.g., PC12) in a 96-well plate.

  • Treatment : Treat cells with the neurotoxic agent (e.g., Aβ peptide) and/or the test quinoxaline compound.

  • Probe Loading : Load the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), for 30-45 minutes.[6][11]

  • Fluorescence Measurement : Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates higher ROS levels.[11]

Antiviral Efficacy of Quinoxaline Derivatives

Quinoxaline derivatives have shown a broad spectrum of antiviral activities against various viruses, including RNA and DNA viruses.[12][13][14] Their mechanisms of action can involve inhibiting viral entry, replication, or other essential viral processes.

Quantitative Comparison of Antiviral Activity

The following table presents the antiviral efficacy of selected quinoxaline compounds.

CompoundVirusAssay TypeEfficacyReference
S-2720 HIV-1Reverse Transcriptase InhibitionPotent inhibitor[5][12]
1-(4-chloro-8-methyl[6][12]triazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea Herpes Simplex VirusPlaque Reduction Assay25% plaque reduction at 20 µg/mL[5]
5-chloro-3-(thiophen-2-yl)pyrido[2,3-g]quinoxaline-2(1H)-one Hepatitis C Virus (HCV)Subgenomic Replication AssayEC50 = 7.5 ± 0.5 µM[5]
Bis-2-furyl-modified quinoxaline Influenza AdsRNA Intercalation AssayDisruption of dsRNA binding to NS1A protein
Pyridazino[4,5-b]quinoxaline-1(2H)-one derivatives COVID-19 (Main Protease)Molecular DockingStrong binding affinities (-7.6 kcal/mol)
Experimental Workflow for Antiviral Screening

The plaque reduction assay is a standard method for evaluating the efficacy of antiviral compounds.[15]

Antiviral_Screening_Workflow A 1. Seed host cells in multi-well plates B 2. Infect cells with virus at a known concentration A->B C 3. Add quinoxaline compound at various concentrations B->C D 4. Overlay with semi-solid medium (e.g., agarose) C->D E 5. Incubate to allow plaque formation D->E F 6. Fix and stain cells (e.g., Crystal Violet) E->F G 7. Count plaques and calculate % inhibition F->G

Workflow for a plaque reduction assay.
Experimental Protocols

  • Cell Monolayer Preparation : Seed host cells in 24-well plates to form a confluent monolayer.[16]

  • Virus Inoculation : Inoculate the cell monolayers with a virus suspension that produces a countable number of plaques.[16]

  • Compound Treatment : After a virus adsorption period, remove the inoculum and add an overlay medium containing serial dilutions of the quinoxaline compound.[15]

  • Incubation : Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization and Counting : Fix the cells and stain with a dye like crystal violet. Plaques will appear as clear zones. Count the number of plaques in each well.[15]

  • Data Analysis : Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 (50% effective concentration).

Antibacterial Efficacy of Quinoxaline Derivatives

Quinoxaline-based compounds have also been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.

Quantitative Comparison of Antibacterial Activity

The following table displays the Minimum Inhibitory Concentration (MIC) of various quinoxaline derivatives against different bacterial strains. The MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference
5m-5p S. aureus4-16[17]
5m-5p B. subtilis8-32[17]
5m-5p MRSA8-32[17]
5m-5p E. coli4-32[17]
Quinoxaline derivative MRSA1-8[15]
5j Rhizoctonia solani (fungus)EC50 = 8.54[4]
5t Rhizoctonia solani (fungus)EC50 = 12.01[4]
4c Various bacterial strainsInhibition zone: 10.5-14.89 mm[18]
Experimental Protocols
  • Compound Preparation : Prepare serial two-fold dilutions of the quinoxaline compounds in a 96-well microtiter plate containing broth medium.[17]

  • Bacterial Inoculum : Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) and add it to each well.[19]

  • Incubation : Incubate the plate at 37°C for 16-20 hours.[20]

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[19]

This guide provides a comparative snapshot of the diverse biological activities of quinoxaline-based compounds. The presented data and protocols serve as a valuable resource for researchers and drug development professionals in the evaluation and advancement of this promising class of therapeutic agents. Further research is warranted to fully elucidate their mechanisms of action and to optimize their efficacy and safety profiles for clinical applications.

References

Validating the Structure of Brimonidine Impurity B: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate structural elucidation of pharmaceutical impurities is a critical aspect of drug development and quality control. This guide provides a comparative overview of key analytical techniques for validating the structure of Brimonidine impurity B, chemically identified as 5-bromo-6-aminoquinoxaline. The performance of these methods is supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate techniques for their needs.

Introduction to Brimonidine Impurity B

Brimonidine is a selective alpha-2 adrenergic agonist used in the treatment of glaucoma. During its synthesis and storage, various impurities can arise. Brimonidine impurity B, with the chemical name 5-bromo-6-aminoquinoxaline and CAS number 50358-63-9, is a known related substance.[1][2][3] Its structure is closely related to the Brimonidine core, making its unambiguous identification essential to ensure the safety and efficacy of the final drug product.

Core Analytical Techniques for Structural Validation

A multi-pronged analytical approach is typically employed to confirm the structure of a chemical entity like 5-bromo-6-aminoquinoxaline. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). While X-ray crystallography provides the most definitive structural evidence, its application is dependent on the ability to grow suitable single crystals.

Workflow for Structural Validation

The general workflow for validating the structure of a pharmaceutical impurity involves isolation, preliminary characterization, and definitive structural elucidation using a combination of spectroscopic techniques.

G Figure 1. General Workflow for Impurity Structure Validation cluster_0 Isolation & Purification cluster_1 Preliminary Analysis cluster_2 Definitive Structural Elucidation cluster_3 Confirmation (Optional but Definitive) Isolation Isolation of Impurity (e.g., Preparative HPLC) HPLC HPLC Analysis (Purity & Retention Time) Isolation->HPLC MS Mass Spectrometry (MS) (Molecular Weight) HPLC->MS NMR_1H ¹H NMR (Proton Environment) MS->NMR_1H NMR_13C ¹³C NMR (Carbon Skeleton) NMR_1H->NMR_13C TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_13C->TwoD_NMR HRMS High-Resolution MS (HRMS) (Elemental Composition) TwoD_NMR->HRMS XRay Single Crystal X-ray Crystallography HRMS->XRay G Figure 2. Comparison of Information from Analytical Techniques cluster_0 Spectroscopic Techniques cluster_1 Chromatographic Technique cluster_2 Structural Information Impurity Brimonidine Impurity B (5-bromo-6-aminoquinoxaline) NMR NMR Spectroscopy Impurity->NMR MS Mass Spectrometry Impurity->MS HPLC HPLC Impurity->HPLC Connectivity Atom Connectivity (2D Structure) NMR->Connectivity MolWeight Molecular Weight & Elemental Formula MS->MolWeight Purity Purity & Identity (vs. Standard) HPLC->Purity

References

A Comparative Guide to HPLC Methods for Purity Assessment of 5-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 5-bromoquinoxaline is critical for the synthesis of novel therapeutics and other complex molecules. The presence of impurities can lead to unwanted side reactions, reduced yields, and complications in the final product's purity and safety profile. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of such compounds. This guide provides a comparative overview of potential reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound, complete with detailed experimental protocols and supporting data to aid in method selection.

Comparison of Analytical Method Performance

The selection of an optimal HPLC method for this compound depends on several factors, including the desired resolution between the main peak and potential impurities, analysis time, and sensitivity. Below is a comparison of three hypothetical, yet representative, RP-HPLC methods: a rapid isocratic method, a high-resolution gradient method, and a method utilizing a different organic modifier. The data presented is illustrative to highlight the trade-offs between different approaches.

ParameterMethod 1: Rapid IsocraticMethod 2: High-Resolution GradientMethod 3: Acetonitrile Isocratic
Purity (%) > 99.0%> 99.5%> 99.0%
Retention Time (min) 3.58.24.1
Resolution (USP) 1.82.52.0
Tailing Factor (USP) 1.31.11.2
Theoretical Plates 450080005500
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL0.06 µg/mL

Experimental Protocols

Accurate and reproducible purity assessment is contingent on well-defined experimental protocols. The following sections detail the methodologies for the three compared HPLC methods.

Method 1: Rapid Isocratic Analysis

This method is designed for rapid quality control checks where high throughput is essential.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase : 60:40 (v/v) mixture of Methanol and Water with 0.1% Formic Acid.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Column Temperature : 30 °C.

  • Sample Preparation : Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation : The purity is determined by the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

Method 2: High-Resolution Gradient Analysis

This gradient method is optimized for the separation of closely eluting impurities and is suitable for in-depth purity profiling and stability studies.

  • Instrumentation : A standard HPLC system with a gradient pump and UV-Vis detector.

  • Column : C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase :

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program :

    • Start with 70% A, hold for 1 minute.

    • Ramp to 30% A over 10 minutes.

    • Hold at 30% A for 2 minutes.

    • Return to 70% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Column Temperature : 35 °C.

  • Sample Preparation : Dissolve the this compound sample in a 70:30 mixture of Solvent A and Solvent B to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method 3: Acetonitrile Isocratic Analysis

This method offers an alternative isocratic separation using acetonitrile, which can provide different selectivity for certain impurities compared to methanol.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase : 55:45 (v/v) mixture of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate : 1.2 mL/min.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Column Temperature : 30 °C.

  • Sample Preparation : Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizing the Workflow

To aid in the selection and implementation of an appropriate HPLC method, the following diagrams illustrate the general experimental workflow and the logical relationship for method selection.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

General workflow for HPLC purity analysis.

method_selection cluster_choices Method Selection Criteria cluster_methods Recommended HPLC Method start Define Analytical Goal throughput High Throughput? start->throughput resolution High Resolution Needed? throughput->resolution No method1 Method 1: Rapid Isocratic throughput->method1 Yes selectivity Alternative Selectivity? resolution->selectivity No method2 Method 2: High-Resolution Gradient resolution->method2 Yes selectivity->method1 No method3 Method 3: Acetonitrile Isocratic selectivity->method3 Yes

Decision tree for selecting an HPLC method.

A Comparative Guide to the Synthesis of Functionalized Quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules. Their derivatives have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The development of efficient and versatile synthetic routes to access functionalized quinoxalines is, therefore, a critical aspect of drug discovery and development. This guide provides an objective comparison of several key synthetic strategies, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The synthesis of functionalized quinoxalines can be broadly categorized into classical, transition-metal-catalyzed, and transition-metal-free methods. Each approach offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.

Synthetic RouteGeneral DescriptionTypical ReactantsTypical ConditionsYield (%)AdvantagesDisadvantages
Classical Condensation Condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2]o-Phenylenediamine, BenzilEthanol, Acetic acid (cat.), Reflux, 2-4 h~95%Simple, high yields, readily available starting materials.Limited functional group tolerance, sometimes requires harsh conditions.[2]
Beirut Reaction Cycloaddition of a benzofuroxan with a compound containing an active methylene group.[3][4]Benzofuroxan, DibenzoylmethaneBase (e.g., NaH), THF, 2 h~75%Access to quinoxaline-1,4-dioxides, a class with significant biological activity.[3][4]Starting benzofuroxans can be challenging to prepare; mechanism can be complex.[3]
Copper-Catalyzed Synthesis Oxidative coupling of an o-phenylenediamine with a terminal alkyne.[5][6]o-Phenylenediamine, PhenylacetyleneCu-Al catalyst, K₂CO₃, Toluene, 60 °C, 10 h~95%Good functional group tolerance, utilization of readily available alkynes.[5][6]Requires a metal catalyst, which may need to be removed from the final product.
Iodine-Catalyzed Synthesis Oxidative cyclization of an o-phenylenediamine with an α-hydroxy ketone.o-Phenylenediamine, BenzoinI₂, DMSO, 100 °C, 1-2 h~92%Metal-free, environmentally friendlier, good yields.Use of a stoichiometric oxidant (DMSO), potential for halogenated byproducts.

Experimental Protocols

Classical Condensation: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the straightforward synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.[3]

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine and benzil in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product precipitates as a solid and is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain pure 2,3-diphenylquinoxaline.

Beirut Reaction: Synthesis of 2,3-Diphenylquinoxaline-1,4-dioxide

This reaction provides access to quinoxaline-1,4-dioxides, which are important for their biological activities.[3][4]

Materials:

  • Benzofuroxan (1.0 mmol)

  • Dibenzoylmethane (1.0 mmol)

  • Sodium Hydride (NaH) (1.1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of dibenzoylmethane in THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of benzofuroxan in THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Synthesis: Synthesis of 2-Phenylquinoxaline

This method utilizes a copper-alumina heterogeneous catalyst for the oxidative coupling of an alkyne and an o-diamine.[5][6]

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Copper-Alumina (Cu-Al) catalyst (10 wt%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • To a round-bottom flask, add o-phenylenediamine, potassium carbonate, and the Cu-Al catalyst.

  • Add toluene, followed by phenylacetylene.

  • Heat the reaction mixture at 60 °C for 10 hours with stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the catalyst.

  • Wash the catalyst with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Iodine-Catalyzed Synthesis: Synthesis of 2,3-Diphenylquinoxaline

This protocol presents a metal-free approach using molecular iodine as a catalyst.

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Benzoin (1.0 mmol)

  • Iodine (I₂) (20 mol%)

  • Dimethyl Sulfoxide (DMSO) (3 mL)

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine, benzoin, and iodine.

  • Add DMSO to the mixture.

  • Heat the reaction at 100 °C for 1-2 hours, monitoring by TLC.

  • After the reaction is complete, cool to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with a 10% sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key components of the described synthetic routes for functionalized quinoxalines.

classical_condensation cluster_reactants Reactants cluster_conditions Conditions o_phenylenediamine o-Phenylenediamine reaction Condensation o_phenylenediamine->reaction dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) dicarbonyl->reaction catalyst Acidic Catalyst (e.g., Acetic Acid) catalyst->reaction solvent Solvent (e.g., Ethanol) solvent->reaction heat Heat (Reflux) heat->reaction product Functionalized Quinoxaline reaction->product

Caption: Classical condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

beirut_reaction cluster_reactants Reactants cluster_conditions Conditions benzofuroxan Benzofuroxan reaction Cycloaddition benzofuroxan->reaction active_methylene Active Methylene Compound (e.g., Dibenzoylmethane) active_methylene->reaction base Base (e.g., NaH) base->reaction solvent Solvent (e.g., THF) solvent->reaction product Quinoxaline- 1,4-dioxide reaction->product

Caption: The Beirut reaction for the synthesis of quinoxaline-1,4-dioxides.

metal_catalyzed_synthesis cluster_reactants Reactants cluster_conditions Conditions o_phenylenediamine o-Phenylenediamine reaction Oxidative Coupling o_phenylenediamine->reaction alkyne Terminal Alkyne (e.g., Phenylacetylene) alkyne->reaction catalyst Transition Metal Catalyst (e.g., Cu-Al) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Toluene) solvent->reaction heat Heat heat->reaction product Functionalized Quinoxaline reaction->product

Caption: Transition-metal-catalyzed synthesis of quinoxalines.

decision_workflow start Start: Need to Synthesize a Functionalized Quinoxaline q1 Are Quinoxaline-1,4-dioxides the target? start->q1 q2 Are metal-free conditions required? q1->q2 No beirut Beirut Reaction q1->beirut Yes q3 Are starting materials readily available? q2->q3 No iodine_cat Iodine-Catalyzed Synthesis q2->iodine_cat Yes metal_cat Transition-Metal Catalyzed Synthesis q3->metal_cat No classical Classical Condensation q3->classical Yes

Caption: Decision workflow for selecting a synthetic route to functionalized quinoxalines.

References

Safety Operating Guide

Proper Disposal of 5-Bromoquinoxaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult the official Safety Data Sheet provided by the manufacturer of your specific 5-Bromoquinoxaline product. In the absence of a specific SDS, treat the compound with a high degree of caution, assuming it may be harmful or toxic.

Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. [1][2] Appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact.

Personal Protective Equipment (PPE) Summary
PPE CategorySpecificationPurpose
Eye/Face Protection Chemical safety goggles or a face shield.To protect against potential splashes or airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.To prevent skin contact.
Body Protection A laboratory coat or chemical-resistant apron.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary if handling fine powders or generating dust.To prevent inhalation of the compound.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach encompassing segregation, containment, labeling, and transfer. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]

Step 1: Waste Segregation

Proper segregation is the foundational step in compliant chemical waste management.

  • Halogenated vs. Non-Halogenated Waste: this compound waste is a halogenated organic waste and must be collected separately from non-halogenated waste streams.[4] Mixing these waste types can complicate disposal procedures and increase costs.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid this compound waste, such as unused reagent, contaminated personal protective equipment (gloves, weigh boats, etc.), and other disposables, in a dedicated and clearly labeled hazardous waste container.[3][4]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, designated, and clearly labeled container for halogenated organic liquid waste.[3][4]

Step 2: Waste Containment and Labeling

Proper containment and labeling are essential for safety and regulatory compliance.

  • Container Selection: Use containers that are chemically compatible with this compound and are in good condition with secure, tight-fitting lids.

  • Labeling: All waste containers must be clearly and accurately labeled with:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • An indication of the hazards (e.g., "Toxic," "Irritant"), based on available information for similar compounds.

  • Container Filling: Do not overfill waste containers. It is a general best practice to fill containers to no more than 80% of their capacity to allow for expansion and prevent spills.

Step 3: Storage Pending Disposal

Store waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.

Step 4: Final Disposal

The final disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal facility.[3]

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance and procedures for the collection and disposal of hazardous waste in accordance with local, state, and federal regulations.[4]

  • High-Temperature Incineration: The most common and appropriate method for the disposal of halogenated organic compounds is high-temperature incineration at a permitted facility.[3]

Spill Management

In the event of a spill, evacuate the immediate area and alert your supervisor and the institutional EHS office. If the spill is small and you are trained to handle it:

  • Wear appropriate PPE.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for chemical spills.

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[5]

  • Decontaminate the spill area with an appropriate solvent, and collect the decontamination materials as hazardous waste.

  • Wash hands thoroughly after the cleanup is complete.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe segregate Segregate Waste: Halogenated vs. Non-Halogenated Solid vs. Liquid ppe->segregate collect_solid Collect Solid Waste segregate->collect_solid collect_liquid Collect Liquid Waste segregate->collect_liquid label_container Label Container: 'Hazardous Waste' 'this compound' collect_solid->label_container collect_liquid->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS Office store->contact_ehs incineration High-Temperature Incineration (Professional Facility) contact_ehs->incineration end End: Compliant Disposal incineration->end

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide and is based on best practices for similar chemical compounds. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and follow all applicable local, state, and federal regulations. Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on hazardous waste disposal.

References

Personal protective equipment for handling 5-Bromoquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromoquinoxaline

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The information is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the available data for the closely related compound, 5-Bromoquinoxalin-6-amine, and should be considered a strong proxy. It is imperative to consult the official SDS for this compound upon availability and to conduct a thorough risk assessment before handling this chemical.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of 5-Bromoquinoxalin-6-amine, which are expected to be similar to those of this compound.

PropertyValue
Appearance Yellow solid
Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol [1][2]
Melting Point 151-153 °C[3][4]
Boiling Point 367 °C at 760 mmHg[3]
Flash Point 175.8 °C[3]
Density 1.744 g/cm³[3]
Storage Temperature Refrigerator (2-8°C)[5]
Hazard Identification and Personal Protective Equipment (PPE)

Based on the GHS classifications for 5-Bromoquinoxalin-6-amine, this compound should be handled as a hazardous substance with the following potential hazards:

  • Toxic in contact with skin (H311)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • Toxic if inhaled (H331)[1]

  • May cause respiratory irritation (H335)[6]

  • Suspected of causing genetic defects (H341)[6]

A comprehensive approach to Personal Protective Equipment (PPE) is essential to minimize exposure and ensure safety.

PPE CategoryRecommended SpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use and remove with care to avoid skin contamination.[7]Provides protection against skin contact and absorption.[6]
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[6]Protects against splashes and dust that can cause serious eye irritation.[6]
Body Protection Laboratory coat, worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended.Minimizes skin contact and protects from potential splashes.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended, especially when handling the powder outside of a chemical fume hood.[8][9][10]Essential for preventing the inhalation of harmful dust and vapors.[1][6]

Operational Plan: Handling and Storage

Adherence to a strict operational protocol is necessary for the safe handling and storage of this compound.

Engineering Controls:
  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures:
  • Preparation:

    • Ensure the chemical fume hood is operational.

    • Don all required PPE as specified in the table above.

    • Prepare all necessary equipment and reagents before handling the chemical.

    • Have a spill kit readily available.

  • Handling:

    • Conduct all transfers and manipulations of this compound within the fume hood.[6]

    • Avoid the formation of dust and aerosols.[6]

    • Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.

    • Keep the container tightly closed when not in use.[6]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[6]

Storage:
  • Store in a cool, dry, well-ventilated area in a tightly closed container.[6]

  • Store away from incompatible materials and foodstuff containers.[6]

  • The recommended storage condition is in a refrigerator.[3]

Emergency and Disposal Plan

Emergency Procedures
Exposure ScenarioFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contain the spill and contact environmental health and safety for assistance.
Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste containing this compound, including contaminated PPE and spill cleanup materials, in a designated, labeled, and sealed container for hazardous chemical waste.

    • Liquid Waste: If this compound is dissolved in a solvent, collect the liquid waste in a designated, labeled, and sealed container for halogenated organic waste.

  • Disposal Method: All waste containing this compound must be disposed of as hazardous waste through an approved chemical waste disposal service. Do not dispose of it down the drain or in the regular trash.[6]

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal Prep Review SDS and Risk Assessment Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh_Transfer Weigh and Transfer This compound Don_PPE->Weigh_Transfer Reaction_Setup Perform Experimental Procedure Weigh_Transfer->Reaction_Setup Decontaminate Decontaminate Work Area and Equipment Reaction_Setup->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Segregate_Waste Segregate Contaminated Waste Doff_PPE->Segregate_Waste Dispose Dispose as Hazardous Waste Segregate_Waste->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromoquinoxaline
Reactant of Route 2
Reactant of Route 2
5-Bromoquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.